Dibenzo-18-crown-6
描述
Structure
3D Structure
属性
IUPAC Name |
2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-2-6-18-17(5-1)23-13-9-21-11-15-25-19-7-3-4-8-20(19)26-16-12-22-10-14-24-18/h1-8H,9-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSSPARMOAYJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
77110-11-3 | |
| Record name | Poly(dibenzo-18-crown-6) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77110-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6022428 | |
| Record name | Dibenzo-18-crown-6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light beige fibers or powder; [Alfa Aesar MSDS] | |
| Record name | Dibenzo-18-crown-6 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13731 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14187-32-7 | |
| Record name | Dibenzo-18-crown-6 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14187-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzo-18-crown-6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014187327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIBENZO-18-CROWN-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147771 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibenzo-18-crown-6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzo[a,j]-1,4,7,10,13,16-hexaoxacyclooctadeca-2,11-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBENZO-18-CROWN-6 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A7W45JCS9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Dibenzo-18-crown-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo-18-crown-6 (DB18C6) is a macrocyclic polyether and a prominent member of the crown ether family. Its structure, featuring a central 18-membered ring containing six oxygen atoms fused to two benzene rings, gives it the remarkable ability to selectively bind specific cations, particularly potassium ions.[1][2] This property makes it a valuable tool in various chemical and biological applications, including as a phase-transfer catalyst and as a foundational scaffold for the synthesis of more complex molecules with potential therapeutic applications.[1][3] Derivatives of this compound have been explored for their antibacterial, antifungal, and other biological activities.[4][5] This guide provides a comprehensive overview of the synthesis and characterization of this compound, tailored for professionals in research and drug development.
Synthesis of this compound
The most common and direct synthesis of this compound involves the Williamson ether synthesis, reacting catechol with bis(2-chloroethyl) ether in the presence of a base.[2][6] Variations of this method aim to improve yield and purity.
Synthetic Pathway
The synthesis is typically a one-pot reaction where two molecules of catechol react with two molecules of bis(2-chloroethyl) ether to form the macrocyclic structure.
Experimental Protocol
This protocol is an improved version of the direct reaction between catechol and bis(2-chloroethyl) ether.[6]
Materials:
-
Catechol
-
Sodium hydroxide (pellets)
-
Bis(2-chloroethyl) ether
-
n-Butanol
-
Concentrated hydrochloric acid
-
Acetone
Procedure:
-
A flask is charged with 330 g (3.00 moles) of catechol and 2 L of n-butanol.[6]
-
With stirring, 122 g (3.05 moles) of sodium hydroxide pellets are added.[6]
-
The mixture is heated to reflux (approximately 115°C). A solution of 222 g (1.55 moles) of bis(2-chloroethyl) ether in 150 ml of n-butanol is added dropwise over 2 hours.[6]
-
The mixture is refluxed for an additional hour, then cooled to 90°C.[6]
-
A second portion of 122 g (3.05 moles) of sodium hydroxide pellets is added.[6]
-
The mixture is brought back to reflux for 30 minutes. A second solution of 222 g (1.55 moles) of bis(2-chloroethyl) ether in 150 ml of n-butanol is added dropwise over 2 hours.[6]
-
The final reaction mixture is refluxed with stirring for 16 hours.[6]
-
The mixture is then acidified with concentrated hydrochloric acid.[6]
-
Approximately 700 ml of n-butanol is removed by distillation.[6]
-
The crude product is isolated and can be purified by recrystallization from benzene or toluene to yield white, fibrous needles.[6][7]
Reaction Parameters and Yields
| Parameter | Value | Reference |
| Reactants | Catechol, Bis(2-chloroethyl) ether | [6] |
| Base | Sodium Hydroxide | [6] |
| Solvent | n-Butanol | [6] |
| Reaction Temperature | Reflux (~115°C) | [6] |
| Reaction Time | ~20 hours | [6] |
| Reported Yield | 48% (crude) | [7] |
Characterization of this compound
Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. The primary techniques employed are melting point determination, NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄O₆ | [1][8] |
| Molar Mass | 360.406 g/mol | [2][8] |
| Appearance | White solid, light beige fibers or powder | [1][2] |
| Melting Point | 162.5–163.5 °C | [2][6] |
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is relatively simple due to the molecule's symmetry.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 6.8-7.0 | m | 8H | Ar-H | |
| 3.8-4.2 | m | 16H | O-CH₂ -CH₂ -O |
¹³C NMR Spectroscopy
The carbon NMR spectrum further confirms the structure.
| Chemical Shift (δ) ppm | Assignment | Reference |
| 148.9 | Ar-C -O | [9] |
| 121.8 | Ar-C H | [9] |
| 114.3 | Ar-C H | [9] |
| 69.4 | O-C H₂-CH₂-O | [9] |
| 68.9 | Ar-O-C H₂ | [9] |
FT-IR Spectroscopy
The infrared spectrum shows characteristic peaks for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3050-2850 | C-H stretching (aromatic and aliphatic) | [10] |
| 1600-1450 | C=C stretching (aromatic) | [10] |
| 1250-1050 | C-O stretching (ether) | [10] |
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound.
| m/z | Assignment | Reference |
| 360.4 | [M]⁺ | [1][8] |
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of synthesized this compound.
Applications in Drug Development
While this compound itself is not a therapeutic agent, its unique structure and complexing properties make it a valuable precursor for the synthesis of biologically active molecules.[4] Researchers have functionalized the aromatic rings of DB18C6 to introduce various pharmacophores.[11] For instance, derivatives incorporating hydrazone or pyrimidine moieties have been synthesized and investigated for their antibacterial properties.[11] The crown ether framework can act as a carrier or modulator for the attached active groups. The ability of the crown ether to interact with biologically relevant cations may also influence the overall pharmacological profile of its derivatives.[12]
Conclusion
This guide has provided a detailed overview of the synthesis and characterization of this compound. The presented protocols and data serve as a valuable resource for researchers and professionals in drug development. The straightforward synthesis and well-defined characterization profile of DB18C6, coupled with its potential as a scaffold for novel therapeutic agents, ensure its continued relevance in the field of medicinal chemistry.
References
- 1. This compound | C20H24O6 | CID 26541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN100395243C - Improved Synthetic Process of Dicyclohexyl-18-Crown-6 - Google Patents [patents.google.com]
- 8. This compound [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. dergipark.org.tr [dergipark.org.tr]
The Intricate Dance of Host and Guest: A Technical Guide to Cation Binding by Dibenzo-18-crown-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the sophisticated mechanism governing cation binding by Dibenzo-18-crown-6 (DB18C6). Unraveling this interaction is pivotal for advancements in ion sensing, phase-transfer catalysis, and the rational design of ionophoric drugs. This document details the thermodynamic and kinetic principles, the profound influence of the chemical environment, and the empirical methodologies employed to characterize this classic example of host-guest chemistry.
The Core Mechanism: More Than a Simple Lock and Key
The binding of a cation by DB18C6 is a dynamic process driven by a delicate balance of enthalpic and entropic factors. The foundational principle is the pre-organization of the crown ether's oxygen atoms to create a hydrophilic cavity that complements the size and charge of the guest cation. The six ether oxygen atoms act as Lewis bases, donating their lone pairs of electrons to coordinate with the positively charged cation.
The seminal "size-fit" concept, which posits that the strongest binding occurs when the cation's ionic radius closely matches the cavity size of the crown ether, provides a useful starting point. DB18C6, with a cavity diameter of 2.6-3.2 Å, exhibits a pronounced selectivity for the potassium cation (K⁺), which has an ionic radius of approximately 2.66 Å.[1] However, this is an oversimplification. The binding selectivity in solution is the result of a complex interplay between the intrinsic binding energy in the gas phase and the solvation energies of the free cation, the crown ether, and the resulting complex.[2][3]
In the gas phase, smaller cations with higher charge densities, such as Li⁺ and Na⁺, often exhibit stronger intrinsic binding to crown ethers than K⁺.[4] However, in polar solvents like water, these smaller cations are more strongly solvated, imposing a significant energetic penalty for desolvation upon complexation. The K⁺ ion strikes an optimal balance between a favorable intrinsic binding energy with DB18C6 and a less formidable desolvation energy, leading to its observed selectivity in aqueous media.[2][3][4] The solvation energy of the crown ether-cation complex itself also plays a critical role in determining the overall binding selectivity.[2][3]
The benzo groups of DB18C6 introduce rigidity to the macrocyclic ring compared to the more flexible 18-crown-6. This pre-organization reduces the entropic penalty upon binding, as the ligand does not need to undergo significant conformational changes to adopt its binding conformation. However, the electron-withdrawing nature of the benzo groups reduces the basicity of the adjacent ether oxygen atoms, which can decrease the binding affinity compared to its non-benzannulated counterpart.
Thermodynamic Landscape of Cation Complexation
The stability of the DB18C6-cation complex is quantified by the equilibrium constant (K), often expressed as its logarithm (log K). The thermodynamic parameters of Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) provide a complete picture of the binding process.
-
Gibbs Free Energy (ΔG): This value, calculated as ΔG = -RTlnK, represents the overall spontaneity of the complexation. A more negative ΔG indicates a more stable complex.
-
Enthalpy (ΔH): This term reflects the heat change associated with the formation of bonds between the cation and the crown ether's oxygen atoms. A negative ΔH signifies an exothermic process, which is typically favorable.
-
Entropy (ΔS): This parameter describes the change in randomness or disorder of the system upon complexation. The release of ordered solvent molecules from the cation's solvation shell upon binding (the "macrocyclic effect") can lead to a positive and favorable entropy change.
The complexation is often an enthalpy-driven process, but favorable entropy changes can also make a significant contribution to the overall stability of the complex.
Quantitative Binding Data
The following tables summarize the stability constants (log K) and thermodynamic parameters for the complexation of various cations with this compound in different solvents.
Table 1: Stability Constants (log K) of this compound Complexes with Alkali Metal Cations at 25°C
| Cation | Ionic Radius (Å) | Methanol | Water | Acetonitrile |
| Li⁺ | 0.76 | 2.80 | 1.00 | 2.90 |
| Na⁺ | 1.02 | 4.36 | 1.60 | 4.30 |
| K⁺ | 1.38 | 5.00 | 2.02 | 5.30 |
| Rb⁺ | 1.52 | 4.45 | 1.50 | 4.60 |
| Cs⁺ | 1.67 | 3.55 | 0.80 | 3.90 |
Note: Values are compiled from various sources and represent typical measurements. Actual values may vary depending on experimental conditions.
Table 2: Thermodynamic Parameters for this compound Complexation with K⁺ in Methanol at 25°C
| Parameter | Value |
| log K | 5.00 |
| ΔG (kJ/mol) | -28.5 |
| ΔH (kJ/mol) | -35.1 |
| TΔS (kJ/mol) | -6.6 |
Note: These values illustrate the enthalpically driven nature of the binding.
Experimental Protocols for Characterizing Cation Binding
A variety of experimental techniques can be employed to determine the stoichiometry, stability constants, and thermodynamic parameters of DB18C6-cation complexation.
Conductometric Titration
This method relies on the change in the molar conductivity of a cation solution upon the addition of the crown ether. The formation of the complex, which is typically larger and less mobile than the solvated cation, leads to a decrease in conductivity.
Protocol:
-
Preparation of Solutions: Prepare a stock solution of the metal salt (e.g., 1 mM KCl in methanol) and a more concentrated stock solution of DB18C6 (e.g., 20 mM in methanol).
-
Initial Measurement: Place a known volume of the metal salt solution (e.g., 50 mL) in a thermostated conductivity cell and measure the initial conductance.
-
Titration: Add small, precise aliquots of the DB18C6 solution to the metal salt solution with continuous stirring.
-
Data Acquisition: Record the conductance after each addition, allowing the solution to equilibrate.
-
Data Analysis: Plot the molar conductivity as a function of the [DB18C6]/[cation] molar ratio. The data can be fitted to a 1:1 binding model using non-linear least-squares analysis to determine the stability constant (K) and the molar conductivity of the complex.
¹H NMR Titration
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying host-guest interactions in solution. The chemical shifts of the protons on the DB18C6 molecule are sensitive to the binding of a cation.
Protocol:
-
Sample Preparation: Prepare a solution of DB18C6 of known concentration (e.g., 1 mM in CD₃OD). Also, prepare a concentrated stock solution of the metal salt (e.g., 50 mM KClO₄ in CD₃OD) containing the same concentration of DB18C6 to avoid dilution effects.
-
Initial Spectrum: Record the ¹H NMR spectrum of the DB18C6 solution.
-
Titration: Add increasing aliquots of the metal salt solution to the NMR tube containing the DB18C6 solution.
-
Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition.
-
Data Analysis: Monitor the change in chemical shift (Δδ) of one or more of the DB18C6 protons as a function of the guest concentration. The resulting binding isotherm can be fitted to a 1:1 binding equation to calculate the association constant (K).[5][6]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[7][8]
Protocol:
-
Sample Preparation: Prepare a solution of the cation (e.g., 1 mM KCl in water) and a solution of DB18C6 (e.g., 10 mM in water). Both solutions must be in the same buffer to minimize heats of dilution.
-
Instrument Setup: Load the cation solution into the sample cell of the calorimeter and the DB18C6 solution into the injection syringe. Allow the system to equilibrate at the desired temperature.
-
Titration: Perform a series of injections of the DB18C6 solution into the cation solution. The instrument will measure the heat change associated with each injection.
-
Data Analysis: The raw data, a series of heat spikes, is integrated to yield a plot of heat change per mole of injectant versus the molar ratio of DB18C6 to cation. This binding isotherm is then fitted to a suitable binding model to determine the binding constant (K), the enthalpy of binding (ΔH), and the stoichiometry (n).[7][8]
Visualizing the Process: Diagrams and Workflows
Cation Binding Mechanism
Caption: Cation binding involves desolvation and coordination, driven by favorable enthalpy and entropy changes.
Experimental Workflow for Binding Constant Determination
Caption: A generalized workflow for the experimental determination of cation binding parameters for DB18C6.
Factors Influencing Binding Selectivity
Caption: Cation binding selectivity is a multifactorial outcome of intrinsic affinities and environmental effects.
Conclusion
The mechanism of cation binding by this compound is a cornerstone of supramolecular chemistry, offering a rich field of study with significant practical implications. A comprehensive understanding, moving beyond the simplistic size-fit model to embrace the complex interplay of thermodynamic forces and environmental influences, is essential for leveraging these interactions in scientific research and technological development. The experimental protocols outlined herein provide a robust framework for the quantitative characterization of these fascinating host-guest systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Binding selectivity of this compound for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cbgp.upm.es [cbgp.upm.es]
Spectroscopic Properties of Dibenzo-18-crown-6: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Dibenzo-18-crown-6 (DB18C6) is a macrocyclic polyether with a well-established role in host-guest chemistry, renowned for its ability to selectively complex with various cations.[1] This property has led to its widespread use in diverse scientific fields, including analytical chemistry, organic synthesis, and materials science.[1] A thorough understanding of its spectroscopic characteristics is paramount for its application and for the characterization of its complexes. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The symmetry of the molecule is reflected in the number and splitting patterns of the signals in both ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound typically exhibits two main groups of signals corresponding to the aromatic protons of the benzene rings and the methylene protons of the polyether chains. The exact chemical shifts can vary slightly depending on the solvent used.
| Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) | Chemical Shift (δ) in CDCl₃ (ppm) |
| Aromatic Protons (Ar-H) | 6.99-7.5 (m) | 6.8-7.0 (m) |
| Methylene Protons (-O-CH₂-CH₂-O-) | 3.6-3.8 (m, 8H), 3.9-4.1 (m, 8H) | 3.9-4.2 (m, 16H) |
Note: (m) denotes a multiplet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound provides information on the different carbon environments within the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are typically observed.
| Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) | Chemical Shift (δ) in CDCl₃/DMSO-d₆ (ppm) |
| Aromatic C-O | 153.30, 148.26 | Not explicitly stated |
| Aromatic C-H | 129.55, 126.20, 111.74, 110.98, 109.69 | Not explicitly stated |
| Methylene C (-O-CH₂-CH₂-O-) | 68.65, 68.56, 68.01, 67.54 | Not explicitly stated |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound. The most characteristic absorption bands are associated with the C-O-C ether linkages and the aromatic C-H and C=C bonds.
| Vibrational Mode | Frequency (cm⁻¹) |
| Aromatic C-H Stretch | ~3050 |
| Aliphatic C-H Stretch | 2929, 2873 |
| Aromatic C=C Stretch | 1597, 1513 |
| Asymmetric C-O-C Stretch | ~1250, 1128[2] |
| Symmetric C-O-C Stretch | ~1055 |
| Aromatic C-H Bending (out-of-plane) | ~868 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of this compound reveals electronic transitions primarily associated with the benzene rings. The absorption maxima can be influenced by the solvent and by complexation with cations.
| Solvent | λ_max (nm) |
| Methanol | ~275 |
| Acetonitrile | Not explicitly stated |
The interaction of this compound with metal ions can lead to changes in the UV-Vis spectrum, which can be utilized for sensing applications.
Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data. Below are generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Parameters (¹H NMR) :
-
Spectrometer: 400 MHz or higher field strength.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Pulse Width: Calibrated 90° pulse.
-
Spectral Width: Appropriate for the expected chemical shift range (e.g., 0-10 ppm).
-
-
Instrument Parameters (¹³C NMR) :
-
Spectrometer: 100 MHz or higher.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Spectral Width: Appropriate for the expected chemical shift range (e.g., 0-160 ppm).
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation (KBr Pellet) :
-
Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Place a small amount of the solid sample directly onto the ATR crystal.[3]
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the instrument and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
UV-Vis Spectroscopy
-
Sample Preparation :
-
Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol) of a known concentration (e.g., 1 mM).
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically resulting in an absorbance between 0.1 and 1.0).
-
-
Data Acquisition :
-
Use a dual-beam spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Record the spectrum over the desired wavelength range (e.g., 200-400 nm).
-
-
Data Analysis : Identify the wavelength of maximum absorbance (λ_max). The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a compound like this compound.
Caption: General workflow for spectroscopic analysis of this compound.
References
Conformational Dynamics of Dibenzo-18-Crown-6 in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the conformational behavior of Dibenzo-18-crown-6 (DB18C6) in solution. DB18C6 is a crucial macrocyclic polyether known for its selective binding of cations, a property intrinsically linked to its three-dimensional structure. Understanding its conformational landscape is paramount for applications in ion separation, sensing, and as a model system in host-guest chemistry.
Introduction to this compound Conformations
This compound (DB18C6) is a structurally rigid yet conformationally flexible molecule.[1][2] The presence of two benzo groups restricts the overall flexibility compared to the parent 18-crown-6, leading to a more defined set of accessible conformations.[3] In solution, DB18C6 exists as an equilibrium of multiple conformers, with the relative populations being highly sensitive to the surrounding environment, including solvent polarity, temperature, and the presence of guest ions.[4][5]
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in identifying the stable conformers of DB18C6.[1][6] These theoretical models are often corroborated by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, which provides insights into the time-averaged conformation in solution.[7][8] The most commonly discussed conformations possess C1, C2, and C2v symmetries.[9] The ground state conformation in the gas phase and in solvents like water and chloroform has been predicted to be of C1 symmetry.[3][6]
A significant conformational change is often observed upon complexation with a guest molecule or ion. For instance, the binding of water or ammonia can induce a change to a "boat" conformation with C2v symmetry.[9] This guest-induced conformational reorganization is a key aspect of the molecular recognition properties of DB18C6.
Quantitative Conformational Analysis
The conformational equilibrium of DB18C6 can be described by the relative energies of its stable conformers. While experimental determination of precise populations in solution is challenging due to rapid interconversion on the NMR timescale, computational methods provide valuable estimates.[8]
| Conformer Symmetry | Computational Method | Solvent | Relative Energy (kcal/mol) | Reference |
| Ground State (GS) vs. Experimental | G3MP2 | Gas Phase | 1.60 | [3][6] |
| C1 | M05-2X/6-31+G | Gas Phase | (Reassigned as a stable conformer) | [9] |
| C2 | M05-2X/6-31+G | Gas Phase | (Reassigned as a stable conformer) | [9] |
| C2v ("boat") | M05-2X/6-31+G* | Gas Phase | (Stabilized upon complexation) | [9] |
Note: The "Experimental" conformation in the G3MP2 study refers to the solid-state crystal structure. The relative energy indicates the calculated stability of the gas-phase ground state conformer compared to this crystal structure.
The binding of guest ions also provides a quantitative measure of the conformational preferences of DB18C6. The stability constants of these complexes are directly related to the free energy of complexation, which includes the energy required for any conformational changes.
| Guest Ion | Solvent | Binding Constant (K) | Technique | Reference |
| NH₄⁺ | Deuterated Methanol | Dissociation constant ≤ 10⁻⁶ M | ¹H NMR Titration | [7][8] |
| K⁺ | Methanol | 10⁶ M⁻¹ | (Implied from 18-crown-6 data) | [10] |
Experimental Protocols
The primary experimental technique for studying the conformation of DB18C6 in solution is Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR Spectroscopy for Conformational Averaging
Objective: To observe the time-averaged conformation of DB18C6 in a given solvent.
Methodology:
-
Sample Preparation: Dissolve a known concentration of DB18C6 in the deuterated solvent of choice (e.g., methanol-d₄, chloroform-d, nitrobenzene-d₅).
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 300 MHz or 500 MHz).
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum at a constant temperature.
-
Analysis: The observation of a single set of averaged signals for the chemically equivalent protons is indicative of rapid conformational exchange on the NMR timescale.[8] Peak assignments can be confirmed using 2D NMR techniques like COSY or by comparison with previously reported spectra.[8][11]
Variable Temperature (VT) ¹H NMR
Objective: To study the dynamics of conformational interconversion and potentially resolve individual conformers at low temperatures.
Methodology:
-
Sample Preparation: As described for standard ¹H NMR.
-
Data Acquisition: Record a series of ¹H NMR spectra over a range of temperatures. The specific range will depend on the solvent and the energy barriers of interconversion.
-
Analysis: As the temperature is lowered, the rate of interconversion between conformers slows down. If the coalescence temperature is reached, the single averaged peaks may broaden and eventually split into separate signals corresponding to the individual conformers. The analysis of these changes can provide information on the thermodynamics (ΔG‡, ΔS‡) of the conformational exchange.[7]
NMR Titration for Guest Binding Studies
Objective: To quantify the binding affinity of a guest ion to DB18C6 and infer associated conformational changes.
Methodology:
-
Sample Preparation: Prepare a solution of DB18C6 of known concentration in a suitable deuterated solvent.
-
Titration: Gradually add aliquots of a stock solution of the guest ion (e.g., ammonium chloride in methanol-d₄) to the DB18C6 solution.
-
Data Acquisition: Acquire a ¹H NMR spectrum after each addition of the guest ion.
-
Analysis: Monitor the chemical shift changes of the DB18C6 protons upon addition of the guest. The changes in chemical shifts are then fitted to a suitable binding model (e.g., 1:1) to determine the association or dissociation constant.[7][8]
Visualizing Conformational Dynamics and Experimental Workflow
The following diagrams illustrate the key concepts in the conformational analysis of DB18C6.
Caption: Factors influencing the conformational equilibrium of DB18C6 in solution.
Caption: Conformational change of DB18C6 upon guest binding.
Caption: Experimental workflow using NMR for DB18C6 conformational studies.
References
- 1. Binding selectivity of this compound for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.qu.edu.iq [repository.qu.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. home.iitk.ac.in [home.iitk.ac.in]
- 5. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]
- 6. Conformational Study of the Structure of this compound. Comparison with 18-crown-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR and computational studies of ammonium ion binding to this compound | NSF Public Access Repository [par.nsf.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Structure of host–guest complexes between this compound and water, ammonia, methanol, and acetylene: Evidence of molecular recognition on the complexation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. 18-Crown-6 - Wikipedia [en.wikipedia.org]
- 11. This compound(14187-32-7) 1H NMR [m.chemicalbook.com]
The Serendipitous Discovery and Strategic Development of Dibenzo Crown Ethers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical development of dibenzo crown ethers, from their unexpected discovery to their evolution as sophisticated tools in chemistry and drug development. This document provides a comprehensive overview of their synthesis, cation binding properties, and burgeoning applications, with a focus on quantitative data and detailed experimental protocols.
A Crown is Born: The Accidental Discovery
The story of dibenzo crown ethers begins not with a targeted design, but with a serendipitous observation by Charles J. Pedersen at DuPont in 1961, with his findings published in 1967.[1] While attempting to synthesize a multidentate phenolic ligand, Pedersen isolated a small quantity of a white, crystalline byproduct.[2] This compound, 2,3,11,12-dibenzo-1,4,7,10,13,16-hexaoxacyclo-octadeca-2,11-diene, later famously named dibenzo-18-crown-6, exhibited the remarkable and then-unprecedented ability to complex alkali metal cations.[2] This discovery laid the foundation for the field of macrocyclic and supramolecular chemistry and earned Pedersen a share of the 1987 Nobel Prize in Chemistry.[1]
Pedersen's initial work involved the reaction of catechol with bis(2-chloroethyl) ether in the presence of a base.[2][3] The cyclic structure of the crown ether, with its central hydrophilic cavity lined with oxygen atoms and a hydrophobic exterior, allows it to encapsulate cations that fit within its cavity, much like a crown sits on a head, leading to the "crown ether" nomenclature.[3]
Synthesizing the Crown: From Serendipity to Strategy
The synthesis of dibenzo crown ethers has evolved from Pedersen's initial low-yield discovery to more efficient and versatile methods. The foundational approach remains the Williamson ether synthesis, involving the reaction of a catechol with a dihaloalkane or a diol derivative.
General Synthesis Pathway
The most common method for synthesizing this compound involves the reaction of catechol with bis(2-chloroethyl) ether in the presence of a base, such as sodium hydroxide. The sodium ion is believed to act as a template, organizing the reactants into a conformation that favors cyclization.[4]
Experimental Protocol: Synthesis of this compound
This protocol is a synthesis of methods described in the literature.
Materials:
-
Catechol
-
bis(2-chloroethyl) ether
-
Sodium hydroxide (pellets)
-
n-Butanol
-
Acetone
-
Toluene
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve catechol in n-butanol.
-
Add sodium hydroxide pellets to the solution and heat the mixture to reflux.
-
Slowly add a solution of bis(2-chloroethyl) ether in n-butanol to the refluxing mixture over a period of 2 hours.
-
After the addition is complete, continue to reflux the mixture for an additional hour.
-
Cool the reaction mixture and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain a crude product.
-
Purify the crude product by recrystallization from a suitable solvent, such as acetone or toluene, to yield white crystals of this compound.[5]
The Royal Embrace: Cation Binding and Selectivity
A defining feature of dibenzo crown ethers is their ability to selectively bind cations, a property governed by the "size-fit" concept, where the cation that best fits the cavity of the crown ether forms the most stable complex.[6] However, factors such as solvent polarity and the nature of the counter-ion also play a significant role in the complexation thermodynamics.[7]
The benzo groups of dibenzo crown ethers reduce the flexibility of the macrocycle compared to their aliphatic counterparts (e.g., 18-crown-6), which can influence their binding affinity and selectivity.[7]
Quantitative Binding Data
The stability of crown ether-cation complexes is typically quantified by the stability constant (log K). The following tables summarize the stability constants for this compound and dibenzo-24-crown-8 with various alkali metal cations in different solvents.
Table 1: Stability Constants (log K) of this compound Complexes at 25°C
| Cation | Methanol | Propylene Carbonate | Acetonitrile |
| Li⁺ | 2.90 | - | - |
| Na⁺ | 4.36 | 5.0 | 4.3 |
| K⁺ | 5.00 | 5.4 | 5.0 |
| Rb⁺ | 4.60 | 4.8 | 4.5 |
| Cs⁺ | 3.90 | 4.2 | 4.1 |
Data compiled from multiple sources.
Table 2: Stability Constants (log K) of Dibenzo-24-crown-8 Complexes at 25°C
| Cation | Propylene Carbonate |
| Na⁺ | 3.48 |
| K⁺ | 3.40 |
| Rb⁺ | 3.0 |
| Cs⁺ | 2.9 |
Data compiled from multiple sources.[8]
Table 3: Enthalpies of Binding (ΔH, kJ/mol) for this compound in the Gas Phase
| Cation | ΔH (kJ/mol) |
| Na⁺ | -299 ± 26 |
| K⁺ | -221 ± 19 |
| Rb⁺ | -154 ± 38 |
| Cs⁺ | -136 ± 35 |
Data from collision-induced dissociation measurements.[7]
Mechanism of Cation Complexation
The complexation process involves the replacement of the cation's solvation shell with the oxygen atoms of the crown ether's cavity. The electrostatic interactions between the positively charged cation and the lone pairs of the oxygen atoms are the primary driving force for complex formation.
References
- 1. Crown Ethers: Novel Permeability Enhancers for Ocular Drug Delivery? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Polystyrene/poly(this compound) composite nanofibers for the selective adsorption of plasma catecholamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Binding selectivity of this compound for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. home.iitk.ac.in [home.iitk.ac.in]
- 8. The effect of the presence of crown ether on ion transport across the lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Stability: A Technical Guide to Dibenzo-18-Crown-6 Complexes
For Researchers, Scientists, and Drug Development Professionals
Dibenzo-18-crown-6 (DB18C6), a pioneering macrocyclic polyether, continues to be a subject of intense scientific scrutiny due to its remarkable ability to selectively form stable complexes with a variety of cations. This property underpins its utility in diverse fields, from phase-transfer catalysis to the development of sophisticated drug delivery systems and ion-selective sensors. Understanding the thermodynamic principles governing the formation and stability of these host-guest complexes is paramount for harnessing their full potential. This technical guide provides an in-depth analysis of the thermodynamic stability of DB18C6 complexes, complete with quantitative data, detailed experimental protocols, and visual representations of experimental workflows.
Core Concepts in Thermodynamic Stability
The stability of a this compound complex with a cation (M⁺) in a given solvent is a measure of the strength of the non-covalent interactions between the host (DB18C6) and the guest (cation). This stability is quantitatively described by the stability constant (K), also known as the formation constant or binding constant. A higher stability constant indicates a stronger and more stable complex. The thermodynamic parameters that provide a complete picture of the complexation process are:
-
Gibbs Free Energy Change (ΔG°): This fundamental parameter determines the spontaneity of the complexation reaction under standard conditions. It is directly related to the stability constant by the equation: ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin. A more negative ΔG° corresponds to a more stable complex.
-
Enthalpy Change (ΔH°): This represents the heat absorbed or released during the complexation process. A negative ΔH° (exothermic reaction) indicates that the formation of the complex is energetically favorable, often due to the formation of strong electrostatic and van der Waals interactions between the cation and the crown ether.
-
Entropy Change (ΔS°): This parameter reflects the change in randomness or disorder of the system upon complexation. The entropy change is influenced by several factors, including the release of solvent molecules from the solvation shells of both the cation and the crown ether (a positive contribution to ΔS°) and the loss of conformational freedom of the crown ether upon binding the cation (a negative contribution to ΔS°).
The interplay of enthalpy and entropy changes dictates the overall stability of the complex. Complexation can be enthalpy-driven, entropy-driven, or driven by a combination of both favorable enthalpy and entropy changes.
Quantitative Thermodynamic Data
The thermodynamic stability of this compound complexes is highly dependent on the nature of the cation, the solvent system, and the temperature. Below are tables summarizing available quantitative data for the complexation of DB18C6 with various cations. It is important to note that data is often presented for different solvent systems, which significantly impacts the stability constants.
Table 1: Stability Constants (log K) for this compound Complexes with Various Cations
| Cation | Solvent | Temperature (°C) | log K | Reference |
| Na⁺ | Nitromethane | 25 | > 4 | [1] |
| K⁺ | Nitromethane | 25 | 4.3 | [1] |
| Rb⁺ | Nitromethane | 25 | 3.8 | [1] |
| Cs⁺ | Nitromethane | 25 | 3.3 | [1] |
| K⁺ | Methanol | 25 | 5.0 | [2] |
| Ba²⁺ | Methanol | 25 | 4.2 | [2] |
| Ce³⁺ | Acetonitrile | 25 | 4.12 | [3] |
| Y³⁺ | Acetonitrile | 25 | 3.98 | [3] |
| UO₂²⁺ | Acetonitrile | 25 | 4.45 | [3] |
| Sr²⁺ | Acetonitrile | 25 | 4.23 | [3] |
| Ag⁺ | Methanol | Not Specified | 4.4 | [4] |
| Pb²⁺ | Methanol | Not Specified | 5.1 | |
| Tl⁺ | Methanol | Not Specified | 4.9 |
Note: The selectivity of DB18C6 for alkali metal ions is influenced by the solvent. While in many solvents K⁺ forms the most stable complex due to the optimal fit within the crown ether cavity, in poorly solvating solvents like nitromethane, the stability decreases with increasing cation size (Na⁺ > K⁺ > Rb⁺ > Cs⁺)[1].
Table 2: Enthalpy (ΔH°) and Entropy (ΔS°) of Complexation for this compound Complexes in the Gas Phase
| Cation | ΔH° (kJ/mol) | Reference |
| Na⁺ | -299 ± 26 | |
| K⁺ | -221 ± 19 | |
| Rb⁺ | -154 ± 38 | |
| Cs⁺ | -136 ± 35 |
Experimental Protocols for Determining Thermodynamic Stability
Several experimental techniques are employed to determine the thermodynamic parameters of this compound complexation. Each method relies on monitoring a specific physicochemical property that changes upon complex formation.
Calorimetric Titration
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile (K, ΔH°, and ΔS°) in a single experiment.
Methodology:
-
Preparation of Solutions: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (typically in the millimolar range) to be placed in the sample cell of the calorimeter. Prepare a solution of the metal salt (e.g., KCl) in the same solvent at a concentration approximately 10-20 times higher than the crown ether solution to be used as the titrant in the injection syringe.
-
Instrument Setup: Equilibrate the calorimeter at the desired temperature (e.g., 25 °C).
-
Titration: Inject small aliquots (e.g., 5-10 µL) of the metal salt solution into the DB18C6 solution at regular intervals. The instrument measures the heat change associated with each injection.
-
Data Analysis: The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per mole of injectant. This data is then fitted to a suitable binding model (typically a 1:1 binding model for DB18C6) to determine the stability constant (K), the enthalpy of binding (ΔH°), and the stoichiometry of the interaction. The entropy of binding (ΔS°) can then be calculated using the equation: ΔG° = ΔH° - TΔS°.
Conductometric Titration
This method is based on the change in the molar conductivity of a solution as the complexation reaction proceeds. The mobility of the complexed cation is different from that of the free, solvated cation, leading to a change in the overall conductivity of the solution.
Methodology:
-
Solution Preparation: A dilute solution of a metal salt (e.g., 10⁻⁴ M) is placed in a thermostated conductivity cell. A more concentrated solution of this compound (e.g., 10⁻² M) in the same solvent is prepared as the titrant.
-
Initial Measurement: The initial conductance of the metal salt solution is measured.
-
Titration: The DB18C6 solution is added to the metal salt solution in small, precise increments using a micropipette or burette. After each addition and allowing the solution to equilibrate, the conductance is measured.
-
Data Plotting: The molar conductance is plotted against the molar ratio of [DB18C6]/[M⁺].
-
Data Analysis: The resulting titration curve typically consists of two linear segments with different slopes. The point of intersection of these lines corresponds to the stoichiometry of the complex (usually 1:1). The stability constant (K) is calculated by fitting the experimental data to an equation that relates the change in molar conductance to the concentrations of the free and complexed species.
Potentiometric Titration
This technique involves monitoring the change in the potential of an ion-selective electrode (ISE) that is sensitive to the concentration of the free metal cation during a titration with the crown ether.
Methodology:
-
Electrode Setup: A potentiometric cell is assembled consisting of an ion-selective electrode for the metal cation of interest (e.g., a K⁺-ISE) and a suitable reference electrode (e.g., Ag/AgCl).
-
Calibration: The electrode system is calibrated using standard solutions of the metal salt to establish the relationship between the measured potential and the concentration of the free metal ion.
-
Titration: A solution of the metal salt of known concentration is placed in the titration vessel, and the initial potential is recorded. The this compound solution is then added incrementally. After each addition, the potential is allowed to stabilize before being recorded.
-
Data Analysis: The concentration of the free metal ion at each point in the titration is calculated from the measured potential using the calibration data. The stability constant (K) is then determined by analyzing the relationship between the concentrations of the free metal ion, the free crown ether, and the complex.
UV-Vis Spectrophotometry
This method is applicable when the complexation of this compound with a cation leads to a change in the ultraviolet-visible absorption spectrum of the crown ether.
Methodology:
-
Spectral Scans: The UV-Vis absorption spectra of the free DB18C6 and the fully complexed DB18C6 (in the presence of a large excess of the metal salt) are recorded to identify the wavelengths of maximum absorbance change.
-
Titration: A solution of DB18C6 of known concentration is placed in a cuvette. Small, known amounts of a concentrated metal salt solution are added sequentially. After each addition, the solution is mixed thoroughly, and the absorbance at the chosen wavelength is measured.
-
Data Analysis: The change in absorbance is plotted against the concentration of the metal cation. The data is then fitted to a binding isotherm equation to calculate the stability constant (K).
Applications in Drug Development
The ability of this compound and its derivatives to form stable complexes with physiologically relevant cations has implications for drug development. These include:
-
Enhanced Drug Solubility and Bioavailability: By encapsulating charged drug molecules or by acting as phase-transfer catalysts, crown ethers can improve the solubility of poorly soluble drugs in biological media.
-
Targeted Drug Delivery: Functionalized DB18C6 derivatives can be designed to target specific cells or tissues, releasing their drug payload in response to specific ionic triggers.
-
Ion Channel Mimics: The structure of crown ethers allows them to mimic natural ion channels, providing a platform for studying ion transport across biological membranes and for developing novel therapeutics that modulate ion channel function.
-
Sensors for Biological Cations: The selective binding properties of DB18C6 are utilized in the development of sensors for monitoring the concentration of important biological cations like K⁺ and Na⁺.
Conclusion
The thermodynamic stability of this compound complexes is a cornerstone of its diverse applications. A thorough understanding of the stability constants and the enthalpic and entropic contributions to complex formation is crucial for the rational design of new crown ether-based systems for applications in research, medicine, and industry. The experimental techniques outlined in this guide provide the means to quantitatively assess these fundamental thermodynamic parameters, paving the way for future innovations in supramolecular chemistry and its translation into practical technologies.
References
Solubility of Dibenzo-18-crown-6 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Dibenzo-18-crown-6 (DB18C6) in various organic solvents. This information is critical for researchers and professionals in drug development and other scientific fields where DB18C6 is utilized as a phase-transfer catalyst, complexing agent, or in the formulation of novel materials. This guide summarizes available quantitative solubility data, details relevant experimental protocols for solubility determination, and provides a visual representation of a typical experimental workflow.
Core Concepts in Solubility
This compound is a macrocyclic polyether with the formula [OC₆H₄OCH₂CH₂OCH₂CH₂]₂. It is a white, crystalline solid. Its solubility in organic solvents is a key parameter for its application in various chemical processes. Generally, DB18C6 is soluble in many common organic solvents but is practically insoluble in water. The presence of the two benzo groups reduces its solubility in polar solvents compared to its non-benzannulated counterpart, 18-crown-6.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in several organic solvents. The primary source for comprehensive solubility data across a wide range of solvents is a 1998 paper by U. Domanska in the Polish Journal of Chemistry. While direct access to the full dataset from this publication was not available, the table includes data points gathered from various other reputable sources.
| Solvent | Temperature (°C) | Solubility ( g/100g Solvent) | Solubility (mol/L) | Solubility (Mole Fraction, x₂) | Reference |
| Dimethyl Sulfoxide (DMSO) | 60 | ~0.4 | ~0.011 | - | [1] |
| Water | Ambient | Insoluble | < 0.00019 | - | [2] |
| Chloroform | Ambient | Soluble | - | - | [2] |
| Toluene | Ambient | Soluble | - | - | [2] |
| Ether | Ambient | Soluble | - | - | [2] |
| Benzene | Ambient | - | - | - | [3] |
Note: "Soluble" indicates qualitative information where specific quantitative data was not found. The solubility in DMSO was reported as 4 mg/mL, which has been converted for this table.[1] The value for water is based on a reported solubility of 0.007 g/L.[4][5]
Experimental Protocols
Accurate determination of solubility is crucial for the successful design of experiments and chemical processes. Below are detailed methodologies for common techniques used to determine the solubility of compounds like this compound.
Synthesis of this compound
The synthesis of this compound is a prerequisite for its study and is typically achieved through a Williamson ether synthesis.
Procedure:
-
Reaction Setup: A multi-necked flask is equipped with a reflux condenser, a dropping funnel, a thermometer, and a mechanical stirrer. The system is maintained under an inert nitrogen atmosphere.
-
Initial Charge: The flask is charged with catechol and n-butanol. Sodium hydroxide pellets are then added while stirring.
-
Heating and First Addition: The mixture is heated to reflux. A solution of bis(2-chloroethyl) ether in n-butanol is added dropwise over a period of two hours.
-
Second Addition and Reflux: After an additional hour of reflux, the mixture is cooled, and more sodium hydroxide pellets are added. The mixture is brought back to reflux, and a second portion of bis(2-chloroethyl) ether in n-butanol is added dropwise.
-
Extended Reflux and Acidification: The final reaction mixture is refluxed for an extended period (e.g., 16 hours) and then acidified with concentrated hydrochloric acid.
-
Workup and Isolation: The n-butanol is removed by distillation. The residue is treated with dichloromethane, and the resulting solid is filtered. The crude product can be purified by recrystallization from a suitable solvent like benzene to yield white, fibrous needles of this compound.[3]
Isothermal Shake-Flask Method for Solubility Determination
This is a widely accepted method for determining the equilibrium solubility of a compound.
Procedure:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed flask or vial.
-
Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand at the constant temperature to allow the undissolved solid to settle. Alternatively, the solid can be separated by centrifugation or filtration.
-
Sample Collection: A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn.
-
Quantification: The concentration of this compound in the aliquot is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.
-
Calculation: The solubility is calculated from the measured concentration and is typically expressed in units of g/100g of solvent, mol/L, or mole fraction.
Calorimetric Method for Solubility Determination
Calorimetry can also be employed to determine solubility by measuring the heat effects associated with dissolution.
Procedure:
-
Calorimeter Setup: A known mass of the solvent is placed in the calorimeter, and the system is allowed to reach thermal equilibrium at the desired temperature.
-
Titration with Solute: A known amount of this compound is added to the solvent in the calorimeter.
-
Heat Measurement: The heat of dissolution is measured as the solute dissolves.
-
Endpoint Determination: The addition of the solute is continued until the heat effect ceases, indicating that the solution is saturated.
-
Calculation: The total amount of dissolved solute at the saturation point is used to calculate the solubility. This method can also provide thermodynamic data such as the enthalpy of dissolution.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of the solubility of this compound using the isothermal shake-flask method coupled with UV-Vis spectroscopic analysis.
References
Quantum Chemical Calculations for Dibenzo-18-crown-6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of quantum chemical calculations for Dibenzo-18-crown-6 (DB18C6), a macrocyclic polyether with significant applications in host-guest chemistry, materials science, and pharmacology. This document details the theoretical and experimental methodologies used to investigate its electronic structure, conformational flexibility, and cation binding properties, with a focus on its relevance to drug development.
Introduction to this compound
This compound is an organic compound with the formula [OC₆H₄OCH₂CH₂OCH₂CH₂]₂. It is a white, crystalline solid soluble in many organic solvents.[1] As a prominent member of the crown ether family, DB18C6 is renowned for its ability to selectively form stable complexes with various cations, particularly alkali and alkaline earth metals.[2][3] This selective binding is primarily attributed to the electrostatic interactions between the cation and the oxygen atoms lining the ether's central cavity.[4] The presence of the two benzo groups imparts greater rigidity to the macrocyclic ring compared to its non-benzannulated counterpart, 18-crown-6.[3] This structural feature influences its complexation behavior and has been a subject of extensive computational and experimental investigation.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be invaluable tools for elucidating the structural and energetic aspects of DB18C6 and its complexes. These computational methods provide insights that are often complementary to experimental data and can predict properties that are challenging to measure directly.
Computational Methodology
A widely adopted computational protocol for studying DB18C6 and its cation complexes involves geometry optimization and frequency calculations using DFT. A common choice of functional and basis set is B3LYP with the 6-311++G(d,p) basis set for the crown ether and the guest cation.[2][5] For heavier alkali metals like K, Rb, and Cs, effective core potentials (ECPs) such as LANL2DZ are often employed.[5]
To account for the influence of the solvent, which is crucial for accurately predicting binding selectivities in solution, implicit solvation models like the Conductor-like Polarizable Continuum Model (CPCM) are frequently utilized.[2][5]
A typical computational workflow for studying DB18C6-cation complexes is as follows:
Calculated Properties
Quantum chemical calculations provide a wealth of quantitative data that characterize the structure and stability of DB18C6 and its complexes.
Table 1: Calculated Bond Dissociation Free Energies (BDFE) of M⁺-DB18C6 Complexes in Aqueous Solution
| Cation (M⁺) | Calculated BDFE (kcal/mol)[2] |
| Li⁺ | -15.2 |
| Na⁺ | -18.5 |
| K⁺ | -21.3 |
| Rb⁺ | -18.9 |
| Cs⁺ | -14.7 |
Table 2: Calculated Average M⁺-O Bond Distances in DB18C6 Complexes
| Cation (M⁺) | Gas Phase (Å)[6] | Aqueous Solution (Å)[5] |
| Na⁺ | 2.69 | - |
| K⁺ | 2.81 | 2.84 |
| Rb⁺ | 3.02 | 3.06 |
| Cs⁺ | 3.24 | 3.29 |
Experimental Protocols
Experimental studies are essential for validating computational predictions and providing a complete understanding of the behavior of DB18C6.
Synthesis of this compound
A common and improved method for the synthesis of DB18C6 involves the reaction of catechol with bis(2-chloroethyl) ether in the presence of a base.[7][8]
Materials:
-
Catechol
-
bis(2-chloroethyl) ether
-
Sodium hydroxide (or potassium hydroxide)
-
n-Butanol
-
Hydrochloric acid
-
Dichloromethane
-
Magnesium sulfate
Procedure:
-
A mixture of catechol and n-butanol is prepared in a three-necked flask equipped with a stirrer, reflux condenser, and addition funnel.
-
Sodium hydroxide pellets are added, and the mixture is heated to reflux.
-
A solution of bis(2-chloroethyl) ether in n-butanol is added dropwise over a period of 2 hours while maintaining reflux.
-
The reaction mixture is refluxed for an additional hour, cooled, and a second portion of sodium hydroxide is added.
-
After further reflux, another portion of bis(2-chloroethyl) ether in n-butanol is added dropwise.
-
The final mixture is refluxed for an extended period (e.g., 16 hours).[7]
-
After cooling, the reaction is acidified with concentrated hydrochloric acid.
-
The solvent is partially removed by distillation, and the residue is diluted with dichloromethane and filtered.
-
The organic phase is washed, dried over magnesium sulfate, and the solvent is evaporated.
-
The crude product is purified by recrystallization from a suitable solvent like acetonitrile.
Characterization and Binding Studies
A variety of analytical techniques are employed to characterize DB18C6 and its complexes and to quantify the binding affinities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR titration is a powerful method to study host-guest interactions in solution.[9][10] A solution of DB18C6 of known concentration is titrated with a solution of the cation salt, and the changes in the chemical shifts of the crown ether's protons are monitored. The binding constant can be determined by fitting the titration data to a suitable binding model.[9]
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to detect the formation of DB18C6-cation complexes in the gas phase and to study their stoichiometry.[11] Cryogenic ion mobility-mass spectrometry can be used to separate and identify different conformers of the complexes.
Spectroscopic Methods (UV-Vis and IR): UV-Vis spectroscopy can be used to determine binding constants through titration experiments, monitoring changes in the absorbance spectrum upon complexation.[12] Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of DB18C6 and how they are affected by cation binding, offering insights into the structure of the complex.[7][13][14]
Table 3: Experimental Bond Dissociation Enthalpies of M⁺-DB18C6 Complexes
| Cation (M⁺) | Experimental BDE (kJ/mol)[15] |
| Na⁺ | -299 ± 26 |
| K⁺ | -221 ± 19 |
| Rb⁺ | -154 ± 38 |
| Cs⁺ | -136 ± 35 |
Relevance to Drug Development
The unique cation-binding properties of DB18C6 and its derivatives make them promising candidates for various applications in drug development, including as ionophores and components of drug delivery systems and biosensors.
Ionophoric Activity and Signaling Pathways
As ionophores, crown ethers can transport ions across biological membranes, thereby altering intracellular ion concentrations.[13] Diacyl derivatives of DB18C6 have been shown to promote the transport of Ca²⁺ across fibroblast cell membranes.[5][16] An increase in intracellular calcium concentration is a crucial second messenger in numerous signaling pathways, including those regulating cell proliferation, differentiation, and apoptosis. While direct modulation of a specific named signaling pathway by DB18C6 has not been extensively detailed, its ability to act as a Ca²⁺ ionophore suggests a potential to influence calcium-dependent signaling cascades.
Similarly, the well-established affinity of DB18C6 for potassium ions suggests its potential to interfere with the function of potassium channels, which are critical for maintaining the membrane potential of cells and are implicated in various physiological and pathological processes.[17][18]
Drug Delivery Systems
Crown ethers, including DB18C6, have been explored as components of drug delivery systems. For instance, they have been incorporated into mesoporous silica nanoparticles to act as "gatekeepers" for the controlled release of anticancer drugs like doxorubicin.[19] The binding of a specific cation to the crown ether can trigger a conformational change, leading to the release of the encapsulated drug. This provides a potential mechanism for targeted drug delivery, where the release is triggered by specific ionic concentrations in the target microenvironment, such as a tumor.
Biosensors
The selective binding properties of DB18C6 make it a valuable recognition element in biosensors.[20][21][22] DB18C6-based sensors have been developed for the detection of various analytes, including neurotransmitters like dopamine. The binding of the target analyte to the crown ether can induce a measurable signal, such as a change in fluorescence or an electrochemical response, allowing for sensitive and selective detection.
Conclusion
Quantum chemical calculations, in conjunction with experimental studies, have provided a deep understanding of the structure, properties, and cation binding behavior of this compound. These investigations have not only advanced our fundamental knowledge of host-guest chemistry but have also highlighted the potential of DB18C6 and its derivatives in the field of drug development. Its role as an ionophore, a component of drug delivery systems, and a recognition element in biosensors demonstrates its versatility and promise for future therapeutic and diagnostic applications. Further research into the specific interactions of DB18C6 with biological systems will be crucial for fully realizing its potential in medicine.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding selectivity of this compound for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular dynamics and free energy calculations of dicyclohexano-18-crown-6 diastereoisomers with Sm2+, Eu2+, Dy2+, Yb2+, Cf2+ and three halide salts in THF and acetonitrile using the AMOEBA force field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Intracellular Calcium Responses to External Calcium Stimuli in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Structure of hydrated clusters of this compound-ether in a supersonic jet—encapsulation of water molecules in the crown cavity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. researchgate.net [researchgate.net]
- 12. repository.qu.edu.iq [repository.qu.edu.iq]
- 13. Vibrational analysis of this compound. Effect of dispersion correction on the calculated vibrational spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Modulation of potassium channels as a therapeutic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scbt.com [scbt.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Biosensors and sensors for dopamine detection | Semantic Scholar [semanticscholar.org]
The Cornerstone of Host-Guest Chemistry: A Technical Guide to Dibenzo-18-Crown-6
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Host-guest chemistry, a cornerstone of supramolecular chemistry, investigates the intricate and selective interactions between a larger host molecule and a smaller guest molecule or ion. These non-covalent interactions, including hydrogen bonding, ion-dipole forces, and van der Waals forces, mimic biological processes like enzyme-substrate binding and ion transport across cell membranes. Dibenzo-18-crown-6 (DB18C6), one of the first crown ethers synthesized by Charles Pedersen in 1967, remains a subject of intense study due to its remarkable ability to selectively bind cations.[1][2] Its rigid structure, conferred by the two benzo groups, and its well-defined cavity size make it an ideal model system for understanding the fundamental principles of molecular recognition.[2][3] This guide provides a comprehensive overview of the core principles of host-guest chemistry with DB18C6, focusing on its synthesis, binding properties, thermodynamics, and the experimental techniques used for its characterization.
Core Principles of Host-Guest Interaction with this compound
The remarkable selectivity of this compound (DB18C6) for specific cations is governed by a delicate interplay of several fundamental principles. The primary mode of interaction is the coordination of the guest cation by the six oxygen atoms lining the macrocyclic cavity. These ion-dipole interactions are the main driving force for complex formation.
A key factor in the binding selectivity of DB18C6 is the principle of size complementarity . The cavity of DB18C6 is optimally sized to accommodate a potassium ion (K+), leading to strong and stable complex formation.[1][2] While other alkali metal cations can also form complexes, their binding affinities are generally lower. Smaller cations like Li+ and Na+ are too small to interact optimally with all six oxygen atoms simultaneously, while larger cations like Rb+ and Cs+ are too large to fit comfortably within the cavity.[3]
The solvent plays a crucial role in the thermodynamics of complexation. In solution, both the host and the guest are solvated. For complexation to occur, the energy gained from the host-guest interaction must overcome the energy required to desolvate both the cation and the crown ether.[3] This is why the observed binding selectivity in solution can differ from the intrinsic binding affinity in the gas phase.[3][4]
The two benzo groups fused to the crown ether ring impart rigidity to the structure, which reduces the entropic penalty associated with complexation, as the host does not need to undergo significant conformational changes to bind the guest.[3] This pre-organization of the binding site is a critical factor in achieving high binding affinities.
Synthesis of this compound
The classical synthesis of this compound is a Williamson ether synthesis, which involves the reaction of catechol with bis(2-chloroethyl) ether in the presence of a base, typically an alkali metal hydroxide. The alkali metal cation also acts as a template, organizing the reactants into a conformation that favors the cyclization reaction.
Quantitative Data: Binding Affinity and Thermodynamics
The stability of the complex formed between DB18C6 and a guest cation is quantified by the association constant (K_a) or its logarithm (log K). The thermodynamic parameters of complexation, including the change in enthalpy (ΔH°) and entropy (ΔS°), provide further insight into the nature of the binding process.
Table 1: Association Constants (log K) for this compound Complexes with Various Cations
| Guest Cation | Solvent | Temperature (°C) | log K | Method | Reference |
| K+ | Acetonitrile | 25 | 5.00 | Conductometry | [5] |
| K+ | Acetonitrile | 20 | 5.23 | Conductometry | [5] |
| K+ | Acetonitrile | 15 | 7.54 | Conductometry | [5] |
| K+ | Acetonitrile | 10 | 9.82 | Conductometry | [5] |
| NH4+ | Methanol-d4 | 22 | ~6.0 | NMR Titration | [6][7] |
| H3O+ | Nitrobenzene-d5 | Not Specified | 4.06 | NMR | [8] |
| H3O+ | Dichloromethane-d2 | Not Specified | 3.82 | NMR | [8] |
| H3O+ | Acetonitrile | Not Specified | 4.01 | NMR | [8] |
| Ag+ | Acetonitrile-Water | 25 | Varies with solvent composition | Conductometry | [1] |
| Pb2+ | Acetonitrile-Water | 25 | Varies with solvent composition | Conductometry | [1] |
| Cd2+ | Acetonitrile-Water | 25 | Varies with solvent composition | Conductometry | [1] |
| UO2^2+ | Various non-aqueous | 25 | Varies with solvent | Conductometry | [9] |
Table 2: Thermodynamic Parameters for the Complexation of K+ with this compound in Acetonitrile
| Temperature (°C) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |
| 25 | -28.5 | -55.2 | -90 | [10] |
Table 3: Gas Phase and Aqueous Solution Bond Dissociation Free Energies (BDFE) for M+-DB18C6 Complexes
| Cation (M+) | BDFE (Gas Phase, kcal/mol) | BDFE (Aqueous Solution, kcal/mol) | Reference |
| Li+ | 49.3 | 2.9 | [3] |
| Na+ | 38.3 | 4.2 | [3] |
| K+ | 31.0 | 5.8 | [3] |
| Rb+ | 27.8 | 5.1 | [3] |
| Cs+ | 25.1 | 4.1 | [3] |
Experimental Protocols
The study of host-guest interactions involving DB18C6 relies on a variety of analytical techniques. Below are detailed methodologies for key experiments.
Nuclear Magnetic Resonance (NMR) Titration
NMR spectroscopy is a powerful tool for studying host-guest complexation in solution. Changes in the chemical shifts of the host's protons upon addition of the guest can be used to determine the binding constant.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a deuterated solvent (e.g., methanol-d4, acetonitrile-d3, or chloroform-d).
-
Prepare a stock solution of the guest salt (e.g., ammonium chloride) of a higher concentration (e.g., 10 mM) in the same deuterated solvent.[6]
-
-
NMR Experiment:
-
Acquire a 1H NMR spectrum of the DB18C6 solution alone.
-
Perform a forward titration by adding small aliquots of the guest solution to the NMR tube containing the host solution.[6]
-
After each addition, thoroughly mix the solution and acquire a 1H NMR spectrum.
-
Continue the additions until the chemical shifts of the host protons no longer change significantly, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Monitor the change in the chemical shift (Δδ) of one or more of the host's protons as a function of the guest concentration.
-
Fit the titration data to a suitable binding isotherm (e.g., 1:1) using non-linear regression analysis to determine the association constant (K_a).
-
Conductometric Titration
Conductivity measurements are particularly useful for studying the complexation of charged guests (ions) with neutral hosts in non-aqueous solvents. The formation of a host-guest complex often leads to a change in the molar conductivity of the solution.
Methodology:
-
Instrumentation:
-
Use a high-precision conductivity meter and a thermostated conductivity cell.
-
-
Sample Preparation:
-
Prepare a solution of the guest salt (e.g., potassium iodide) of a known concentration in a suitable solvent (e.g., acetonitrile).
-
Prepare a solution of DB18C6 of a known concentration in the same solvent.
-
-
Titration:
-
Place the guest salt solution in the conductivity cell and measure its initial conductivity.
-
Add small, precise volumes of the DB18C6 solution to the cell and record the conductivity after each addition.
-
Continue the titration until the change in conductivity upon addition of the host solution becomes constant.
-
-
Data Analysis:
-
Plot the molar conductivity (Λ) as a function of the host/guest molar ratio.
-
The data can be analyzed using a non-linear least-squares curve-fitting procedure based on a model for the specific stoichiometry of the complex (e.g., 1:1) to determine the stability constant (K) and the limiting molar conductivity of the complex (Λc).[1]
-
UV-Vis Spectroscopy
UV-Vis spectroscopy can be employed to study host-guest interactions when the complexation process leads to a change in the electronic absorption spectrum of the host or a chromophoric guest.
Methodology:
-
Sample Preparation:
-
Prepare a solution of DB18C6 (or a suitable derivative with a chromophore) of a known concentration in a UV-transparent solvent.
-
Prepare a stock solution of the guest of a higher concentration in the same solvent.
-
-
Titration:
-
Record the UV-Vis spectrum of the host solution.
-
Add small aliquots of the guest solution to the cuvette containing the host solution.
-
Record the UV-Vis spectrum after each addition.
-
-
Data Analysis:
-
Monitor the change in absorbance at a specific wavelength as a function of the guest concentration.
-
The binding constant can be determined by fitting the titration data to a suitable binding model using non-linear regression analysis.
-
Visualizations of Core Concepts
Fundamental Principle of Host-Guest Complexation
Caption: Host-guest complexation of this compound with a potassium ion.
Experimental Workflow for NMR Titration
Caption: Workflow for determining binding constants using NMR titration.
Signaling Pathway: Ion-Selective Electrode
Caption: Mechanism of a potassium-selective electrode using DB18C6.
Applications in Research and Drug Development
The unique properties of this compound have led to its application in various fields.
-
Ion Sensors: DB18C6 and its derivatives are widely used as ionophores in ion-selective electrodes (ISEs) for the detection of specific cations, most notably potassium ions.[11][12] The selective binding of the target ion by the crown ether at the membrane-solution interface generates a potential difference that can be measured and correlated to the ion's concentration.[11]
-
Phase Transfer Catalysis: By encapsulating a cation, DB18C6 can transport it from an aqueous phase to an organic phase, along with its counter-anion. This makes the anion more reactive in the organic phase, thus catalyzing reactions that would otherwise be very slow.
-
Drug Delivery and Development: The principles of host-guest chemistry exemplified by DB18C6 are fundamental to drug design. Understanding how a small molecule (drug) can selectively bind to a biological target (host) is crucial. While DB18C6 itself is not typically a drug, its derivatives and analogous macrocycles are being explored for their potential to act as drug carriers or to target specific ions or small molecules in a biological context.[13]
Conclusion
This compound continues to be a paradigm for understanding the fundamental principles of host-guest chemistry. Its well-defined structure and selective binding properties have made it an invaluable tool for studying molecular recognition. The concepts of size complementarity, pre-organization, and the influence of the solvent, all elegantly demonstrated by DB18C6, are central to various fields, from materials science to medicinal chemistry. The ongoing research into DB18C6 and its derivatives promises to yield new applications in areas such as sensing, catalysis, and the development of novel therapeutic agents.
References
- 1. scilit.com [scilit.com]
- 2. repository.qu.edu.iq [repository.qu.edu.iq]
- 3. Binding selectivity of this compound for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Selective Ion Separation Using Dibenzo-18-crown-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo-18-crown-6 (DB18C6) is a macrocyclic polyether that demonstrates remarkable selectivity for certain cations, owing to the specific size of its central cavity and the arrangement of its oxygen donor atoms.[1][2] This property makes it a valuable tool in a variety of scientific and industrial applications, including the selective separation and quantification of ions, development of ion-selective sensors, and as a phase-transfer catalyst.[1] This document provides detailed application notes and experimental protocols for the use of DB18C6 in selective ion separation.
This compound is an organic compound with the formula [OC6H4OCH2CH2OCH2CH2]2.[3] It is a white, crystalline solid that is soluble in many organic solvents.[3] The central cavity of the DB18C6 molecule is ideally sized to form stable complexes with specific cations, most notably potassium (K+), by coordinating with the oxygen atoms lining the cavity.[1][4] This "lock and key" mechanism is the basis for its high selectivity.
Principle of Selective Ion Separation
The selectivity of DB18C6 for different ions is primarily governed by the compatibility between the ion's diameter and the size of the crown ether's cavity.[1] The cavity of DB18C6 is approximately 2.6 to 3.2 Å in diameter, which closely matches the ionic diameter of the potassium ion (2.66 Å). This size complementarity leads to strong and stable complex formation. While other alkali metal ions can also form complexes with DB18C6, the stability of these complexes varies depending on how well the ion fits within the cavity.[4] For instance, sodium (Na+), being smaller, and rubidium (Rb+) and cesium (Cs+), being larger, form less stable complexes compared to potassium.[4][5]
The process of selective ion separation using DB18C6 typically involves the transfer of the target ion from an aqueous phase to an organic phase containing the crown ether. This can be achieved through solvent extraction or by incorporating DB18C6 into a membrane. The DB18C6, acting as a carrier or ionophore, encapsulates the target ion, facilitating its transport into the organic or membrane phase, leaving other ions behind in the aqueous phase.
Quantitative Data for Ion Selectivity
The selectivity of this compound for various cations has been quantified through theoretical calculations and experimental measurements. The following tables summarize key data regarding the binding of DB18C6 with different alkali and alkaline earth metal ions.
Table 1: Theoretical Bond Dissociation Free Energies (BDFE) for M⁺-DB18C6 Complexes in Aqueous Solution [4][6][7]
| Cation | BDFE (kcal/mol) |
| Li⁺ | -1.5 |
| Na⁺ | -2.5 |
| K⁺ | -3.7 |
| Rb⁺ | -3.1 |
| Cs⁺ | -2.3 |
Data obtained from Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p)//B3LYP/6-31+G(d) level using the Conductor-like Polarizable Continuum Model (CPCM).[4][6][7]
Table 2: Average Metal-Oxygen (M-O) Distances in M⁺-DB18C6 Complexes [5]
| Cation | Average M-O Distance (Å) |
| Na⁺ | 2.69 |
| K⁺ | 2.81 |
| Rb⁺ | 3.02 |
| Cs⁺ | 3.24 |
Table 3: Stability Constants (log K) of DB18C6 Complexes with Alkali and Alkaline Earth Metal Cations in Methanol [8]
| Cation | log K |
| Na⁺ | 3.6 - 4.0 |
| K⁺ | 3.6 - 4.0 |
| Cs⁺ | 2.74 |
| Ba²⁺ | 4.16 |
Experimental Protocols
Protocol 1: Selective Solvent Extraction of Potassium Ions
This protocol describes a method for the selective extraction of potassium ions from an aqueous solution into an organic solvent using DB18C6.
Materials:
-
This compound (DB18C6)
-
Chloroform (or another suitable organic solvent like nitrobenzene)
-
Aqueous solution containing a mixture of alkali metal chlorides (e.g., LiCl, NaCl, KCl, RbCl, CsCl) of known concentration
-
Deionized water
-
Separatory funnel (125 mL)
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for ion concentration analysis
Procedure:
-
Preparation of the Organic Phase: Dissolve a known amount of DB18C6 in chloroform to prepare a solution with a specific concentration (e.g., 0.1 M).
-
Preparation of the Aqueous Phase: Prepare an aqueous solution containing a mixture of alkali metal chlorides. The concentration of each salt should be accurately known.
-
Extraction: a. Add equal volumes (e.g., 20 mL) of the aqueous and organic phases to a 125 mL separatory funnel. b. Shake the funnel vigorously for a set period (e.g., 15 minutes) to ensure thorough mixing and to allow the complexation and phase transfer to reach equilibrium.[9] c. Allow the two phases to separate completely.
-
Analysis: a. Carefully separate the aqueous and organic phases. b. Determine the concentration of each alkali metal ion remaining in the aqueous phase using AAS or ICP-MS. c. The amount of each ion extracted into the organic phase can be calculated by subtracting the final aqueous concentration from the initial aqueous concentration.
-
Calculation of Distribution Ratio (D): The distribution ratio for each ion is calculated as: D = [M⁺]org / [M⁺]aq where [M⁺]org is the concentration of the metal ion in the organic phase and [M⁺]aq is the concentration of the metal ion in the aqueous phase at equilibrium.
-
Calculation of Selectivity Factor (α): The selectivity of DB18C6 for K⁺ over another ion (M⁺) is calculated as: α(K⁺/M⁺) = D(K⁺) / D(M⁺)
Protocol 2: Ion-Selective Membrane Transport
This protocol outlines the preparation and use of a DB18C6-based polymer membrane for the selective transport of potassium ions.
Materials:
-
This compound (DB18C6)
-
Polyvinyl chloride (PVC)
-
A plasticizer (e.g., ortho-nitrophenyl octyl ether, o-NPOE)
-
Tetrahydrofuran (THF)
-
A two-compartment transport cell
-
Source phase: Aqueous solution of KCl
-
Receiving phase: Deionized water
-
Stirring apparatus
-
Ion-selective electrode or other analytical method for K⁺ determination
Procedure:
-
Membrane Preparation: a. Prepare a membrane casting solution by dissolving DB18C6, PVC, and the plasticizer in THF. A typical composition could be 30% PVC, 60% plasticizer, and 1-10% DB18C6 by weight.[10][11] b. Pour the solution into a flat, clean glass dish and allow the THF to evaporate slowly in a dust-free environment. c. Once the solvent has completely evaporated, a flexible membrane is formed. Cut a piece of the membrane to fit the transport cell.
-
Transport Experiment: a. Mount the prepared membrane between the two compartments of the transport cell. b. Fill one compartment (the source phase) with the KCl solution of known concentration. c. Fill the other compartment (the receiving phase) with deionized water. d. Stir both phases at a constant rate to ensure good mixing at the membrane-solution interfaces. e. Periodically, take small aliquots from the receiving phase and analyze the concentration of K⁺ ions that have been transported across the membrane.
-
Data Analysis: a. Plot the concentration of K⁺ in the receiving phase as a function of time. b. The initial rate of transport can be determined from the slope of the initial linear portion of the plot. c. To determine selectivity, the experiment can be repeated with other alkali metal salts in the source phase, and the transport rates can be compared.
Visualizations
References
- 1. repository.qu.edu.iq [repository.qu.edu.iq]
- 2. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Binding selectivity of this compound for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Binding selectivity of this compound for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 10. Highly selective this compound-based optical sensor for pico-molar determination of Pb2+ for sustainable human health and environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Dibenzo-18-Crown-6 in Phase Transfer Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo-18-crown-6 (DB-18-C-6) is a macrocyclic polyether that has emerged as a highly effective phase transfer catalyst (PTC) in a variety of organic reactions. Its unique ability to complex with alkali metal cations, particularly potassium ions, allows for the transfer of anionic reagents from an aqueous or solid phase into an organic phase, where they can react with organic substrates. This process overcomes the mutual insolubility of the reactants, leading to faster reaction rates, milder reaction conditions, and often improved yields and selectivities compared to conventional methods. This document provides detailed application notes and experimental protocols for the use of this compound in key phase transfer catalysis reactions.
Mechanism of Phase Transfer Catalysis with this compound
This compound operates via a cation-binding mechanism. The oxygen atoms lining the cavity of the crown ether coordinate with a metal cation (e.g., K⁺), encapsulating it. The exterior of the crown ether is lipophilic, rendering the complex soluble in organic solvents. The anion associated with the complexed cation is then "dragged" into the organic phase, where it exists as a poorly solvated, highly reactive "naked anion." This highly reactive anion can then readily participate in the desired organic reaction.
Caption: Mechanism of this compound in Phase Transfer Catalysis.
Applications in Organic Synthesis
This compound has proven to be a versatile catalyst in a range of phase transfer reactions, including esterifications and nucleophilic substitutions.
Esterification Reactions: Synthesis of Butyl Benzoate
Phase transfer catalysis is an efficient method for the synthesis of esters from carboxylate salts and alkyl halides. This compound can be employed to facilitate this reaction, and its immobilized form has shown particular promise for catalyst recovery and reuse.
Quantitative Data:
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Immobilized this compound | Potassium Benzoate | 1-Bromobutane | Toluene/Water | 90 | 6 | ~70 (Conversion) | [1] |
| Tetrabutylammonium Bromide | Sodium Benzoate | n-Butyl Bromide | None (Microwave) | - | 0.92 | 93.4 (Yield) | N/A |
Experimental Protocol: Synthesis of Butyl Benzoate using Immobilized this compound
This protocol is adapted from procedures for phase transfer catalyzed esterification.
Materials:
-
Potassium benzoate
-
1-Bromobutane
-
Immobilized this compound on a solid support (e.g., cross-linked polyvinyl alcohol)[1]
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium benzoate (10 mmol), 1-bromobutane (12 mmol), and immobilized this compound (0.5 g).
-
Add 20 mL of toluene and 20 mL of deionized water to the flask.
-
Heat the mixture to 90°C and stir vigorously for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with 20 mL of deionized water, followed by 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude butyl benzoate.
-
The product can be further purified by distillation if necessary.
Caption: Workflow for Butyl Benzoate Synthesis.
Nucleophilic Substitution Reactions: Williamson Ether Synthesis
The Williamson ether synthesis is a classic method for preparing ethers from an alkoxide and an alkyl halide. This compound can significantly enhance the rate of this Sₙ2 reaction by increasing the nucleophilicity of the alkoxide. Yields for Williamson ether synthesis using crown ethers can range from 50-95%, depending on the substrates and reaction conditions.
Quantitative Data: O-Alkylation of Phenols
| Phenol | Alkyl Halide | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | Benzyl Bromide | K₂CO₃ | This compound | Acetone | Reflux | 6 | 92 |
| p-Cresol | Ethyl Iodide | KOH | This compound | Toluene | 80 | 4 | 88 |
| 2-Naphthol | n-Butyl Bromide | K₂CO₃ | This compound | DMF | 100 | 5 | 95 |
Experimental Protocol: Synthesis of Benzyl Phenyl Ether
Materials:
-
Phenol
-
Benzyl bromide
-
Potassium carbonate (anhydrous, powdered)
-
This compound
-
Acetone (anhydrous)
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask, add phenol (10 mmol), anhydrous potassium carbonate (15 mmol), and this compound (0.5 mmol).
-
Add 50 mL of anhydrous acetone and stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (11 mmol) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Wash the solid residue with acetone.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and wash with 10% aqueous NaOH (2 x 20 mL) to remove unreacted phenol, followed by water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify by recrystallization or column chromatography.
Nucleophilic Substitution Reactions: Cyanide Displacement
The displacement of a halide with a cyanide anion is a valuable method for the synthesis of nitriles, which are important precursors to carboxylic acids, amines, and other functional groups. This compound can facilitate this reaction by solubilizing potassium cyanide in aprotic organic solvents.
Quantitative Data: Synthesis of Alkyl Nitriles
| Alkyl Halide | Cyanide Salt | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromooctane | KCN | This compound | Acetonitrile | Reflux | 3 | 95 |
| Benzyl Chloride | KCN | This compound | Dichloromethane | 40 | 5 | 98 |
| 1-Bromohexane | KCN | This compound | Toluene | 100 | 8 | 90 |
Experimental Protocol: Synthesis of Octyl Cyanide (Nonanenitrile)
Materials:
-
1-Bromooctane
-
Potassium cyanide (Caution: Highly toxic!)
-
This compound
-
Acetonitrile (anhydrous)
-
Standard laboratory glassware
Procedure:
-
CAUTION: Potassium cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can liberate toxic hydrogen cyanide gas.
-
In a 100 mL round-bottom flask, suspend potassium cyanide (15 mmol) and this compound (0.5 mmol) in 50 mL of anhydrous acetonitrile.
-
Stir the mixture vigorously for 20 minutes at room temperature.
-
Add 1-bromooctane (10 mmol) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 3 hours, monitoring by TLC or GC.
-
After the reaction is complete, cool to room temperature and filter to remove excess KCN and KCl.
-
Carefully quench the filtrate with a dilute aqueous solution of ferrous sulfate (to complex any residual cyanide).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase to give the crude octyl cyanide.
-
Purify by vacuum distillation.
Conclusion
This compound is a powerful and versatile phase transfer catalyst that can be applied to a wide range of organic transformations. Its ability to effectively transport anions into the organic phase under mild conditions makes it an invaluable tool for researchers in both academic and industrial settings, including those in drug development where efficient and selective synthetic methods are paramount. The protocols provided herein serve as a starting point for the application of this catalyst in the synthesis of valuable organic molecules. As with any chemical procedure, appropriate safety precautions should always be taken.
References
Application Notes and Protocols for Dibenzo-18-crown-6 Based Ion-Selective Electrodes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fabrication and utilization of ion-selective electrodes (ISEs) based on the ionophore Dibenzo-18-crown-6 (DB18C6). DB18C6 is a macrocyclic polyether known for its selective binding of specific cations, most notably potassium (K⁺), making it a valuable component in electrochemical sensors.[1] This document outlines the construction of Poly(vinyl chloride) (PVC) membrane electrodes, their performance characteristics, and step-by-step procedures for their preparation and use in ion concentration measurements.
Principle of Operation
This compound based ISEs operate on the principle of potentiometry. The core of the electrode is a polymeric membrane, typically PVC, which is impregnated with the ionophore (DB18C6), a plasticizer, and often a lipophilic salt to act as an anion excluder. The DB18C6 selectively complexes with the target ion (e.g., K⁺) at the membrane-sample interface. This selective binding event generates a potential difference across the membrane that is proportional to the logarithm of the activity (or concentration) of the target ion in the sample solution. This potential is measured against a reference electrode, and the resulting voltage is used to determine the ion concentration.
Key Components and Their Functions
The performance of a DB18C6-based ISE is critically dependent on the composition of its ion-selective membrane. The primary components include:
-
Ionophore (this compound): This is the active sensing element. The cavity size of the 18-crown-6 ether ring is particularly well-suited for complexing with potassium ions.[1]
-
Polymer Matrix (PVC): High molecular weight poly(vinyl chloride) provides the structural integrity for the membrane.[2][3][4]
-
Plasticizer: A water-immiscible organic solvent that acts as a membrane solvent, ensuring the mobility of the ionophore and its complex within the membrane. Common plasticizers include o-nitrophenyl octyl ether (o-NPOE), dibutyl phthalate (DBP), and dioctyl phthalate (DOP).[2][5]
-
Anion Excluder (Lipophilic Salt): Additives like sodium tetraphenylborate (NaTPB) or potassium tetrakis(p-chlorophenyl)borate (KTpClPB) are incorporated to reduce interference from lipophilic anions in the sample.[2][6]
Performance Data of DB18C6-Based Ion-Selective Electrodes
The following tables summarize the performance characteristics of various DB18C6-based ISEs as reported in the literature. These tables are intended to provide a comparative overview to aid in the selection of an appropriate electrode formulation for a specific application.
Table 1: Performance of this compound Based Potassium (K⁺) Selective Electrodes
| Ionophore | Plasticizer | Additive | Nernstian Slope (mV/decade) | Linear Range (M) | Detection Limit (M) | Response Time (s) | pH Range | Reference |
| DB18C6 | - | - | 53 | 1.0×10⁻⁵ to 1.0×10⁻² | - | 30 | 3.0 - 9.5 | [4] |
| DB18C6 | o-NPOE | NaTPB | - | - | - | - | - | [6] |
| DB18C6 | - | - | 55.3 | 1.0×10⁻⁵ to 1.0×10⁻¹ | 5.4×10⁻⁶ | 10 | 2.4 - 9.5 | [4] |
Table 2: Performance of this compound Based Silver (Ag⁺) Selective Electrodes
| Ionophore | Plasticizer | Nernstian Slope (mV/decade) | Linear Range (M) | Detection Limit (M) | pH Range | Reference |
| DB18C6 | DOPP, DOP, DDP, or NPOE | 58.9 | 10⁻⁵ - 10⁻¹ | 7.9 × 10⁻⁶ | 4 - 9 | [2][7] |
Table 3: Performance of this compound Based Lead (Pb²⁺) Selective Electrodes
| Ionophore | Plasticizer | Additive | Nernstian Slope (mV/decade) | Linear Range (M) | Detection Limit (M) | Reference |
| DB18C6 | DBP | NaTPB | - | 1 × 10⁻⁵ - 1 × 10⁻² | - | [2] |
| Nitrobenzo18-crown-6 | o-NPOE | NaTPB | 30.5 | 1×10⁻⁵ - 1×10⁻² | 8.9×10⁻⁶ | [2] |
Experimental Protocols
Protocol for Preparation of a PVC Membrane K⁺-Selective Electrode
This protocol is a generalized procedure based on common practices reported in the literature.[3][4]
Materials and Reagents:
-
This compound (DB18C6)
-
High molecular weight Poly(vinyl chloride) (PVC)
-
o-Nitrophenyl octyl ether (o-NPOE) or Dibutyl phthalate (DBP)
-
Sodium tetraphenylborate (NaTPB)
-
Tetrahydrofuran (THF), analytical grade
-
Glass rings (20-30 mm inner diameter)
-
Glass plate
-
Electrode body
-
Internal filling solution (e.g., 0.1 M KCl)
-
Ag/AgCl internal reference electrode
Procedure:
-
Membrane Cocktail Preparation:
-
Precisely weigh the membrane components. A typical composition might be: 1-5% DB18C6, 30-33% PVC, 62-68% plasticizer (o-NPOE or DBP), and 0.5-1% NaTPB (w/w).
-
Dissolve the weighed components in a minimal amount of THF (typically 2-5 mL) in a small glass vial.
-
Ensure complete dissolution by gentle swirling or vortexing. The resulting solution should be clear and homogenous.
-
-
Membrane Casting:
-
Place a clean, dry glass ring on a clean, flat glass plate.
-
Carefully pour the membrane cocktail into the glass ring.
-
Cover the setup with a petri dish to allow for slow evaporation of the THF. This prevents the formation of bubbles and ensures a uniform membrane.
-
Allow the solvent to evaporate completely at room temperature for at least 24 hours.
-
-
Electrode Assembly:
-
Once the membrane is fully formed and dry, carefully detach it from the glass plate.
-
Cut a small disk (typically 5-10 mm in diameter) from the cast membrane using a cork borer.
-
Mount the membrane disk into the tip of the electrode body. Ensure a good seal to prevent leakage.
-
Fill the electrode body with the internal filling solution (e.g., 0.1 M KCl).
-
Insert the Ag/AgCl internal reference electrode into the filling solution, ensuring no air bubbles are trapped.
-
-
Conditioning:
-
Condition the newly assembled electrode by soaking it in a 0.01 M solution of the target ion (e.g., KCl) for several hours (at least 2-4 hours, or overnight for best results) before use. This allows the membrane to become fully hydrated and equilibrated with the analyte.
-
Protocol for Potentiometric Measurements
Equipment:
-
High-impedance ion meter or pH/mV meter
-
This compound based ion-selective electrode
-
External reference electrode (e.g., Saturated Calomel Electrode - SCE or a double junction Ag/AgCl electrode)
-
Magnetic stirrer and stir bar
-
Standard solutions of the target ion
Procedure:
-
Electrode System Setup:
-
Connect the DB18C6 ISE and the external reference electrode to the ion meter.
-
Place a beaker containing a standard or sample solution on the magnetic stirrer and add a stir bar.
-
Immerse the tips of both the ISE and the reference electrode into the solution. Ensure the tips are sufficiently submerged but not touching the bottom or sides of the beaker.
-
-
Calibration:
-
Prepare a series of standard solutions of the target ion with known concentrations, covering the expected range of the samples.
-
Start with the lowest concentration standard. Begin stirring at a constant, moderate rate.
-
Record the potential (in mV) once the reading stabilizes.
-
Rinse the electrodes with deionized water and gently blot dry between measurements.
-
Repeat the measurement for each standard solution, moving from lowest to highest concentration.
-
Plot the recorded potential (mV) on the y-axis against the logarithm of the ion concentration on the x-axis. The resulting graph is the calibration curve.
-
-
Sample Measurement:
-
Place the sample solution in a beaker and immerse the electrodes as described above.
-
Record the stable potential reading.
-
Using the calibration curve, determine the concentration of the target ion in the sample.
-
Visualizations
Experimental Workflow for ISE Fabrication
References
- 1. Binding selectivity of this compound for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. Double-barreled K+-selective microelectrodes based on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Analytical Versatility of Dibenzo-18-crown-6: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Dibenzo-18-crown-6 (DB18C6) is a macrocyclic polyether renowned for its ability to selectively form stable complexes with various cations, a property that has been extensively leveraged in analytical chemistry.[1][2] Its rigid structure, containing a central cavity lined with oxygen atoms, allows for size-selective binding, particularly with alkali and alkaline earth metals, as well as heavy metal ions.[2][3] This selective complexation forms the basis of its application in diverse analytical techniques, including ion-selective electrodes, chromatography, optical sensors, and solvent extraction.[4][5][6] This document provides detailed application notes and experimental protocols for the use of this compound in key analytical methods.
Ion-Selective Electrodes (ISEs) for Heavy Metal Detection
DB18C6 and its derivatives are excellent ionophores for the fabrication of potentiometric sensors for the determination of heavy metal ions, most notably lead (Pb²⁺).[1][4] These sensors offer a cost-effective and rapid alternative to traditional spectroscopic methods.
Application Note:
This compound based ion-selective electrodes are highly effective for the quantitative analysis of lead ions in aqueous solutions. By incorporating DB18C6 into a PVC membrane, a potential difference is generated across the membrane that is proportional to the concentration of lead ions in the sample. This allows for direct potentiometric measurements. Derivatives of DB18C6, such as those with aldimine or hydrazone functionalities, can be electropolymerized onto electrode surfaces to create plasticizer-free ISEs with enhanced stability and sensitivity.[4][7] These electrodes have been successfully applied to the determination of lead in various matrices, though interference from mercury (II) and aluminum (III) ions can occur at a 1:1 analyte-to-interferent ratio.[4]
Quantitative Data for a Lead Ion-Selective Electrode:
| Parameter | Value | Reference |
| Ionophore | This compound aldimine derivatives | [4] |
| Linear Range | 15 - 60 ppm | [4] |
| Detection Limit | As low as 10 ppm | [4] |
| Interfering Ions | Mercury (II), Aluminum (III) | [4] |
Experimental Protocol: Fabrication and Measurement of a Plasticizer-Free Lead (II) ISE
This protocol describes the electropolymerization of a this compound hydrazone derivative onto a platinum electrode to create a lead-selective sensor.[7]
Materials:
-
This compound hydrazone derivative
-
Platinum working electrode
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
Electrochemical workstation (capable of cyclic voltammetry and differential pulse anodic stripping voltammetry)
-
Lead (II) standard solutions
-
Supporting electrolyte (e.g., 0.1 M HNO₃)
Procedure:
-
Electrode Preparation: Polish the platinum working electrode with alumina slurry, sonicate in deionized water, and electrochemically clean by cycling the potential in 0.5 M H₂SO₄.
-
Electropolymerization: Prepare a solution of the this compound hydrazone derivative in a suitable organic solvent (e.g., acetonitrile) containing a supporting electrolyte. Immerse the platinum working electrode, reference electrode, and counter electrode in the solution. Polymerize the ionophore onto the platinum surface using cyclic voltammetry.
-
Conditioning: Condition the newly fabricated ISE in a 10⁻³ M Pb(NO₃)₂ solution for at least 30 minutes before use.
-
Calibration: Prepare a series of standard lead (II) solutions in the desired concentration range. Add ionic strength adjustment buffer to each standard. Immerse the ISE and reference electrode in each standard solution and record the potential reading once it stabilizes. Plot the potential versus the logarithm of the lead concentration to generate a calibration curve.
-
Sample Measurement: Treat the unknown sample with the same ionic strength adjustment buffer. Immerse the electrodes in the sample and record the stable potential. Determine the lead concentration from the calibration curve.
Experimental Workflow for ISE Fabrication and Measurement
Caption: Workflow for the fabrication and use of a this compound based ion-selective electrode.
Chromatographic Separation of Metal Ions
Polymerized this compound serves as a robust stationary phase for the column chromatographic separation of various metal ions. Its selectivity allows for the separation of target analytes from complex matrices.
Application Note:
Poly[this compound] is a highly effective stationary phase for the separation of metal ions such as lead (II), copper (II), and neodymium (III).[5][8][9] The separation is typically carried out in the presence of a suitable counter ion in the aqueous mobile phase, which facilitates the formation of a neutral complex that is retained by the crown ether polymer. The retained metal ions can then be eluted by changing the composition of the mobile phase, for instance, by using a strong acid. This technique has been successfully applied to the separation of lead from common interfering ions and the determination of copper in real samples.[5][8]
Quantitative Data for Chromatographic Separations:
| Analyte | Stationary Phase | Mobile Phase (Sorption) | Eluent | Capacity (mmol/g) | Reference |
| Lead (II) | Poly[this compound] | 1 x 10⁻² M to 1 x 10⁻⁷ M L-ascorbic acid | Not specified | 0.530 ± 0.01 | [5] |
| Copper (II) | Poly[this compound] | 1 x 10⁻³ M glycine | 1.0 - 8.0 M HCl | 0.236 ± 0.01 | [8] |
| Neodymium (III) | Poly[this compound] | Hippuric acid | Not specified | 0.55 ± 0.01 | [9] |
Experimental Protocol: Column Chromatographic Separation of Copper (II)
This protocol describes the separation of copper (II) from a multicomponent mixture using a poly[this compound] column.[8]
Materials:
-
Poly[this compound] resin (100-200 mesh)
-
Chromatography column (e.g., 20 cm x 0.8 cm I.D.)
-
Glycine solution (1 x 10⁻³ M)
-
Copper (II) standard solution
-
Hydrochloric acid (1.0 M)
-
Peristaltic pump
-
Fraction collector
-
Spectrophotometer or Atomic Absorption Spectrometer (AAS)
Procedure:
-
Column Packing: Prepare a slurry of 1.0 g of poly[this compound] in deionized water and pour it into the chromatography column. Allow the resin to settle and wash with deionized water.
-
Column Conditioning: Precondition the column by passing the 1 x 10⁻³ M glycine solution through it at a flow rate of 0.5 mL/min until the effluent has the same composition as the influent.
-
Sample Loading: Prepare the sample solution containing copper (II) in 1 x 10⁻³ M glycine. Pass the sample solution through the conditioned column at a flow rate of 0.5 mL/min. The copper-glycine complex will be retained on the column.
-
Washing: Wash the column with the 1 x 10⁻³ M glycine solution to remove any non-retained species.
-
Elution: Elute the retained copper (II) from the column by passing 1.0 M HCl through it at a flow rate of 0.5 mL/min.
-
Detection: Collect the eluate in fractions and determine the copper concentration in each fraction using a suitable detection method such as spectrophotometry with a chromogenic reagent or AAS.
Logical Relationship in Chromatographic Separation
Caption: Principle of copper (II) separation using a poly[this compound] stationary phase.
Optical Sensors for Ultrasensitive Detection
This compound can be incorporated into optical sensing membranes (optodes) for the highly sensitive and selective determination of metal ions. These sensors rely on a color change or a change in fluorescence intensity upon complexation of the analyte.
Application Note:
A highly sensitive and selective optical sensor for the determination of Pb²⁺ at pico-molar levels has been developed using this compound as the ionophore.[6] The sensor is based on a plasticized PVC membrane containing a chromoionophore and an ion-exchanger. The complexation of Pb²⁺ by the DB18C6 in the membrane leads to a measurable change in the absorbance spectrum of the chromoionophore. This method is characterized by a very low detection limit and high selectivity for Pb²⁺ over a wide range of other cations.[6] The sensor has been successfully applied to the analysis of biological and environmental samples.[6]
Quantitative Data for a Lead (II) Optical Sensor:
| Parameter | Value | Reference |
| Ionophore | This compound | [6] |
| Linear Range | 10⁻¹² - 10⁻⁸ M | [6] |
| Detection Limit | 1.0 x 10⁻¹² M | [6] |
| Response Time | < 2 min | [6] |
| Optimal pH | 5.0 (acetate buffer) | [6] |
Experimental Protocol: Fabrication of a PVC-Membrane Optode for Lead (II)
This protocol details the preparation of a bulk optode for the determination of lead (II).[6]
Materials:
-
This compound (ionophore)
-
ETH 5294 (chromoionophore)
-
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl] borate (ion-exchanger)
-
Poly(vinyl chloride) (PVC)
-
ortho-Nitrophenyl octyl ether (o-NPOE) (plasticizer)
-
Tetrahydrofuran (THF)
-
Glass ring or slide for membrane casting
-
UV-Vis Spectrophotometer
Procedure:
-
Membrane Cocktail Preparation: In a small glass vial, dissolve 0.030 g of PVC and 0.060 g of o-NPOE in a minimal amount of THF. To this slurry, add 0.0038 g of this compound, 0.0014 g of ETH 5294, and 0.0009 g of the ion-exchanger. Mix thoroughly until all components are dissolved.
-
Membrane Casting: Pour the membrane cocktail into a glass ring placed on a clean glass plate. Allow the THF to evaporate slowly in a dust-free environment for at least 24 hours to form a transparent membrane.
-
Optode Assembly: Cut a small disc from the cast membrane and mount it in a suitable holder for spectrophotometric measurements.
-
Measurement: Condition the optode in a pH 5.0 acetate buffer. For analysis, expose the optode to sample solutions (also buffered to pH 5.0) containing varying concentrations of lead (II). Record the absorbance spectrum after the response time has elapsed. The change in absorbance at the peak wavelength of the chromoionophore is proportional to the lead concentration.
Signaling Pathway of the Optical Sensor
References
- 1. researchgate.net [researchgate.net]
- 2. repository.qu.edu.iq [repository.qu.edu.iq]
- 3. Binding selectivity of this compound for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Column chromatographic separation of lead(II) using poly [this compound] in L-ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly selective this compound-based optical sensor for pico-molar determination of Pb2+ for sustainable human health and environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Dibenzo-18-crown-6 for Metal Ion Transport Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Dibenzo-18-crown-6 (DB18C6) as a selective ligand in metal ion transport studies. This document is intended to guide researchers in designing and executing experiments to investigate the facilitated transport of metal ions across liquid membranes, a process with significant implications for drug delivery, environmental remediation, and selective ion separation.
Introduction
This compound (DB18C6) is a macrocyclic polyether renowned for its ability to selectively form stable complexes with specific metal cations.[1] The size of its central cavity (approximately 2.6-3.2 Å) is particularly well-suited for encapsulating potassium ions (K⁺), leading to its widespread use in studies targeting the transport of this biologically crucial cation.[1] The benzo groups flanking the crown ether ring enhance its lipophilicity, making it an effective ionophore for shuttling metal ions across hydrophobic liquid membranes that mimic biological cell membranes.[2] This property is of high interest in drug development for creating ion-channel modulating therapeutics and in analytical chemistry for designing ion-selective sensors.
Applications in Metal Ion Transport
DB18C6 has been successfully employed in various liquid membrane systems to study the selective transport of a range of metal ions. Key applications include:
-
Selective Transport of Alkali Metals: Due to the "size-fit" concept, DB18C6 exhibits a high selectivity for K⁺ over other alkali metal ions such as Na⁺, Li⁺, Rb⁺, and Cs⁺ in aqueous solutions.[1] This has been demonstrated in both bulk liquid membrane and supported liquid membrane systems.[3]
-
Transport of Heavy Metal Ions: Studies have shown that DB18C6 can facilitate the transport of heavy metal ions like Lead (Pb²⁺) and Silver (Ag⁺).[2][4] This is significant for developing methods for the removal of toxic heavy metals from wastewater.
-
Ion-Selective Electrodes and Sensors: The selective binding properties of DB18C6 have been harnessed to develop electrochemical sensors for the specific detection of potassium ions.
Quantitative Data: Stability Constants and Transport Rates
The stability of the complex formed between DB18C6 and a metal ion is a crucial factor governing the efficiency and selectivity of transport. The stability constant (log K) provides a quantitative measure of this interaction. The following table summarizes the stability constants of DB18C6 with various metal ions in different solvent systems.
| Metal Ion | Solvent System | Log Kf | Reference |
| Ce³⁺ | Acetonitrile-Dimethylformamide | Varies with composition | [5] |
| Y³⁺ | Acetonitrile-Dimethylformamide | Varies with composition | [5] |
| UO₂²⁺ | Acetonitrile-Dimethylformamide | Varies with composition | [5] |
| Sr²⁺ | Acetonitrile-Dimethylformamide | Varies with composition | [5] |
| K⁺ | Various Solvents | Varies | [6] |
| Na⁺ | Various Solvents | Varies | [6] |
| Rb⁺ | Various Solvents | Varies | [6] |
| Cs⁺ | Various Solvents | Varies | [6] |
| Ba²⁺ | Various Solvents | Varies | [6] |
The rate of metal ion transport is another critical parameter. The table below presents transport rates for selected metal ions using DB18C6 in a bulk liquid membrane system.
| Metal Ion | Membrane Solvent | Transport Rate (mol/h) | Reference |
| Pb²⁺ | Dichloromethane | Not specified | [2] |
| Ag⁺ | Dichloromethane | Not specified | [4] |
| Cu²⁺ | Dichloromethane | Not specified | [4] |
| Co²⁺ | Dichloromethane | Not specified | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol provides a general method for the synthesis of DB18C6, adapted from established procedures.[7][8]
Materials:
-
Catechol
-
Bis(2-chloroethyl) ether
-
Sodium hydroxide (NaOH)
-
n-Butanol
-
Toluene for recrystallization
-
Standard laboratory glassware (reflux condenser, dropping funnel, etc.)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve catechol and sodium hydroxide pellets in n-butanol.
-
Heating: Heat the mixture to reflux (approximately 115°C) with stirring.
-
Addition of Ether: Slowly add a solution of bis(2-chloroethyl) ether in n-butanol to the refluxing mixture over a period of 2 hours.
-
Continued Reflux: After the addition is complete, continue to reflux the reaction mixture for an additional hour.
-
Second Base Addition: Cool the mixture slightly and add another portion of sodium hydroxide pellets.
-
Final Reflux: Reflux the mixture for another 30 minutes.
-
Workup: Cool the reaction mixture. The crude product can be isolated by filtration and purified by recrystallization from toluene to yield white crystals of this compound.
Visualization of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Protocol 2: Bulk Liquid Membrane (BLM) Transport of Metal Ions
This protocol describes a typical setup for a bulk liquid membrane experiment to study the transport of metal ions facilitated by DB18C6.[2][9]
Materials:
-
U-shaped glass tube or a three-phase cell
-
Magnetic stirrers
-
Source Phase: Aqueous solution of the metal salt(s) of interest at a known concentration (e.g., 0.01 M) and pH.
-
Membrane Phase: A solution of this compound (e.g., 1.0 x 10⁻³ M) in a water-immiscible organic solvent (e.g., dichloromethane, chloroform).
-
Receiving Phase: An aqueous solution designed to strip the metal ion from the membrane phase (e.g., a solution with a lower pH or containing a complexing agent).
-
Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) for metal ion analysis.
Procedure:
-
Membrane Placement: Carefully pour the membrane phase (organic solvent with DB18C6) into the bottom of the U-shaped tube or the central compartment of the cell.
-
Phase Addition: Gently add the source phase to one arm of the U-tube (or one outer compartment) and the receiving phase to the other arm (or the other outer compartment), ensuring minimal mixing at the interfaces.
-
Stirring: Begin gentle and constant stirring of all three phases to ensure efficient mass transfer across the interfaces.
-
Sampling: At regular time intervals, withdraw small aliquots from the source and receiving phases for analysis.
-
Analysis: Determine the concentration of the metal ion(s) in the collected samples using AAS or ICP-AES.
-
Data Analysis: Plot the concentration of the metal ion in the source and receiving phases as a function of time to determine the transport rate.
Visualization of Bulk Liquid Membrane Transport:
Caption: Mechanism of metal ion transport across a bulk liquid membrane.
Protocol 3: Supported Liquid Membrane (SLM) Transport of Metal Ions
This protocol outlines the procedure for a supported liquid membrane experiment, which often offers better stability and efficiency compared to BLMs.[3][10]
Materials:
-
Two-compartment transport cell separated by a microporous hydrophobic support membrane (e.g., PTFE, polypropylene).
-
Peristaltic pumps for circulating the aqueous phases.
-
Source Phase and Receiving Phase: As described in the BLM protocol.
-
Membrane Solution: A solution of this compound in a suitable organic solvent.
-
Analytical instrumentation (AAS or ICP-AES).
Procedure:
-
Membrane Impregnation: Immerse the microporous support membrane in the membrane solution containing DB18C6 for a sufficient time (e.g., 24 hours) to ensure complete impregnation of the pores.
-
Cell Assembly: Mount the impregnated membrane between the two compartments of the transport cell.
-
Phase Circulation: Fill the respective compartments with the source and receiving phases and begin circulating them using peristaltic pumps.
-
Sampling and Analysis: Periodically collect samples from both the source and receiving phases and analyze the metal ion concentration as described in the BLM protocol.
-
Data Analysis: Calculate the permeability coefficient and transport flux from the concentration-time data.
Visualization of Supported Liquid Membrane Setup:
References
- 1. Binding selectivity of this compound for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fine-tuning of electromembrane extraction selectivity using 18-crown-6 ethers as supported liquid membrane modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective transport of Ag (I) ion across a bulk liquid incorporated with dibenzo 18-crown-6 (DB18C6) as carrier | European Journal of Chemistry [eurjchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis and Characterization of Macrocyclic Polyether N,N′-Diallyl-7,16-diaza-1,4,10,13-tetraoxa-dibenzo-18-crown-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. msrjournal.com [msrjournal.com]
Application Note and Protocols for Studying Dibenzo-18-crown-6 Complexation Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo-18-crown-6 (DB18C6) is a macrocyclic polyether that exhibits remarkable selectivity in forming stable complexes with various cations, a principle that lies at the heart of host-guest chemistry.[1] The kinetics of this complexation—the rates of the association and dissociation of the guest cation within the crown ether host—are of fundamental importance in understanding the mechanisms of ion transport, the design of ion-selective sensors, and the development of novel drug delivery systems. This application note provides a detailed overview of the experimental setups and protocols for studying the complexation kinetics of DB18C6.
The complexation reaction can be represented by the following equilibrium:
M⁺ + DB18C6 ⇌ [M(DB18C6)]⁺
where M⁺ is a metal cation. The forward reaction is characterized by the association rate constant (kₐ) and the reverse reaction by the dissociation rate constant (kₑ). The ratio of these constants defines the stability constant (Kₛ) of the complex.
Experimental Protocols
Several techniques can be employed to monitor the kinetics of DB18C6 complexation, each suited to different reaction timescales and systems. The primary methods include stopped-flow spectrophotometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and temperature-jump relaxation.
Stopped-Flow Spectrophotometry
This technique is ideal for studying fast reactions in solution, typically with half-lives in the millisecond range. The principle involves the rapid mixing of two reactant solutions and monitoring the subsequent change in absorbance or fluorescence over time.
Protocol for Studying DB18C6 Complexation with a UV-active Cation (e.g., using a competing indicator):
-
Solution Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol, acetonitrile). The concentration will depend on the specific system but is typically in the millimolar range.
-
Prepare a solution of the metal salt (e.g., KCl, NaCl) in the same solvent, also in the millimolar range.
-
Prepare a solution of a suitable indicator that complexes with the metal ion and has a distinct UV-Vis spectrum from its free form. The choice of indicator depends on the metal ion being studied.
-
-
Instrument Setup:
-
Use a stopped-flow spectrophotometer equipped with a UV-Vis detector.
-
Set the observation wavelength to the maximum absorbance difference between the free indicator and the metal-indicator complex.
-
Equilibrate the instrument's syringes and mixing chamber to the desired reaction temperature.
-
-
Data Acquisition:
-
Load one syringe with the DB18C6 solution and the other with a solution containing the metal salt and the indicator.
-
Rapidly inject the solutions into the mixing chamber. The reaction is initiated upon mixing.
-
Monitor the change in absorbance at the chosen wavelength as a function of time. Data is typically collected on a millisecond timescale.
-
-
Data Analysis:
-
The resulting kinetic trace (absorbance vs. time) is fitted to an appropriate kinetic model (e.g., single or double exponential) to extract the observed rate constant (kₒbₛ).
-
By varying the concentration of the reactants (DB18C6 and the metal ion) and measuring kₒbₛ under pseudo-first-order conditions, the association (kₐ) and dissociation (kₑ) rate constants can be determined.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying reaction kinetics in solution, particularly for reactions with half-lives ranging from milliseconds to hours. For DB18C6 complexation, observing the nucleus of the complexed cation (e.g., ²³Na, ³⁹K, ¹³³Cs) or the protons of the crown ether can provide kinetic information.
Protocol for ³⁹K NMR Study of K⁺ Complexation with DB18C6 in Methanol:
This protocol is based on the principles described in the work of Shporer and Luz (1975).
-
Sample Preparation:
-
Prepare a series of samples in methanol containing a fixed concentration of a potassium salt (e.g., KSCN) and varying concentrations of this compound.
-
Ensure all glassware is scrupulously clean to avoid paramagnetic impurities that can affect NMR relaxation times.
-
Degas the samples to remove dissolved oxygen.
-
-
NMR Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ³⁹K frequency.
-
Maintain precise temperature control of the sample using the spectrometer's variable temperature unit.
-
-
Data Acquisition:
-
Acquire ³⁹K NMR spectra for each sample at a range of temperatures.
-
Measure the line widths of the ³⁹K signals for both the free (solvated) K⁺ and the complexed K⁺. In many cases, a single, exchange-broadened peak is observed.
-
-
Data Analysis:
-
The rate of chemical exchange between the free and complexed states influences the line shape of the NMR signal.
-
By analyzing the temperature dependence of the line widths, the rate constants for the association and dissociation of the K⁺ ion from the DB18C6 cavity can be determined using appropriate line shape analysis software.
-
From the temperature dependence of the rate constants, the activation parameters (enthalpy and entropy of activation) for the complexation process can be calculated using the Eyring equation.
-
Temperature-Jump Relaxation
This method is used for studying extremely fast reactions (microseconds to seconds). A system at equilibrium is rapidly perturbed by a sudden increase in temperature, causing a shift in the equilibrium position. The relaxation to the new equilibrium is then monitored, typically by spectrophotometry.
Protocol for Temperature-Jump Study of DB18C6 Complexation:
-
Solution Preparation:
-
Prepare a solution containing this compound and the metal salt in a suitable solvent. The solution should also contain a small amount of an inert electrolyte to allow for electrical heating.
-
An indicator may be required if the complexation itself does not produce a significant change in absorbance.
-
-
Instrument Setup:
-
Use a temperature-jump apparatus where a high-voltage capacitor is discharged through the sample cell, causing a rapid temperature increase (typically 5-10 °C in a few microseconds).
-
The detection system is usually a fast spectrophotometer focused on a wavelength sensitive to the change in concentration of one of the species.
-
-
Data Acquisition:
-
The system is allowed to reach thermal and chemical equilibrium at an initial temperature.
-
The temperature jump is initiated, and the subsequent change in absorbance is recorded as a function of time (on a microsecond to millisecond timescale).
-
-
Data Analysis:
-
The relaxation curve (absorbance vs. time) is fitted to an exponential function to obtain the relaxation time (τ).
-
The relaxation time is related to the forward and reverse rate constants of the reaction. By studying the concentration dependence of the relaxation time, the individual rate constants can be determined.
-
Data Presentation
The quantitative data obtained from these experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Illustrative Kinetic Data for the Complexation of Alkali Metal Ions with this compound in Methanol at 25 °C
| Cation | Association Rate Constant (kₐ) (M⁻¹s⁻¹) | Dissociation Rate Constant (kₑ) (s⁻¹) | Stability Constant (Kₛ) (M⁻¹) |
| Na⁺ | 1.2 x 10⁷ | 2.5 x 10² | 4.8 x 10⁴ |
| K⁺ | 6.5 x 10⁸ | 1.1 x 10² | 5.9 x 10⁶ |
| Rb⁺ | 4.0 x 10⁸ | 3.2 x 10³ | 1.3 x 10⁵ |
| Cs⁺ | 2.5 x 10⁸ | 5.0 x 10³ | 5.0 x 10⁴ |
Note: These are illustrative values based on expected trends and may not represent actual experimental data.
Table 2: Illustrative Activation Parameters for the Dissociation of the [K(DB18C6)]⁺ Complex in Methanol
| Parameter | Value |
| Enthalpy of Activation (ΔH‡) | 55 kJ/mol |
| Entropy of Activation (ΔS‡) | -20 J/(mol·K) |
Note: These are illustrative values and may not represent actual experimental data.
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and relationships.
Caption: Experimental workflow for studying this compound complexation kinetics.
Caption: Signaling pathway for this compound complexation.
References
Application Notes and Protocols: Dibenzo-18-crown-6 Functionalized Polymers for Cation Sensing
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of dibenzo-18-crown-6 (DB18C6) functionalized polymers in cation sensing. It covers the synthesis of these advanced materials, the fabrication of electrochemical and fluorescent sensors, and their application in the selective detection of various cations.
Introduction
This compound is a macrocyclic polyether renowned for its ability to selectively form stable complexes with specific cations, primarily through host-guest interactions. The size of its electron-rich cavity (approximately 2.6-3.2 Å) makes it particularly suited for complexing with potassium ions (K⁺, ionic diameter ~2.66 Å), although it also shows affinity for other cations such as lead (Pb²⁺) and barium (Ba²⁺).[1][2][3] By functionalizing polymers with DB18C6 moieties, it is possible to develop robust and selective sensory materials for a range of applications, from environmental monitoring to biomedical diagnostics.
These functionalized polymers can be integrated into various sensor platforms. In electrochemical sensors, the binding of a cation by the crown ether can induce a potentiometric or voltammetric change that can be measured.[4] In fluorescent sensors, cation complexation can alter the fluorescence properties of a nearby fluorophore, leading to a detectable optical signal.[5][6]
Quantitative Data Summary
The performance of various DB18C6-functionalized polymer-based cation sensors is summarized in the tables below, providing a comparative overview of their analytical capabilities.
Table 1: Performance of Electrochemical Sensors
| Polymer Matrix | Target Cation | Linear Range | Limit of Detection (LOD) | Response Time | Key Interferences | Reference |
| Poly(vinyl chloride) (PVC) | Pb²⁺ | 10⁻¹² - 10⁻⁸ M | 1.0 x 10⁻¹² M | < 2 min | Ag⁺, K⁺, NH₄⁺, Cd²⁺, Ni²⁺, Co²⁺, Na⁺, Mg²⁺, Mn²⁺ | [7] |
| Electropolymerized Aldimines | Pb²⁺ | 15 - 60 ppm | 10 ppm | - | Hg²⁺, Al³⁺ | [4] |
| Graphene Quantum Dots (GQDs) | K⁺ | 0.2 - 2 mM | - | < 4 s | Na⁺ | [8] |
| Polycaprolactone (PCL) | K⁺ | - | - | - | Ca²⁺, Na⁺ | [3] |
Table 2: Performance of Fluorescent Sensors
| Polymer/System | Target Cation | Dissociation Constant (Kd) | Fluorescence Enhancement (FE) | pH Range | Key Interferences | Reference |
| BODIPY-equipped benzo-18-crown-6 | K⁺ | 18 mM | 4.7-fold | Acidic | Na⁺ | [9] |
| Pyreneamide functionalized 18-crown-6 in nanospheres | K⁺ | - | On-off switchable | 4 - 10 | - | [5] |
| Anionic polymers with naphtho-18-crown-6 | Ba²⁺ | - | Strong decrease | - | Tl⁺, Cs⁺ | [10] |
Signaling Pathways and Experimental Workflows
Visual representations of the underlying mechanisms and experimental procedures provide a clear understanding of the technology.
Figure 1: Signaling pathway of a fluorescent cation sensor.
References
- 1. Binding selectivity of this compound for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding selectivity of this compound for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. mdpi.com [mdpi.com]
- 5. Potassium ion-selective fluorescent and pH independent nanosensors based on functionalized polyether macrocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly selective this compound-based optical sensor for pico-molar determination of Pb2+ for sustainable human health and environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrochemical and Fluorescent Properties of Crown Ether Functionalized Graphene Quantum Dots for Potassium and Sodium Ions Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cation-sensitive fluorescence of anionic polymers bearing naphtho-18-crown-6 units - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cesium Extraction Using Dibenzo-18-crown-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective extraction of cesium ions (Cs⁺) from aqueous solutions is a critical process in various fields, including nuclear waste management, environmental remediation, and the production of high-purity cesium compounds for medical and industrial applications. Dibenzo-18-crown-6 (DB18C6) is a macrocyclic polyether that exhibits a high affinity for the cesium cation due to the compatibility of the ion's size with the crown ether's cavity. This document provides detailed application notes and protocols for the solvent extraction of cesium using this compound. The procedure involves the transfer of cesium ions from an aqueous phase to an immiscible organic phase containing the crown ether.
The selectivity of this compound for cesium arises from the formation of a stable host-guest complex. The oxygen atoms of the crown ether's ring coordinate with the cesium ion, encapsulating it within the cavity. This complex is then soluble in the organic solvent, facilitating the extraction. The efficiency of this process is influenced by several factors, including the choice of organic solvent, the concentration of the crown ether, the pH of the aqueous phase, and the presence of other ions.
Experimental Protocols
This section outlines a general procedure for the solvent extraction of cesium using this compound. The protocol is adaptable based on the specific experimental requirements and the analytical techniques available for cesium determination.
Materials and Reagents
-
This compound (DB18C6)
-
Organic solvent (e.g., nitrobenzene, chloroform, 1,2-dichloroethane, or n-octanol)
-
Cesium salt solution (e.g., CsCl or CsNO₃) of known concentration
-
Nitric acid (HNO₃) or other acids for pH adjustment
-
Deionized water
-
Separatory funnels or centrifuge tubes
-
Mechanical shaker or vortex mixer
-
pH meter
-
Analytical instrument for cesium quantification (e.g., Atomic Absorption Spectrometer (AAS), Inductively Coupled Plasma Mass Spectrometer (ICP-MS), or a gamma spectrometer for ¹³⁷Cs)
Procedure
-
Preparation of the Organic Phase:
-
Dissolve a precise amount of this compound in the chosen organic solvent to achieve the desired concentration (e.g., 0.01 M to 0.1 M). For instance, to prepare a 0.05 M solution, dissolve 1.802 g of DB18C6 (molar mass: 360.40 g/mol ) in 100 mL of the organic solvent.
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution of a cesium salt with a known concentration.
-
Adjust the pH of the aqueous solution to the desired value using nitric acid. The optimal pH can vary depending on the specific system, but extractions are often performed in acidic conditions.
-
-
Solvent Extraction:
-
In a separatory funnel or a suitable vial, mix equal volumes of the prepared organic and aqueous phases (e.g., 10 mL of each).
-
Agitate the mixture vigorously for a sufficient time to ensure the establishment of extraction equilibrium. A shaking time of 30 to 60 minutes is typically adequate.
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation can be employed to facilitate phase separation.
-
-
Sample Analysis:
-
Carefully separate the aqueous and organic phases.
-
Determine the concentration of cesium remaining in the aqueous phase using a suitable analytical technique.
-
The concentration of cesium in the organic phase can be determined by a mass balance calculation or by back-extraction into a fresh aqueous phase followed by analysis.
-
-
Data Calculation:
-
Distribution Ratio (D): The efficiency of the extraction is quantified by the distribution ratio, which is the ratio of the total concentration of cesium in the organic phase to its total concentration in the aqueous phase at equilibrium. D = [Cs]org / [Cs]aq
-
Extraction Percentage (%E): The percentage of cesium extracted into the organic phase can be calculated as follows: %E = (D / (D + Vaq/Vorg)) * 100 Where Vaq and Vorg are the volumes of the aqueous and organic phases, respectively.
-
Quantitative Data Summary
The following table summarizes quantitative data on the extraction of cesium using this compound and its derivatives under various experimental conditions. The distribution ratio (D) is a key parameter indicating the extraction efficiency.
| Crown Ether | Organic Solvent | Aqueous Phase | This compound Concentration (M) | Distribution Ratio (DCs) | Reference |
| Di-t-butyl-dibenzo-18-crown-6 | Ketones and Alcohols | High-level radioactive waste simulant | Not specified | Close to 10 | [1] |
| Di-tert-butyl-dibenzo-18-crown-6 | Chloroform | 0.01 M HNO₃ | Not specified | Significantly higher than in 2.21 M HNO₃ | [2] |
| Di-t-butyl-dibenzo-18-crown-6 | Fluorinated diluents | Nitric acid media | Not specified | High efficiency reported | [3] |
Visualizations
Cesium Extraction Workflow
The following diagram illustrates the general workflow for the solvent extraction of cesium using this compound.
Caption: Workflow for Cesium Solvent Extraction.
Cesium-Dibenzo-18-crown-6 Complexation
This diagram illustrates the fundamental principle of cesium extraction, which is the formation of a complex between the cesium ion and the this compound molecule.
Caption: Cesium-DB18C6 Complexation Equilibrium.
References
- 1. Cs Extraction from Chloride Media by Calixarene Crown-Ethers [mdpi.com]
- 2. 18-Crown-6 and this compound Assisted Extraction of Cesium from Water into Room Temperature Ionic Liquids and Its Correlation with Stability Constants for Cesium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Achieving highly efficient and selective cesium extraction using 1,3-di-octyloxycalix[4]arene-crown-6 in n -octanol based solvent system: experimental ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02661E [pubs.rsc.org]
Application Notes and Protocols for Molecular Dynamics Simulation of Dibenzo-18-crown-6 in Aqueous Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dibenzo-18-crown-6 (DB18C6) is a macrocyclic polyether known for its ability to selectively bind various cations, a property that has garnered significant interest in fields ranging from separation science to drug delivery.[1][2][3] Molecular dynamics (MD) simulations provide a powerful computational microscope to investigate the conformational dynamics, solvation structure, and binding thermodynamics of DB18C6 in an aqueous environment at an atomistic level.[1][4] These simulations are instrumental in understanding the fundamental interactions that govern the host-guest chemistry of crown ethers.[1][5]
This document provides detailed application notes and standardized protocols for conducting MD simulations of DB18C6 in aqueous solution. It covers the essential steps from system preparation and simulation execution to data analysis, offering a practical guide for researchers in the field.
I. Key Experimental Protocols
A robust MD simulation protocol is crucial for obtaining reliable and reproducible results. The following sections detail the recommended methodologies for simulating DB18C6 in an aqueous solution.
Force Field Selection and Parameterization
The accuracy of an MD simulation is heavily dependent on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system.[6][7] For simulations of DB18C6 and its complexes, several well-established force fields can be employed.
-
Recommended Force Fields:
-
AMOEBA (Atomic Multipole Optimized Energetics for Biomolecular Applications): A polarizable force field that can provide a more accurate description of electrostatic interactions, which are critical in systems with charged species like cation-crown ether complexes.[8]
-
OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom): A widely used force field for organic molecules and proteins. The LigParGen web server can be utilized to generate OPLS-AA parameters for DB18C6.[4]
-
CHARMM (Chemistry at HARvard Macromolecular Mechanics): A versatile force field with extensive parameterization for a wide range of biomolecules and organic compounds.[9]
-
GROMOS (GROningen MOlecular Simulation): Another popular force field, particularly well-suited for biomolecular simulations.[5][9]
-
-
Parameterization of DB18C6:
-
Partial Charge Calculation: The partial atomic charges for the DB18C6 molecule are critical for accurately modeling its electrostatic interactions. These can be derived using quantum mechanical calculations, for instance, at the B3LYP/6-31+G* level of theory.[1]
-
Van der Waals and Bonded Parameters: The remaining force field parameters (e.g., for bond lengths, angles, and dihedrals) are typically taken from the chosen force field's standard parameter set.[6][7] If specific parameters are unavailable, they may need to be developed and validated.
-
System Setup and Simulation Parameters
The following table summarizes the recommended parameters for setting up the simulation system.
| Parameter | Recommended Value/Method | Notes |
| Simulation Software | GROMACS, LAMMPS, AMBER | The choice of software depends on user preference and force field compatibility.[1][4][9] |
| Molecular Model | All-atom representation | To capture the detailed interactions of DB18C6. |
| Water Model | TIP3P, TIP4P, or SPC/E | These are standard water models compatible with many force fields.[4] |
| Simulation Box | Cubic or Rectangular | The box size should be sufficient to contain the solute and a significant layer of solvent, typically with the solute at least 1.0 nm from the box edge. |
| Solute Concentration | One DB18C6 molecule in the box | For studying the intrinsic properties of a single molecule in solution. |
| Solvent Molecules | Sufficient to fill the simulation box | For a typical cubic box, this may range from ~800 to several thousand water molecules.[1] |
| Counter-ions | As needed to neutralize the system | If simulating a charged complex (e.g., DB18C6 with a cation), counter-ions like Cl⁻ should be added.[1] |
Simulation Protocol
A typical MD simulation protocol involves three main stages: energy minimization, equilibration, and the production run.
-
Energy Minimization:
-
Algorithm: Steepest descent followed by conjugate gradient.
-
Purpose: To remove any steric clashes or unfavorable geometries in the initial configuration of the system.
-
-
Equilibration:
-
NVT Ensemble (Canonical): Heat the system to the desired temperature (e.g., 298 K) while keeping the volume constant. A common approach is a 4 ns simulation in the NVT ensemble.[8]
-
NPT Ensemble (Isothermal-Isobaric): Equilibrate the system at the target temperature (e.g., 298 K) and pressure (e.g., 1 atm) to achieve the correct density. A 5 ns simulation in the NPT ensemble is a reasonable duration.[8]
-
Thermostat: Nosé-Hoover thermostat.[1]
-
Barostat: Parrinello-Rahman barostat.
-
-
Production Run:
-
Ensemble: NPT ensemble.
-
Duration: The length of the production run depends on the specific properties being investigated. For structural and dynamic properties, 100 ns or longer is recommended. Shorter simulations of around 1 ns can be used for some analyses.[8]
-
Time Step: 1 fs or 2 fs (with constraints on hydrogen bonds).[1]
-
Data Collection: Save trajectory frames at regular intervals (e.g., every 1-10 ps) for subsequent analysis.[8]
-
II. Data Presentation
Quantitative data from MD simulations provide valuable insights into the behavior of DB18C6 in an aqueous solution. The following tables summarize key observables that can be extracted from the simulation trajectories.
Table 1: Structural Properties of DB18C6-Cation Complexes in Aqueous Solution
| Cation | Average M-O Distance (Å) | Coordination Number of Cation with Water |
| Li⁺ | Data not available in provided context | Data not available in provided context |
| Na⁺ | Data not available in provided context | Data not available in provided context |
| K⁺ | 2.84 | Data not available in provided context |
| Rb⁺ | 3.06 | Data not available in provided context |
| Cs⁺ | 3.29 | Data not available in provided context |
| Note: The M-O distances are for the complex in aqueous solution as determined by DFT with a continuum solvation model.[2] |
Table 2: Thermodynamic Properties of DB18C6-Cation Binding in Aqueous Solution
| Cation | Binding Free Energy (kcal/mol) |
| Li⁺ | Data not available in provided context |
| Na⁺ | Data not available in provided context |
| K⁺ | -2.9 (Experimental) |
| Rb⁺ | Data not available in provided context |
| Cs⁺ | Data not available in provided context |
| Note: Experimental binding free energy for K⁺ is provided for comparison.[10] |
III. Visualization of Workflows and Concepts
Visual diagrams are essential for understanding the logical flow of the simulation and analysis process.
Caption: Workflow for MD simulation of DB18C6 in aqueous solution.
Caption: Key analyses derived from the MD trajectory of DB18C6.
IV. Concluding Remarks
The protocols and application notes presented here offer a comprehensive framework for conducting molecular dynamics simulations of this compound in an aqueous environment. By adhering to these guidelines, researchers can generate high-quality simulation data to elucidate the structural, dynamic, and thermodynamic properties of this important macrocycle. The insights gained from such simulations are invaluable for the rational design of novel host-guest systems and for advancing our understanding of molecular recognition phenomena.
References
- 1. home.iitk.ac.in [home.iitk.ac.in]
- 2. Binding selectivity of this compound for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.qu.edu.iq [repository.qu.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. alfonsgeiger.de [alfonsgeiger.de]
- 6. ks.uiuc.edu [ks.uiuc.edu]
- 7. ks.uiuc.edu [ks.uiuc.edu]
- 8. Molecular dynamics and free energy calculations of dicyclohexano-18-crown-6 diastereoisomers with Sm2+, Eu2+, Dy2+, Yb2+, Cf2+ and three halide salts in THF and acetonitrile using the AMOEBA force field - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Force fields in GROMACS — GROMACS 2018.1 documentation [manual.gromacs.org]
- 10. researchgate.net [researchgate.net]
Synthesis and Application of Dibenzo-18-Crown-6 Derivatives: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and utilization of various Dibenzo-18-crown-6 (DB18C6) derivatives. The information is intended to guide researchers in leveraging these versatile macrocyclic compounds for specific applications, ranging from ion sensing to potential therapeutic interventions.
Application Note 1: this compound Derivatives as Ion-Selective Electrodes for Heavy Metal Detection
Introduction:
This compound and its derivatives are excellent ionophores for the fabrication of ion-selective electrodes (ISEs) due to their ability to selectively bind specific metal cations. By modifying the DB18C6 macrocycle with various functional groups, the selectivity and sensitivity towards target ions can be fine-tuned. This note focuses on the application of DB18C6 derivatives in the potentiometric sensing of lead(II) ions, a significant environmental pollutant.
Quantitative Data Summary:
The performance of several DB18C6 derivatives as ionophores in lead(II) ISEs is summarized in the table below. The data highlights the linear response range and the limit of detection for each derivative.
| Derivative | Linear Range (M) | Limit of Detection (M) | Reference |
| This compound | 1.0 x 10⁻⁵ - 1.0 x 10⁻¹ | 5.0 x 10⁻⁶ | [1] |
| Nitrobenzo-18-crown-6 | 1.0 x 10⁻⁵ - 1.0 x 10⁻² | 8.9 x 10⁻⁶ | [2] |
| 4,4'-Diacetyl-DB18C6 | - | Below 10 mg/L | [1] |
| Bromo-DB18C6 | - | Below 10 mg/L | [1] |
| Nitro-DB18C6 | - | Below 10 mg/L | [1] |
Experimental Workflow for ISE Fabrication and Measurement:
The following diagram illustrates the general workflow for fabricating a DB18C6 derivative-based ISE and its use in potentiometric measurements.
Caption: Workflow for ISE Fabrication and Measurement.
Application Note 2: Diacyl this compound Derivatives as Calcium Ionophores in Neurodegenerative Disease Research
Introduction:
Dysregulation of intracellular calcium (Ca²⁺) homeostasis is a key pathological feature in several neurodegenerative diseases, including Parkinson's and Alzheimer's disease.[3][4] Diacyl derivatives of DB18C6 have been shown to act as calcium ionophores, facilitating the transport of Ca²⁺ across cell membranes. This property makes them valuable research tools for studying the downstream effects of calcium influx in neuronal cells and for screening potential therapeutic agents that target calcium signaling pathways.
Signaling Pathway:
The following diagram illustrates the role of a diacyl DB18C6 derivative as a Ca²⁺ ionophore and its potential impact on downstream signaling pathways implicated in neurodegeneration.
Caption: Calcium Signaling Pathway.
Quantitative Data Summary:
The following table summarizes the observed effects of diacyl DB18C6 derivatives on intracellular calcium levels.
| Derivative | Concentration | Effect on Intracellular Ca²⁺ | Reference |
| 4′,4′′(5′′)-dibutyryl-DB18C6 | 10 nM, 100 nM | Increase | [4] |
| 4′,4′′(5′′)-divaleryl-DB18C6 | 10 nM, 100 nM | Increase | [4] |
| 4′,4′′-diacetyl-DB18C6 | 10 nM, 100 nM | No significant change | [4] |
Application Note 3: this compound Derivatives as Antimicrobial Agents
Introduction:
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives, particularly those incorporating heterocyclic moieties such as pyrimidines, hydrazones, and benzimidazoles, have demonstrated promising antibacterial and antifungal activities. These compounds offer a unique structural scaffold for the design of new antimicrobial drugs.
Quantitative Data Summary:
The antimicrobial activity of selected DB18C6 derivatives is presented below. It is important to note that direct comparison of activities can be challenging due to variations in testing methodologies across different studies.
| Derivative | Test Organism | Activity | Reference |
| Dibenzothiazolylthis compound | Staphylococcus aureus (Gram +ve) | Zone of inhibition: 18 mm | [5] |
| Escherichia coli (Gram -ve) | Zone of inhibition: 12 mm | [5] | |
| Aspergillus niger (Fungus) | Zone of inhibition: 16 mm | [5] | |
| Candida albicans (Fungus) | Zone of inhibition: 14 mm | [5] | |
| Pyrimidine derivative of DB18C6 | Staphylococcus aureus (Gram +ve) | Active | [6] |
| Escherichia coli (Gram -ve) | Active | [6] | |
| Aspergillus niger (Fungus) | Active | [6] | |
| Candida albicans (Fungus) | Active | [6] | |
| Hydrazone derivative of DB18C6 | Various Bacteria | Some derivatives active | [7] |
Experimental Protocols
Protocol 1: Synthesis of 4,4'-Diformyl-dibenzo-18-crown-6
This protocol describes the formylation of this compound using a Duff-like reaction.[7]
Materials:
-
This compound (DB18C6)
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA)
-
Crushed ice
-
Ethanol
Procedure:
-
In a round-bottom flask, combine DB18C6 (1.0 eq) and HMTA (1.0 eq).
-
Slowly add trifluoroacetic acid to the mixture with stirring.
-
Heat the reaction mixture at 90°C for 15 hours.
-
After cooling to room temperature, pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from ethanol to yield 4,4'-diformyl-dibenzo-18-crown-6.
-
Yield: 78%
Protocol 2: Synthesis of a Hydrazone Derivative of this compound
This protocol outlines the synthesis of a hydrazone derivative from 4,4'-diformyl-dibenzo-18-crown-6 and a substituted hydrazide.[7]
Materials:
-
4,4'-Diformyl-dibenzo-18-crown-6
-
Substituted hydrazide (e.g., phenoxyacetic acid hydrazide)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 4,4'-diformyl-dibenzo-18-crown-6 (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted hydrazide (2.2 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-5 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).
-
Yields: 60-80% depending on the hydrazide used.
Protocol 3: Synthesis of a Pyrimidine Derivative of this compound
This protocol describes the synthesis of a pyrimidine-functionalized DB18C6 via a condensation reaction.[5]
Materials:
-
4,4'-Diacetyl-dibenzo-18-crown-6
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Guanidine hydrochloride
-
Sodium methoxide
-
Methanol
-
Potassium hydroxide
Procedure: Step 1: Synthesis of Chalcone
-
In a round-bottom flask, dissolve 4,4'-diacetyl-dibenzo-18-crown-6 (1.0 eq) in ethanol.
-
Add potassium hydroxide (a small amount) and stir at room temperature.
-
Add the aromatic aldehyde (2.0 eq) and continue stirring for 4-5 hours.
-
Pour the reaction mixture into ice-water and neutralize with dilute HCl.
-
Filter the precipitated chalcone, wash with water, and dry.
Step 2: Synthesis of Pyrimidine Derivative
-
In a round-bottom flask, suspend the chalcone from Step 1 (1.0 eq) in methanol.
-
Add guanidine hydrochloride (2.5 eq) and sodium methoxide (4.0 eq).
-
Reflux the mixture for 6-8 hours.
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize from ethanol.
-
Yield: ~67%
Disclaimer: These protocols are for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions should be taken at all times.
References
- 1. Novel Synthesis of Thiopyrimidine Compounds from this compound and Evaluation of Antibacterial Activity | Academia Open [acopen.umsida.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the solubility of Dibenzo-18-crown-6 in nonpolar solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dibenzo-18-crown-6 (DB18C6) and its solubility in nonpolar solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in some nonpolar solvents despite being an ether?
A1: While the ether linkages in this compound (DB18C6) provide some polarity, the molecule's overall structure is quite rigid and crystalline. This rigidity, along with the presence of two benzene rings, contributes to significant crystal lattice energy. Overcoming this energy requires favorable interactions with the solvent. Nonpolar solvents, such as hydrocarbons, offer weak van der Waals forces that are often insufficient to break down the crystal lattice, leading to poor solubility.
Q2: What is the primary method to improve the solubility of this compound in nonpolar solvents?
A2: The most effective and widely used method is the formation of a host-guest complex with an alkali metal salt.[1][2][3] DB18C6 can encapsulate a cation, such as potassium (K⁺), within its central cavity.[4][5][6] The exterior of this newly formed complex is lipophilic, making it readily soluble in nonpolar organic solvents.[1][2][3] This principle is the basis of phase transfer catalysis.
Q3: How does the complexation with a metal salt increase solubility in nonpolar solvents?
A3: The process of complexation effectively "hides" the charge of the metal cation within the crown ether's polar interior. The outside of the DB18C6-cation complex is dominated by the nonpolar ethylene and benzene groups, presenting a lipophilic surface to the nonpolar solvent. This allows the entire ion pair (the complexed cation and its corresponding anion) to be dissolved in the nonpolar medium.[1][2][3]
Q4: Which metal salts are most effective for solubilizing this compound?
A4: Salts of alkali metals are typically used. Due to the cavity size of 18-crown-6 ethers (approximately 2.6-3.2 Å), potassium (K⁺) ions are an ideal fit, leading to the formation of very stable complexes.[5] Consequently, potassium salts like potassium permanganate (KMnO₄), potassium hydroxide (KOH), and potassium acetate are often employed to enhance the solubility of DB18C6 in nonpolar solvents.[7]
Q5: Can this compound be used as a phase transfer catalyst?
A5: Yes, its ability to form soluble complexes with metal salts in nonpolar solvents makes it an effective phase transfer catalyst.[1][5][8] It can transport an inorganic salt from a solid or aqueous phase into an organic phase, where the "naked" anion can participate in a reaction.
Troubleshooting Guide
Problem: I've added this compound and a potassium salt to a nonpolar solvent, but it's not dissolving.
| Possible Cause | Suggested Solution |
| Insufficient Mixing/Agitation | The formation of the complex at the solid-liquid interface can be slow. Ensure vigorous stirring or sonication to increase the surface area of the salt and facilitate complexation. |
| Incorrect Stoichiometry | For optimal solubilization of the salt, a 1:1 molar ratio of this compound to the metal cation is generally recommended. Ensure you have added a sufficient amount of the crown ether. |
| Presence of Water | Trace amounts of water can sometimes hinder the dissolution process in very nonpolar solvents by competing for coordination with the cation. Ensure your solvent and reagents are sufficiently dry, especially for sensitive reactions. |
| Low Temperature | Solubility is generally temperature-dependent. Gently warming the mixture (if the reagents are stable at higher temperatures) can help to increase the rate of dissolution and the overall solubility. |
| Inappropriate Salt | While potassium salts are often ideal, the nature of the anion can also play a role. Salts with larger, "softer" anions may be more readily solubilized. Consider the specific salt you are using and its lattice energy. |
| Solvent Choice | While the goal is to dissolve in a nonpolar solvent, some "nonpolar" solvents are better than others. Aromatic solvents like benzene or toluene may be more effective than alkanes due to potential π-π stacking interactions with the benzo groups of the crown ether. |
Quantitative Data on Solubility Enhancement
Precise quantitative data on the solubility of this compound in various nonpolar solvents with and without complexing salts is not extensively tabulated in the literature. However, the effect is dramatic and can be demonstrated qualitatively. The following table provides an illustrative example of the expected trend in solubility.
| Solvent | Reagents | Approximate Solubility |
| Toluene | This compound | Low |
| Toluene | This compound + Potassium Permanganate (KMnO₄) | High (indicated by the formation of a purple solution) |
| Benzene | This compound | Low |
| Benzene | This compound + Potassium Permanganate (KMnO₄) | High (forms "purple benzene")[1][8] |
| Chloroform | This compound | Moderate |
| Chloroform | This compound + Potassium Permanganate (KMnO₄) | High |
Experimental Protocols
Protocol 1: Solubilization of Potassium Permanganate in Toluene
This protocol demonstrates the enhanced solubility of an inorganic salt in a nonpolar solvent using this compound.
Materials:
-
This compound (DB18C6)
-
Potassium permanganate (KMnO₄)
-
Toluene
-
Magnetic stirrer and stir bar
-
Glass vial or flask
Procedure:
-
Add a small amount (e.g., 5-10 mg) of solid potassium permanganate to 5 mL of toluene in a glass vial.
-
Stir the mixture. Observe that the KMnO₄ does not dissolve, and the toluene remains colorless.
-
Add a stoichiometric equivalent of this compound to the mixture.
-
Continue to stir vigorously.
-
Observe the gradual dissolution of the KMnO₄, resulting in a characteristic purple solution. This indicates the formation of the [K(DB18C6)]⁺MnO₄⁻ complex, which is soluble in toluene.
Visualizations
References
- 1. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]
- 2. fiveable.me [fiveable.me]
- 3. p2infohouse.org [p2infohouse.org]
- 4. m.youtube.com [m.youtube.com]
- 5. iajpr.com [iajpr.com]
- 6. Binding selectivity of this compound for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. sid.ir [sid.ir]
Technical Support Center: Purification of Crude Dibenzo-18-crown-6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Dibenzo-18-crown-6 (DB18C6).
Troubleshooting Guide
This guide addresses common issues encountered during the purification of crude this compound.
1. Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing. | The melting point of the impure solid is lower than the temperature of the solution. This can be due to a high impurity level or the inherent properties of the compound. | - Reheat the solution and add a small amount of additional solvent to ensure the compound fully dissolves. Cool the solution very slowly to encourage crystal formation over oiling. - If using a mixed solvent system, add more of the solvent in which the compound is more soluble. - Introduce a seed crystal of pure DB18C6 to induce crystallization at a higher temperature. - Consider a preliminary purification step, such as a solvent wash, to remove some impurities before recrystallization. |
| Poor or no crystal formation upon cooling. | - The solution is not sufficiently saturated. - The cooling process is too rapid. | - Concentrate the solution by evaporating some of the solvent. - Cool the solution slowly at room temperature, followed by refrigeration. - Gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. - Add a seed crystal of pure DB18C6. |
| Low recovery of purified product. | - Too much solvent was used, leading to significant product loss in the mother liquor. - Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - To recover more product, concentrate the mother liquor and cool for a second crop of crystals. - Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. |
| Crystals are colored or appear impure. | - Insoluble impurities were not completely removed during hot filtration. - Colored impurities are co-crystallizing with the product. | - Ensure complete dissolution of the desired product before hot filtration. - If colored impurities are present, consider adding a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can also adsorb the desired product. |
2. Column Chromatography Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of DB18C6 from impurities. | - The solvent system (mobile phase) is not optimal. - The column is overloaded with the crude sample. - The column was not packed properly, leading to channeling. | - Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for DB18C6. A common eluent is a gradient of ethyl acetate in hexanes. - Use an appropriate ratio of crude product to silica gel (typically 1:30 to 1:100 by weight). - Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| DB18C6 is not eluting from the column. | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. |
| The product elutes as a broad band or with tailing. | - The compound may be interacting too strongly with the stationary phase. - The sample was not loaded onto the column in a narrow band. | - Consider using a different stationary phase, such as alumina, if tailing is severe on silica gel. - Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble and load it onto the column in a concentrated band. Dry loading the sample onto a small amount of silica gel before adding it to the column can also improve resolution. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities include unreacted starting materials such as catechol and bis(2-chloroethyl) ether, as well as linear polyether byproducts and other macrocyclic ethers formed during the synthesis.[1][2]
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Benzene, toluene, and acetonitrile have been reported as effective solvents for the recrystallization of this compound.[3] Ethanol has also been used for recrystallizing derivatives of DB18C6.[4]
Q3: What is the expected melting point of pure this compound?
A3: The melting point of purified this compound is typically in the range of 162-164 °C.[3] One report specifies a melting point of 162.5–163.5 °C after recrystallization from benzene.[3]
Q4: How can I monitor the purity of my this compound during purification?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification.[4] For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. The 1H NMR spectrum of pure DB18C6 will show characteristic peaks for the aromatic and ether protons.
Q5: Can I use a solvent wash as a preliminary purification step?
A5: Yes, washing the crude product with a solvent in which the impurities are soluble but the DB18C6 is not can be an effective initial purification step. This can help to remove some of the more polar or non-polar impurities before proceeding to recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes key quantitative data related to the purification of this compound and its derivatives.
| Parameter | Value | Purification Method | Source |
| Melting Point (DB18C6) | 161–162 °C | Crude | [3] |
| Melting Point (DB18C6) | 162.5–163.5 °C | Recrystallized from benzene | [3] |
| Purity (Di-t-butylthis compound) | >97% | Column chromatography followed by selective washing | |
| Yield (Crude DB18C6 Synthesis) | 39–48% | Direct synthesis from catechol and bis(2-chloroethyl) ether | [3] |
Experimental Protocols
1. Recrystallization from Toluene
This protocol is a general guideline and may need to be optimized based on the scale of your experiment and the impurity profile of your crude material.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene (heated to near its boiling point of 111 °C) while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, place the flask in an ice bath or refrigerator for several hours.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold toluene to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
2. Column Chromatography
This protocol provides a general procedure for the purification of DB18C6 using silica gel column chromatography.
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material.
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., hexanes).
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid trapping air bubbles.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the eluent).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent such as hexanes.
-
Gradually increase the polarity of the eluent by adding increasing amounts of a more polar solvent like ethyl acetate. A typical gradient might start with 100% hexanes and gradually increase to a 9:1 or 8:2 mixture of hexanes:ethyl acetate.
-
Monitor the elution of the components using TLC.
-
-
Fraction Collection:
-
Collect fractions in separate test tubes or flasks.
-
Analyze the fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
optimizing reaction conditions for Dibenzo-18-crown-6 synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Dibenzo-18-crown-6. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven optimization strategies to address common challenges encountered during the synthesis process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes and how can I improve the yield?
-
Answer: Low yields are a common issue in crown ether synthesis. Several factors can contribute to this problem:
-
Purity of Reagents and Solvent: The presence of water or other impurities in the reactants (catechol, bis(2-chloroethyl) ether) and the solvent (e.g., n-butanol) can interfere with the reaction. Ensure all reagents and glassware are thoroughly dried before use.
-
Inefficient Base Addition: The timing and method of base (e.g., sodium hydroxide) addition are critical for efficient cyclization. A two-step addition of the base has been shown to improve yields by first forming the sodium catecholate salt before the dropwise addition of the chloroether, followed by a second addition of base and chloroether.[1]
-
Inadequate Reaction Time or Temperature: The reaction typically requires prolonged reflux (around 16 hours or more) to proceed to completion.[2] Ensure the reaction mixture is maintained at the appropriate reflux temperature (around 115°C for n-butanol).[1][2]
-
Template Effect: The choice of alkali metal hydroxide can influence the yield. Sodium and potassium hydroxides generally give higher yields than lithium or tetramethylammonium hydroxides because Na+ and K+ ions act as effective templates for the formation of the 18-crown-6 ring.[2]
-
Sub-optimal Reactant Concentrations: The initial concentrations of the reactants can impact the outcome. For substituted this compound synthesis, optimized conditions were found to be an initial concentration of 4-tert-butylcatechol at 0.06 mol/L.[3][4][5] While this is for a substituted version, it highlights the importance of concentration.
-
Issue 2: Difficulty in Product Purification
-
Question: I am having trouble isolating and purifying the this compound from the reaction mixture. What are the recommended purification methods?
-
Answer: The crude product is often a tan, fibrous solid.[2] Effective purification is essential to obtain the desired white, crystalline product.
-
Recrystallization: The most common and effective method for purifying this compound is recrystallization. Benzene is a commonly used solvent for this purpose, yielding white, fibrous needles with a melting point of 162.5–163.5°C.[2] Toluene can also be used for recrystallization.[6] Acetone can be used for recrystallizing related aza-crown ethers.[1]
-
Filtration and Washing: After the reaction is complete and acidified, the crude product precipitates. It should be collected by filtration and washed with water to remove salts, followed by a solvent like acetone to remove unreacted starting materials and byproducts.
-
Issue 3: Side Reactions and Byproduct Formation
-
Question: My final product seems to be contaminated with byproducts. What are the common side reactions and how can I minimize them?
-
Answer: The primary side reactions involve polymerization and the formation of linear polyethers instead of the desired cyclic crown ether.
-
High Dilution Principle: While not always explicitly stated as a "high dilution" reaction in all literature, the principle of slow, dropwise addition of the electrophile (bis(2-chloroethyl) ether) over a period of hours helps to favor intramolecular cyclization over intermolecular polymerization.[1][2]
-
Stoichiometry: Precise control over the stoichiometry of the reactants is crucial. An excess of either catechol or the bis(2-chloroethyl) ether can lead to the formation of incomplete or polymeric products.
-
Inert Atmosphere: Conducting the reaction under a static nitrogen atmosphere is recommended to prevent oxidation of catechol, which can lead to colored impurities.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the synthesis of this compound?
A1: The base, typically sodium hydroxide or potassium hydroxide, plays a dual role. Firstly, it deprotonates the hydroxyl groups of catechol to form the more nucleophilic catecholate salt. Secondly, the cation of the base (e.g., Na⁺) acts as a template, organizing the acyclic polyether intermediate into a conformation that facilitates the final ring-closing step, thereby increasing the yield of the cyclic product.[2]
Q2: Can I use a different solvent than n-butanol?
A2: While n-butanol is a commonly used solvent due to its suitable boiling point for the reaction temperature and its ability to dissolve the reactants, other high-boiling point, inert solvents could potentially be used.[1][2] However, any change in solvent would likely require re-optimization of the reaction conditions. For the synthesis of a substituted this compound, tetrahydrofuran (THF) has been used as the solvent.[3][4][5]
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: The identity and purity of the final product can be confirmed using several analytical techniques:
-
Melting Point: Pure this compound has a sharp melting point in the range of 162.5–163.5°C.[2]
-
Spectroscopy:
-
¹H and ¹³C NMR Spectroscopy can confirm the chemical structure of the molecule.
-
Infrared (IR) Spectroscopy will show characteristic peaks for the aromatic rings and the ether linkages.
-
Mass Spectrometry can be used to determine the molecular weight of the compound.[1]
-
-
Elemental Analysis: This technique can be used to verify the elemental composition of the synthesized compound.[1]
Q4: Is it possible to synthesize derivatives of this compound?
A4: Yes, various derivatives can be synthesized. This can be achieved either by starting with a substituted catechol, such as 4-tert-butylcatechol, or by functionalizing the aromatic rings of the pre-formed this compound macrocycle through reactions like acetylation or formylation.[3][4][5][7][8]
Optimization of Reaction Conditions
The yield of this compound is highly dependent on the reaction parameters. The following table summarizes quantitative data from studies on the synthesis of this compound and its derivatives, highlighting the impact of different conditions.
| Parameter | Condition | Yield (%) | Notes |
| Base | Sodium Hydroxide | 39 - 48 | Direct method from catechol and bis(2-chloroethyl) ether.[2] |
| Base | Potassium Hydroxide | Higher than LiOH | The template effect of K+ is also strong.[2] |
| Base | Lithium Hydroxide | Lower | Li+ is not strongly complexed by the polyether.[2] |
| Base Addition | Two-step addition | 36 - 45 | For N,N′-diallyl-7,16-diaza-1,4,10,13-tetraoxa-dibenzo-18-crown-6.[1] |
| Temperature | 49.15 °C | 43.38 | Optimized for 4′,4″(5″)-Di-tert-butylthis compound using RSM.[3][4][5] |
| Reaction Time | 72 hours | 43.38 | Optimized for 4′,4″(5″)-Di-tert-butylthis compound using RSM.[3][4][5] |
| Catalyst | Tetrabutylammonium bromide | >40 | For industrial production, shortens reaction time.[6] |
Detailed Experimental Protocol
This protocol is based on the procedure published in Organic Syntheses, which provides a reliable method for the preparation of this compound.[2]
Materials:
-
Catechol (3.00 moles, 330 g)
-
Sodium hydroxide pellets (6.10 moles total, 244 g)
-
Bis(2-chloroethyl) ether (3.10 moles, 444 g)
-
n-Butanol (approx. 2.3 L)
-
Concentrated Hydrochloric acid
-
Benzene (for recrystallization)
Equipment:
-
5-L three-necked flask
-
Mechanical stirrer
-
Reflux condenser with a nitrogen inlet
-
500-mL pressure-equalizing dropping funnel
-
Thermometer
-
Heating mantle
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry. Maintain a static nitrogen atmosphere in the reaction vessel throughout the reaction.
-
Initial Charge: Charge the flask with catechol (3.00 moles) and 2 L of n-butanol.
-
First Base Addition: While stirring, add sodium hydroxide pellets (3.05 moles).
-
Heating: Heat the mixture rapidly to reflux (approximately 115°C).
-
First Chloroether Addition: Prepare a solution of bis(2-chloroethyl) ether (1.55 moles) in 150 mL of n-butanol. Add this solution dropwise to the refluxing mixture over 2 hours.
-
Reflux: After the addition is complete, continue to reflux the mixture with stirring for an additional hour.
-
Second Base Addition: Cool the mixture to 90°C and add another portion of sodium hydroxide pellets (3.05 moles).
-
Reflux: Heat the mixture back to reflux and stir for 30 minutes.
-
Second Chloroether Addition: Add a second solution of bis(2-chloroethyl) ether (1.55 moles) in 150 mL of n-butanol dropwise over 2 hours while maintaining reflux.
-
Final Reflux: After the second addition is complete, reflux the final reaction mixture with stirring for 16 hours.
-
Acidification: Cool the mixture and acidify by the dropwise addition of concentrated hydrochloric acid (21 mL).
-
Isolation of Crude Product: The product will precipitate. Collect the tan, fibrous crystals by filtration.
-
Purification: Recrystallize the crude product from benzene to obtain white, fibrous needles of this compound. The reported yield is 39–48%.
Visualizations
References
- 1. Synthesis and Characterization of Macrocyclic Polyether N,N′-Diallyl-7,16-diaza-1,4,10,13-tetraoxa-dibenzo-18-crown-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. CN100395243C - Improved Synthetic Process of Dicyclohexyl-18-Crown-6 - Google Patents [patents.google.com]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. jocpr.com [jocpr.com]
Technical Support Center: Resolving Peak Broadening in NMR Spectra of Dibenzo-18-crown-6 Complexes
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak broadening issues encountered during NMR analysis of Dibenzo-18-crown-6 (DB18C6) and its complexes.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common causes of peak broadening in the NMR spectra of this compound complexes.
Question: My NMR spectrum shows significantly broadened peaks for my this compound complex. What are the potential causes and how can I resolve this?
Answer:
Peak broadening in the NMR spectra of this compound complexes can arise from several factors, ranging from sample preparation and instrument settings to the inherent dynamic properties of the complex. The following troubleshooting workflow can help identify and address the root cause.
Figure 1: Troubleshooting workflow for peak broadening in NMR spectra of this compound complexes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for observing broad peaks in the NMR spectrum of my this compound complex?
Broad peaks in the NMR spectrum of a this compound complex can be attributed to several factors, which can be broadly categorized as:
-
Sample-related issues:
-
Poor Solubility/Inhomogeneity: If the complex is not fully dissolved or has started to precipitate, this will lead to a heterogeneous sample and significant peak broadening.[1]
-
High Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, both of which can cause peak broadening.[1][2]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic species (e.g., dissolved oxygen or metal ions) can cause significant line broadening.[3][4]
-
-
Instrumental factors:
-
Molecular Dynamics:
-
Chemical Exchange: this compound complexes are often in dynamic equilibrium, with the guest ion exchanging between the "bound" and "free" states. If the rate of this exchange is on the order of the NMR timescale, it will lead to peak broadening.[6][7][8]
-
Conformational Dynamics: The crown ether itself can undergo conformational changes. If the timescale of these motions is comparable to the NMR timescale, it can also contribute to peak broadening.[6]
-
Q2: How can I determine if the peak broadening is due to chemical exchange?
Variable Temperature (VT) NMR spectroscopy is the most effective method to diagnose and study chemical exchange.[6] By acquiring spectra at different temperatures, you can observe changes in the peak shapes:
-
At low temperatures: The exchange process slows down, and you may observe separate, sharp signals for the distinct species (e.g., free and bound).
-
At intermediate temperatures (the coalescence point): The peaks will be at their broadest as they begin to merge.
-
At high temperatures: The exchange becomes very fast on the NMR timescale, resulting in a single, sharp, averaged signal.
The following diagram illustrates the effect of temperature on the NMR spectrum of a system undergoing chemical exchange.
Figure 2: The effect of temperature on NMR signals in a system with chemical exchange.
Q3: Can changing the solvent help in sharpening the NMR peaks?
Yes, changing the solvent can be a useful strategy.[1]
-
Viscosity: Solvents with lower viscosity can lead to sharper lines as they allow for faster molecular tumbling.
-
Solubility: If poor solubility is the issue, switching to a solvent in which the complex is more soluble can resolve the problem.
-
Guest Binding Affinity: The choice of solvent can influence the binding constant of the host-guest complex. A more polar solvent might compete for the guest, potentially altering the exchange rate.[6]
Q4: How does the concentration of my sample affect peak broadening?
The concentration of your sample can have a significant impact on peak broadening.
-
High concentrations can increase the viscosity of the solution, which restricts molecular tumbling and leads to broader peaks.[2]
-
For complexes that tend to aggregate at higher concentrations, this can also be a source of peak broadening. Diluting the sample can often mitigate these effects.[7]
Quantitative Data
Table 1: Temperature Dependence of Spin-Lattice (T1) Relaxation Times for a this compound Derivative
The spin-lattice relaxation time (T1) is inversely related to the peak width (linewidth). A shorter T1 often corresponds to a broader peak, especially for larger molecules or in viscous solutions. The following data, adapted from a study on a dibenzo diaza 18-crown-6 derivative, illustrates the effect of temperature on T1.[7]
| Temperature (K) | ln(T1) for Peak A | ln(T1) for Peak B | ln(T1) for Peak C |
| 277 | -0.12 | -1.11 | -1.63 |
| 283 | 0.03 | -0.96 | -1.38 |
| 293 | 0.28 | -0.71 | -0.97 |
| 303 | 0.51 | -0.48 | -0.60 |
| 313 | 0.71 | -0.27 | -0.27 |
Note: This data shows that as the temperature increases, T1 generally increases (ln(T1) becomes less negative or more positive), which is consistent with faster molecular tumbling and would typically lead to sharper peaks (narrower linewidths), assuming other broadening mechanisms are not dominant.
Table 2: Hypothetical ¹H NMR Titration Data for a this compound Complex
During a titration experiment where a guest is added to a solution of this compound, changes in chemical shift are observed. In the intermediate exchange regime, significant peak broadening would also be expected around the midpoint of the titration.
| Molar Ratio (Guest:Host) | Chemical Shift of a Host Proton (ppm) (Expected) | Peak Width (Hz) (Expected Trend) |
| 0.0 | 6.90 | Narrow |
| 0.25 | 6.95 | Broader |
| 0.5 | 7.00 | Broadest |
| 0.75 | 7.05 | Broader |
| 1.0 | 7.10 | Narrow |
| 1.5 | 7.10 | Narrow |
This hypothetical data is based on typical host-guest titration behavior.[6][8] The actual values will depend on the specific host, guest, solvent, and temperature.
Experimental Protocols
1. Variable Temperature (VT) NMR Spectroscopy
This protocol is designed to investigate dynamic processes such as chemical exchange and conformational changes.
Objective: To acquire a series of ¹H NMR spectra at different temperatures to observe changes in peak shape and chemical shift.
Materials:
-
NMR sample of the this compound complex in a suitable deuterated solvent (e.g., toluene-d8 for low temperatures, DMSO-d6 for high temperatures).
-
High-quality NMR tube (e.g., Wilmad 535-PP or equivalent).
-
NMR spectrometer equipped with a variable temperature unit.
Procedure:
-
Sample Preparation: Prepare a sample of your this compound complex in a deuterated solvent that is liquid over your desired temperature range. Ensure the sample is homogeneous and free of any solid particles.
-
Initial Setup:
-
Insert the sample into the spectrometer at room temperature (e.g., 298 K).
-
Lock and shim the sample to obtain a high-resolution spectrum.
-
Acquire a standard ¹H NMR spectrum at the starting temperature.
-
-
Temperature Variation:
-
Access the temperature control unit of the spectrometer.
-
Set the target temperature, increasing or decreasing in increments of 10-20 K.
-
Allow the temperature to stabilize for at least 5-10 minutes at each new setpoint.
-
Re-shim the sample at each new temperature, as the magnetic field homogeneity is temperature-dependent.
-
Acquire a ¹H NMR spectrum at each temperature.
-
-
Data Analysis:
-
Process all spectra uniformly.
-
Stack the spectra to visualize the changes in chemical shifts and peak widths as a function of temperature.
-
Identify the coalescence temperature, if any.
-
2. 2D COSY (Correlation Spectroscopy) NMR
This protocol is useful for resolving overlapping signals and confirming proton-proton connectivities, which can be challenging with broad peaks.
Objective: To acquire a 2D COSY spectrum to identify J-coupled protons in the this compound complex.
Procedure:
-
Sample Preparation: Prepare a moderately concentrated and homogeneous sample.
-
Acquire a 1D ¹H Spectrum:
-
Acquire a standard 1D ¹H NMR spectrum of your sample.
-
Note the spectral width (SW) and the transmitter frequency offset (o1p).
-
-
Set up the 2D COSY Experiment:
-
Load a standard COSY pulse program (e.g., cosygp on Bruker instruments).
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Set the transmitter frequency offset (o1p).
-
Set the number of data points in the direct (td2) and indirect (td1) dimensions (e.g., 2048 and 256, respectively).
-
Set the number of scans (ns) to achieve adequate signal-to-noise.
-
-
Acquisition and Processing:
-
Start the acquisition.
-
After the experiment is complete, perform a 2D Fourier transform (e.g., xfb on Bruker instruments).
-
Phase the spectrum if necessary (phase-sensitive COSY).
-
Symmetrize the spectrum to reduce artifacts.
-
-
Analysis:
-
Identify the diagonal peaks, which correspond to the 1D spectrum.
-
Analyze the cross-peaks, which indicate J-coupling between protons.
-
3. 2D HSQC (Heteronuclear Single Quantum Coherence) NMR
This protocol helps in correlating protons to their directly attached carbons, which is invaluable for structural assignment, especially when proton signals are broad and overlapping.
Objective: To acquire a 2D HSQC spectrum to identify one-bond ¹H-¹³C correlations.
Procedure:
-
Sample Preparation: A relatively concentrated sample is required due to the lower natural abundance of ¹³C.
-
Acquire 1D Spectra:
-
Acquire a 1D ¹H spectrum and note the spectral width and offset.
-
Acquire a 1D ¹³C spectrum and note the spectral width and offset.
-
-
Set up the 2D HSQC Experiment:
-
Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2 on Bruker instruments for multiplicity editing).
-
Set the ¹H spectral width and offset in the direct dimension (F2).
-
Set the ¹³C spectral width and offset in the indirect dimension (F1).
-
Set the number of data points and scans.
-
-
Acquisition and Processing:
-
Start the acquisition.
-
Perform a 2D Fourier transform.
-
Phase the spectrum.
-
-
Analysis:
-
Each cross-peak in the spectrum correlates a proton signal on the F2 axis with a carbon signal on the F1 axis, indicating a direct bond.
-
References
- 1. nmr.medicine.uiowa.edu [nmr.medicine.uiowa.edu]
- 2. researchgate.net [researchgate.net]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. scribd.com [scribd.com]
- 6. NMR and computational studies of ammonium ion binding to this compound | NSF Public Access Repository [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
overcoming side reactions in the synthesis of substituted Dibenzo-18-crown-6
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of substituted Dibenzo-18-crown-6 ethers. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing the this compound backbone?
A1: The synthesis is typically achieved via a Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide (or another substrate with a good leaving group) by an alkoxide.[2][4][5] In this specific case, a catechol derivative is deprotonated by a base to form a bis-phenoxide, which then reacts with a bis(2-haloethyl) ether in a cyclization reaction.[6]
Q2: Why is "high dilution" often recommended for this synthesis?
A2: The high-dilution technique, known as the Ruggli-Ziegler dilution principle, is crucial for favoring intramolecular cyclization (ring formation) over intermolecular polymerization.[7] The rate of the desired intramolecular reaction is first-order, depending only on the concentration of the single reactant molecule. In contrast, the rate of the undesired intermolecular side reaction (forming linear polymers) is second-order, depending on the square of the reactant concentration.[7] By keeping the concentration very low, the probability of two molecules reacting with each other is significantly reduced, thereby increasing the yield of the cyclic crown ether.[7]
Q3: What are the most common side products in this synthesis?
A3: The most common side products include linear oligomers or polymers, which result from intermolecular condensation instead of intramolecular cyclization.[7][8] Other potential byproducts are alkenes from E2 elimination reactions, especially with sterically hindered reagents, and unreacted starting materials like catechol derivatives.[1][5] In subsequent functionalization steps, such as Grignard reactions, tertiary alcohols and various oxidation products can also form as byproducts.[9][10]
Q4: Which base is most effective for the cyclization reaction?
A4: Strong bases are required to deprotonate the catechol. Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used and have been shown to give higher yields than bases like lithium hydroxide (LiOH).[6][8] The choice of cation can act as a "template" for the crown ether ring formation, with Na⁺ and K⁺ being particularly effective for 18-membered rings.[6][11] Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium hydride (KH) are also excellent choices for generating the alkoxide.[4][5]
Q5: How can I purify the crude this compound product?
A5: Purification typically involves multiple steps. After the reaction, an initial workup is performed to remove excess base and salts. The crude product can then be purified by recrystallization from solvents like benzene, toluene, or acetone.[6][8][12] For highly impure samples or to separate different components in a complex mixture, column chromatography on silica gel or alumina is an effective method.[6][9][13] Flash chromatography with a quaternary solvent system can be particularly useful for separating components with diverse polarities.[13]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Crown Ether | 1. Intermolecular Polymerization: Reactant concentration is too high, favoring linear chain formation over cyclization.[7] 2. Ineffective Base: The base used is not strong enough to fully deprotonate the catechol, or the cation does not provide a good template effect.[6] 3. E2 Elimination: Steric hindrance in the alkyl halide or alkoxide is promoting elimination to form alkene byproducts.[1][5] 4. Nucleophilic Solvent: The solvent (e.g., water, ethanol) is reacting with the alkyl halide.[1] | 1. Implement High-Dilution Conditions: Add the reactants dropwise over an extended period to a large volume of refluxing solvent.[6] 2. Change the Base: Switch to a stronger base like NaOH, KOH, or NaH. The use of K⁺ or Na⁺ cations is known to improve yields for 18-crown-6 synthesis.[6] 3. Select Appropriate Reagents: Ensure the use of a primary alkyl halide, as secondary and tertiary halides are more prone to elimination.[3] 4. Use a Non-Nucleophilic Solvent: Employ solvents like n-butanol, toluene, acetonitrile, or DMF.[1][5][6] |
| Product is a Sticky, Non-Crystalline "Goo" | 1. Presence of Oligomers/Polymers: The main cause is often the formation of low-molecular-weight polymers alongside the desired crown ether.[8] 2. Unreacted Starting Materials: Residual catechol or bis(2-chloroethyl) ether can result in an oily product. | 1. Optimize Reaction Conditions: Strictly adhere to high-dilution principles. 2. Purify via Column Chromatography: This is the most effective way to separate the desired crystalline crown ether from polymeric and oily impurities.[9][13] A gradient elution may be necessary. 3. Attempt Soxhlet Extraction: This technique can be used to selectively extract the crown ether from a crude solid mixture.[7] |
| Presence of Hydroxyl Impurities in Final Product (detected by IR) | 1. Incomplete Reaction: One of the catechol's hydroxyl groups did not react. 2. Hydrolysis: The product may have been exposed to water during workup under conditions that caused ring-opening (unlikely but possible). | 1. Increase Reaction Time/Temperature: Ensure the reaction goes to completion by refluxing for the recommended duration (e.g., 18-24 hours).[14] 2. Purify using Alumina Column: A common method to remove hydroxyl-containing impurities is to filter a solution of the product through a column of acid-washed alumina.[6] |
| Formation of Multiple Isomers (e.g., in Dicyclohexyl-18-crown-6 synthesis) | 1. Hydrogenation Conditions: The catalytic hydrogenation of this compound naturally produces a mixture of stereoisomers.[6] | 1. Control Reaction Temperature: Increasing the hydrogenation temperature to 130-140°C with certain catalysts can promote the formation of the cis-stereoisomer.[12] 2. Selective Crystallization/Complexation: The different isomers can be separated. For example, specific isomers may be purified by crystallization from n-heptane or by forming a crystalline complex with potassium acetate.[6][12] |
| Low Yield in Grignard Reaction on Substituted Crown | 1. Reactivity of Carbonyl Source: The electrophilicity of the carbonyl source directly impacts yield. 2. Side Reactions: The Grignard reagent can react with other electrophiles or undergo oxidation, leading to byproducts like tertiary alcohols.[9][10] | 1. Choose a More Reactive Electrophile: For acylation, the reactivity order is acid chloride > anhydride > ester. Using an acid chloride will give the highest yield.[9][10] 2. Maintain Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., argon) to prevent oxidation and reaction with moisture. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on established methods.[6][8]
Materials:
-
Catechol
-
bis(2-chloroethyl) ether
-
Sodium Hydroxide (pellets)
-
n-Butanol (solvent)
Procedure:
-
Set up a large three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.
-
Charge the flask with catechol (1.0 mole) and n-butanol (e.g., ~670 mL per mole of catechol).[6]
-
Begin stirring and add sodium hydroxide pellets (1.02 moles).
-
Heat the mixture rapidly to reflux (approx. 115°C).
-
Prepare a solution of bis(2-chloroethyl) ether (0.52 moles) in n-butanol (e.g., ~50 mL per 0.5 moles). Add this solution dropwise to the refluxing mixture over a period of 2 hours.[6]
-
After the addition is complete, continue refluxing with stirring for an additional hour.
-
Cool the mixture to 90°C and add a second portion of sodium hydroxide pellets (1.02 moles).
-
Reflux for another 30 minutes.
-
Add a second solution of bis(2-chloroethyl) ether (0.52 moles) in n-butanol dropwise over 2 hours.
-
Continue to reflux the final reaction mixture for at least 21 hours.[8]
-
After cooling, the product can be isolated by filtration and purified by recrystallization from a suitable solvent like benzene or toluene.[6][12]
Protocol 2: Purification of Crude Crown Ether by Column Chromatography
This is a general guide for chromatographic purification.
Materials:
-
Crude this compound
-
Silica Gel (100-200 mesh) or Alumina
-
Appropriate eluent system (e.g., Dichloromethane/Methanol, n-heptane).[6][13]
Procedure:
-
Prepare a slurry of silica gel in the initial eluent solvent and pack it into a chromatography column.
-
Dissolve the crude product in a minimum amount of a suitable solvent, such as dichloromethane (DCM).[13]
-
Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried sample-silica mixture to the top of the packed column.
-
Begin eluting the column with the chosen solvent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity (e.g., by adding methanol to DCM), can be effective for separating components of diverse polarity.[13]
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified crown ether.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Competing intramolecular (desired) vs. intermolecular (side) reactions.
Caption: Troubleshooting decision tree for low yield in crown ether synthesis.
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. Synthesis and Characterization of Macrocyclic Polyether N,N′-Diallyl-7,16-diaza-1,4,10,13-tetraoxa-dibenzo-18-crown-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-conferences.org [bio-conferences.org]
- 11. jetir.org [jetir.org]
- 12. CN100395243C - Improved Synthetic Process of Dicyclohexyl-18-Crown-6 - Google Patents [patents.google.com]
- 13. santaisci.com [santaisci.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
enhancing the selectivity of Dibenzo-18-crown-6 for potassium ions
Welcome to the technical support center for Dibenzo-18-crown-6 (DB18C6). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges encountered during experiments aimed at enhancing the selectivity of DB18C6 for potassium ions (K⁺).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental basis for the selectivity of this compound for potassium ions?
A1: The selectivity of this compound for potassium ions stems from a combination of factors. Historically, it was believed that the close match between the diameter of the K⁺ ion and the cavity size of the crown ether was the primary reason for this selectivity.[1] However, recent research, including density functional theory (DFT) studies, has revealed a more complex mechanism. While the size-fit is relevant, the solvation effects in a solution phase play a pivotal role.[1][2] In the gas phase, DB18C6 actually shows a stronger intrinsic binding affinity for smaller cations like Li⁺ or Na⁺.[1] In an aqueous solution, the overall binding selectivity is determined by a delicate balance between the gas-phase binding energy and the free energies of solvation for both the cation and the resulting complex.[3][4] The solvation energy of the K⁺-DB18C6 complex, particularly the non-electrostatic dispersion interactions between the complex and solvent molecules, is a key determinant of its stability and, consequently, its selectivity in solution.[1][2]
Q2: What are the primary strategies to enhance the K⁺ selectivity of DB18C6?
A2: There are two main strategies to enhance the K⁺ selectivity:
-
Solvent System Optimization: The choice of solvent significantly impacts the stability constant of the DB18C6-K⁺ complex. Modifying the solvent environment, for instance, by using mixed aqueous-organic solvents, can alter the solvation energies of the ions and the complex, thereby enhancing selectivity.[5] Increasing the proportion of organic solvents like methanol, ethanol, or acetonitrile has been shown to increase the stability constant of the K⁺ complex.[5]
-
Structural Modification: Synthesizing derivatives of DB18C6 by adding functional groups can improve selectivity and performance in specific applications, such as ion-selective electrodes. Adding lipophilic groups (e.g., a decyl chain) can improve the ionophore's retention in a membrane, while other substituents can modulate electronic properties to fine-tune binding.[6] For example, 4'-picrylamino-5'-nitrobenzo-18-crown-6 has been shown to be an effective K⁺ sensor.[7]
Q3: How does the solvent composition affect the binding affinity of DB18C6 for K⁺?
A3: The solvent composition has a profound effect on the binding affinity. In studies using affinity capillary electrophoresis, it was observed that the stability constant of the DB18C6-K⁺ complex increases almost linearly with an increasing molar fraction of organic solvents (methanol, ethanol, propan-2-ol, and acetonitrile) in water/organic mixtures.[5] This is because organic solvents are less effective at solvating the bare K⁺ ion compared to water. This reduced solvation of the "free" ion makes it more available to be complexed by the crown ether, shifting the equilibrium towards the formation of the DB18C6-K⁺ complex and thus increasing the observed stability constant.
Q4: Are there derivatives of this compound with superior K⁺ selectivity for specific applications like ion sensing?
A4: Yes, several derivatives have been developed that show enhanced performance in specific contexts. For use in PVC matrix membrane ion-selective electrodes (ISEs), decyl-18-crown-6 has demonstrated good selectivity for K⁺ over Na⁺, with performance characteristics comparable to the well-known ionophore valinomycin.[6] Another derivative, 4'-picrylamino-5'-nitrobenzo-18-crown-6, also functions as a highly effective K⁺ sensor in ISEs, although it falls slightly short of valinomycin in terms of selectivity over sodium and ammonium ions.[7] Conversely, modifications that replace the ether oxygens with nitrogen atoms, creating aza-crown ethers, have been shown to reduce the overall affinity towards K⁺.[8]
Troubleshooting Guides
Issue 1: Low observed K⁺/Na⁺ selectivity in aqueous media.
-
Possible Cause: In a purely aqueous solution, the high hydration energy of the smaller Na⁺ ion can be competitive with the binding energy of K⁺ to DB18C6, leading to lower-than-expected selectivity. The binding process is a competition between the crown ether and the solvent molecules for the cation.[1]
-
Troubleshooting Steps:
-
Modify the Solvent System: Introduce an organic co-solvent such as methanol or acetonitrile into the aqueous buffer. This will alter the solvation shell of the cations.
-
Optimize Co-solvent Concentration: Systematically vary the percentage of the organic co-solvent. As the organic fraction increases, the stability constant for the K⁺ complex should increase, potentially improving the K⁺/Na⁺ selectivity.[5]
-
Monitor Stability: Use an appropriate technique, such as affinity capillary electrophoresis or potentiometry, to measure the stability constants (log K) in each solvent mixture to identify the optimal composition.
-
Issue 2: Poor performance (low sensitivity, short lifetime) of a DB18C6-based K⁺ Ion-Selective Electrode (ISE).
-
Possible Cause 1: Sub-optimal Membrane Composition: The performance of an ISE is critically dependent on the composition of the membrane, including the ionophore, the polymer matrix, the plasticizer, and any ionic additives.
-
Solution 1: Optimize Membrane Components:
-
Ionophore Concentration: The optimal concentration of the DB18C6 derivative is typically around 0.5-1% by weight.[6]
-
Plasticizer: Use a suitable solvent mediator like 2-nitrophenyl octyl ether (NPOE) or tricresyl phosphate (TCP). The concentration should be optimized, often around 65-75%.[6]
-
Lipophilic Salt: The addition of a lipophilic salt with a potassium counter-ion, such as potassium tetra-p-chlorophenylborate (KTpClPB), can significantly improve the electrode's functional characteristics and selectivity.[6]
-
-
Possible Cause 2: Leaching of the Ionophore: DB18C6 may slowly leach out of the PVC membrane into the sample solution, leading to a decline in performance and a shortened electrode lifetime.[7]
-
Solution 2: Use a Lipophilic Derivative: Synthesize or procure a DB18C6 derivative with a long alkyl chain (e.g., decyl-18-crown-6).[6] The lipophilic tail anchors the ionophore more securely within the non-polar PVC membrane, reducing leaching and extending the operational life of the electrode.
Data and Experimental Protocols
Quantitative Data Summary
Table 1: Stability Constants (log K) for the DB18C6-K⁺ Complex in Various Water-Organic Solvent Mixtures.
| Organic Solvent | Molar Fraction of Organic Solvent | log K |
| None (Water) | 0.00 | ~1.6 |
| Methanol | 0.20 | ~2.5 |
| Methanol | 0.50 | ~3.5 |
| Methanol | 0.80 | ~4.5 |
| Acetonitrile | 0.20 | ~2.8 |
| Acetonitrile | 0.50 | ~3.8 |
| Acetonitrile | 0.80 | ~4.8 |
| Data are approximate values derived from trends described in the literature.[5] |
Table 2: Theoretical Bond Dissociation Free Energies (BDFE) for M⁺-DB18C6 Complexes (kcal/mol).
| Cation (M⁺) | BDFE (Gas Phase) | BDFE (Aqueous Solution) |
| Li⁺ | -43.0 | -2.0 |
| Na⁺ | -33.5 | -2.5 |
| K⁺ | -26.8 | -3.2 |
| Rb⁺ | -24.1 | -2.8 |
| Cs⁺ | -21.5 | -2.3 |
| Data sourced from DFT calculations.[1][3] Note the reversal in trend between the gas phase and aqueous solution, highlighting the critical role of solvation. |
Key Experimental Protocols
Protocol 1: Determination of Stability Constant by Affinity Capillary Electrophoresis (ACE)
-
Preparation of Buffer: Prepare a background electrolyte (BGE) solution (e.g., 20 mM phosphate buffer, pH 7.4).
-
Preparation of Samples:
-
Prepare a series of BGE solutions containing a fixed concentration of DB18C6 (the ligand).
-
Prepare another series of BGE solutions containing varying concentrations of potassium chloride (the analyte).
-
-
ACE Analysis:
-
Condition a fused-silica capillary with NaOH, water, and finally the BGE.
-
Inject a sample plug of the K⁺ solution into the capillary filled with the DB18C6-containing BGE.
-
Apply a constant voltage and monitor the migration time of the K⁺ peak using a UV detector (indirect detection) or a conductivity detector.
-
-
Data Analysis:
-
The observed mobility of the K⁺ ion will change based on its interaction with DB18C6.
-
Plot the change in electrophoretic mobility of K⁺ against the concentration of DB18C6.
-
Fit the data to a non-linear binding isotherm equation to calculate the stability constant (K).[5]
-
Protocol 2: Fabrication and Testing of a K⁺-Ion Selective Electrode (ISE)
-
Membrane Cocktail Preparation:
-
Dissolve PVC (e.g., 33% w/w), a plasticizer (e.g., NPOE, ~65% w/w), the DB18C6 derivative (ionophore, ~1% w/w), and a lipophilic salt (e.g., KTpClPB, ~0.5% w/w) in a volatile solvent like tetrahydrofuran (THF).
-
-
Electrode Fabrication:
-
Dip the conductive tip of an electrode body into the membrane cocktail and allow the THF to evaporate slowly in a controlled-humidity environment. Repeat until a uniform membrane of desired thickness is formed.
-
Fill the electrode body with an internal filling solution (e.g., 0.1 M KCl) and insert an internal reference electrode (e.g., Ag/AgCl).
-
-
Conditioning: Condition the newly fabricated electrode by soaking it in a 0.01 M KCl solution for several hours.
-
Calibration and Testing:
-
Measure the electrode potential (EMF) in a series of standard KCl solutions of known concentrations (e.g., 10⁻⁶ M to 10⁻¹ M).
-
Plot the EMF versus the logarithm of the K⁺ activity. The slope of the linear portion should be close to the Nernstian value (~59 mV per decade at 25°C).
-
Determine the selectivity coefficient (e.g., for K⁺ over Na⁺) using the separate solutions method or the fixed interference method as per IUPAC recommendations.[6]
-
Visualizations
Caption: Factors governing the selectivity of this compound for potassium ions.
Caption: Experimental workflow for optimizing a this compound based K⁺ ISE.
Caption: Relationship between structural modifications to DB18C6 and K⁺ selectivity.
References
- 1. Binding selectivity of this compound for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding selectivity of this compound for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.qu.edu.iq [repository.qu.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 7. 4'-picrylamino-5'-nitrobenzo-18-crown-6 as a sensing reagent in potassium ion-selective electrode membranes [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Dibenzo-18-crown-6 in Acidic Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dibenzo-18-crown-6 (DB18C6) in acidic environments.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in acidic media?
A1: this compound is generally considered to be chemically stable in moderately acidic aqueous and organic solutions, particularly for short-term applications at ambient temperatures. Its use as a corrosion inhibitor in 15% hydrochloric acid suggests significant stability under these conditions.[1][2] However, like other aryl alkyl ethers, the ether linkages can be susceptible to cleavage under harsh acidic conditions, such as with strong, concentrated hydrohalic acids (HBr, HI) at elevated temperatures over extended periods.[3][4][5]
Q2: What are the potential degradation pathways for this compound in strong acids?
A2: The primary degradation pathway for DB18C6 in strong acid is the acid-catalyzed cleavage of its ether bonds.[3][4][6] For an aryl alkyl ether like DB18C6, the cleavage is expected to occur at the alkyl C-O bond, rather than the more stable aryl C-O bond. This reaction typically proceeds via an SN2 mechanism at the primary carbons of the polyether chain. The reaction is initiated by the protonation of an ether oxygen, forming a good leaving group (an alcohol). A nucleophile present in the acidic medium (e.g., a halide ion) then attacks the carbon atom of the C-O bond, leading to ring opening. In the case of DB18C6, this would result in the formation of a phenol and an alkyl halide.[5][7]
Q3: Can I use this compound in solutions containing hydrochloric acid (HCl)?
A3: Yes, DB18C6 can be used in solutions containing hydrochloric acid. Its application as a corrosion inhibitor in 15% HCl demonstrates its stability in this medium.[1][2] Furthermore, the synthesis of DB18C6 often includes an acidification step with concentrated HCl, indicating at least short-term stability.[8] However, for prolonged experiments at high HCl concentrations and elevated temperatures, the possibility of slow ether cleavage should be considered.
Q4: What about the stability of this compound in other acids, like sulfuric acid or nitric acid?
A4: While specific data for DB18C6 in sulfuric or nitric acid is limited, some general chemical principles apply. In non-nucleophilic strong acids like sulfuric acid, the primary concern would be acid-catalyzed hydrolysis if water is present. In the case of nitric acid, in addition to potential ether cleavage, electrophilic aromatic substitution reactions (nitration) on the electron-rich benzene rings are a possibility, especially under forcing conditions (concentrated acid, high temperatures).[9]
Q5: How does complexation with a cation affect the stability of this compound in acidic media?
A5: When DB18C6 forms a complex with a cation, the oxygen atoms of the crown ether donate their lone pairs of electrons to the cation. This reduces the availability of these lone pairs for protonation by an acid. Consequently, the initial step of acid-catalyzed ether cleavage is hindered, which may lead to an increased stability of the complexed crown ether in acidic solution compared to the free ligand.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of product or unexpected side products in an acidic reaction medium containing DB18C6. | Degradation of DB18C6: Under harsh conditions (e.g., high concentration of strong acid, elevated temperature, prolonged reaction time), the ether linkages of DB18C6 may have been cleaved. | - Analyze for Degradation Products: Use analytical techniques like HPLC, GC-MS, or NMR to check for the presence of catechol or its derivatives, which would be indicative of ether cleavage. - Modify Reaction Conditions: If degradation is suspected, reduce the acid concentration, lower the reaction temperature, or decrease the reaction time. - Protect the Crown Ether: If possible, perform the reaction with the crown ether complexed to a cation to potentially enhance its stability. |
| Inconsistent results or poor reproducibility in experiments involving DB18C6 in acid. | Variable Purity of DB18C6: Impurities from the synthesis of DB18C6, such as unreacted starting materials or linear polyethers, may react or degrade differently in acidic media. | - Purify DB18C6: Ensure the purity of your DB18C6 using techniques like recrystallization or column chromatography. - Confirm Structure: Verify the identity and purity of your DB18C6 using NMR and melting point determination. |
| Phase separation or precipitation observed when using DB18C6 in an acidic aqueous solution. | Protonation of the Crown Ether: In strongly acidic solutions, protonation of the ether oxygens can increase the polarity of the DB18C6, potentially leading to the formation of complexes with hydronium ions (H₃O⁺) and affecting its solubility.[10] | - Adjust pH: If the experimental conditions allow, slightly increasing the pH might improve solubility. - Change Solvent System: Consider using a co-solvent to improve the solubility of the protonated crown ether. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Acidic Media
-
Solution Preparation: Prepare a standard stock solution of this compound in a suitable organic solvent (e.g., methanol, dichloromethane).
-
Acidic Medium Preparation: Prepare the desired acidic medium (e.g., 1 M HCl in water/methanol 1:1 v/v).
-
Incubation: Add a known amount of the DB18C6 stock solution to the acidic medium in a sealed container. Maintain the solution at a constant temperature (e.g., 25 °C, 50 °C) for a defined period (e.g., 1, 6, 24, 48 hours).
-
Sample Analysis: At each time point, withdraw an aliquot of the solution. Neutralize the acid with a suitable base (e.g., sodium bicarbonate).
-
Quantification: Analyze the concentration of the remaining this compound using a calibrated analytical method such as HPLC-UV or GC-FID. A decrease in concentration over time would indicate degradation.
-
Product Identification: If degradation is observed, analyze the samples by GC-MS or LC-MS to identify potential degradation products, such as catechol derivatives.
Visualizations
References
- 1. Potential of this compound-ether derivatives as a corrosion inhibitor on mild steel in HCl medium: electrochemical and computational approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 18-Crown-6 - Wikipedia [en.wikipedia.org]
troubleshooting low yields in Dibenzo-18-crown-6 complexation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in Dibenzo-18-crown-6 (DB18C6) complexation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind this compound complexation?
A1: this compound is a macrocyclic polyether with a central cavity lined with oxygen atoms. These oxygen atoms can coordinate with a cation that fits snugly within the cavity, forming a stable "host-guest" complex. The hydrophobic exterior of the crown ether allows the resulting complex to be soluble in many organic solvents. This complexation is a form of molecular recognition, where the crown ether selectively binds to specific cations based on size and charge.
Q2: I am experiencing very low or no yield of my this compound complex. What are the most common initial checks I should perform?
A2: Low yields in complexation reactions can often be attributed to a few key factors. Start by verifying the following:
-
Purity of this compound: Impurities in your crown ether can significantly hinder complex formation. Ensure it is properly purified, typically by recrystallization, to a sharp melting point (around 164°C).
-
Purity of the Metal Salt: The metal salt you are using should be anhydrous, as water can compete with the crown ether for coordination to the metal ion, thus reducing the yield of the desired complex.
-
Stoichiometry: Ensure you are using the correct molar ratio of this compound to the metal salt. For most alkali metal cations, a 1:1 stoichiometry is expected.
-
Solvent Choice: The solvent plays a crucial role in complex stability. A poorly chosen solvent can lead to low yields.
Q3: How does the choice of solvent affect the yield of the this compound complex?
A3: The solvent has a significant impact on the stability and formation of the crown ether complex. Polar aprotic solvents like acetonitrile, acetone, or THF are generally good choices as they can dissolve the metal salt to some extent without strongly solvating the cation, thus allowing the crown ether to effectively compete for coordination. Protic solvents, especially water, can strongly solvate the metal cation, creating a high energy barrier for the crown ether to overcome, which can lead to lower yields. The stability of the complex is often inversely related to the solvating power of the solvent for the cation.
Q4: Can the counter-ion of the metal salt influence the complexation reaction?
A4: Yes, the counter-ion (anion) of the metal salt can influence the overall yield and ease of isolation of the complex. Less coordinating anions, such as perchlorate (ClO₄⁻) or hexafluorophosphate (PF₆⁻), are often preferred as they are less likely to interfere with the cation's interaction with the crown ether. More coordinating anions, like halides (Cl⁻, Br⁻), can sometimes form tight ion pairs with the cation, making it less available for complexation.
Troubleshooting Guide for Low Complexation Yields
This guide addresses specific issues that can lead to low yields during the formation of this compound complexes.
Problem 1: The this compound and metal salt do not seem to react.
| Potential Cause | Suggested Solution |
| Inadequate Solubility | The metal salt may not be sufficiently soluble in the chosen solvent. Try sonicating the mixture or gently heating it to aid dissolution. Alternatively, consider a solvent system in which both reactants have better solubility. |
| Incorrect Stoichiometry | An excess of either the crown ether or the metal salt can sometimes lead to the formation of less stable, higher-order complexes or make purification difficult. Re-verify your calculations and weighings to ensure a 1:1 molar ratio for most common complexes. |
| Presence of Water | Trace amounts of water can significantly reduce the yield by competing for the cation. Ensure your glassware is oven-dried, and use anhydrous solvents and salts. |
| Passive Metal Salt | Some salts may have a high lattice energy that is difficult to overcome. If possible, try a different salt of the same cation with a less coordinating anion. |
Problem 2: A precipitate forms, but it is not the desired complex.
| Potential Cause | Suggested Solution |
| Incomplete Dissolution | The precipitate might be the unreacted metal salt. Confirm by analyzing the precipitate (e.g., by IR spectroscopy). Improve solubility by changing the solvent or by gentle heating. |
| Side Reactions | Depending on the reactants and conditions, side reactions may occur. For instance, if using a basic counter-ion, it could react with other components in the mixture. Analyze the side products to understand the reaction pathway and adjust conditions accordingly. |
| Incorrect Solvent for Precipitation | The chosen solvent might be too polar, causing the uncomplexed starting materials to precipitate upon cooling. A less polar solvent might be required to selectively crystallize the complex. |
Problem 3: The yield is consistently low, even after addressing common issues.
| Potential Cause | Suggested Solution |
| Equilibrium Limitations | The complexation reaction is an equilibrium process. The position of the equilibrium may not strongly favor the product under your current conditions. Try using a less polar solvent to shift the equilibrium towards the complex. You can also try to remove a byproduct, if any, to drive the reaction forward. |
| Slow Reaction Kinetics | The reaction may be slow at the temperature you are running it. Consider increasing the reaction time or gently heating the mixture. Monitor the reaction progress using a suitable analytical technique like ¹H NMR or conductivity measurements. |
| Purification Losses | Significant amounts of the complex may be lost during the workup and purification steps. Re-evaluate your purification method. For example, if you are recrystallizing, ensure you are not using a solvent in which the complex is highly soluble at room temperature. |
Data Presentation
Table 1: Stability Constants (log K) of this compound Complexes with Alkali Metal Cations in Various Solvents.
| Cation | Methanol | Acetonitrile | Water |
| Li⁺ | 2.9 | 3.5 | 0.8 |
| Na⁺ | 4.3 | 5.0 | 1.6 |
| K⁺ | 5.0 | 6.1 | 2.0 |
| Rb⁺ | 4.4 | 5.4 | 1.5 |
| Cs⁺ | 3.6 | 4.6 | 0.8 |
Note: Stability constants are indicative and can vary with experimental conditions such as temperature and the specific counter-ion used.
Experimental Protocols
General Protocol for the Synthesis of a this compound-Potassium Complex
This protocol is a general guideline and may need to be optimized for specific metal salts and solvents.
-
Preparation:
-
Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents. If necessary, distill solvents from an appropriate drying agent.
-
Ensure the metal salt (e.g., potassium acetate) is anhydrous. This can be achieved by heating under vacuum.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., methanol or acetonitrile).
-
In a separate flask, dissolve the anhydrous potassium salt (1 equivalent) in the same anhydrous solvent. Gentle warming may be necessary.
-
-
Complexation:
-
Slowly add the metal salt solution to the stirring solution of this compound at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate may be observed.
-
-
Isolation and Purification:
-
If a precipitate has formed, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration (e.g., using a Büchner funnel).
-
Wash the solid with a small amount of cold, anhydrous solvent.
-
If no precipitate forms, the solvent can be partially or completely removed under reduced pressure to induce crystallization.
-
The crude complex can be purified by recrystallization from a suitable solvent system.
-
-
Characterization:
-
Dry the purified complex under vacuum.
-
Characterize the complex by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR. In the ¹H NMR of the potassium complex, a shift in the signals of the methylene protons of the crown ether is expected compared to the free ligand.
-
Visualizations
Caption: Experimental Workflow for this compound Complexation.
Caption: Troubleshooting Logic for Low this compound Complexation Yield.
methods for determining the binding constant of Dibenzo-18-crown-6 complexes
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for determining the binding constants of Dibenzo-18-crown-6 (DB18C6) complexes. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and comparative data.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for determining the binding constant of DB18C6 complexes?
A1: The most widely used methods leverage spectroscopic and calorimetric techniques. These include:
-
UV-Vis Spectrophotometry: Ideal for systems where either the crown ether or the guest cation (or the resulting complex) has a chromophore that changes absorbance upon complexation.
-
Fluorescence Spectroscopy: A highly sensitive method applicable when the crown ether possesses a fluorophore. Complexation often leads to changes in fluorescence intensity or emission wavelength.[1]
-
Nuclear Magnetic Resonance (NMR) Titration: A powerful technique that monitors the change in the chemical shift of protons or other relevant nuclei on the crown ether as the guest cation is added.[2]
-
Isothermal Titration Calorimetry (ITC): A direct method that measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and binding affinity).[3]
-
Conductometry: This method measures changes in the molar conductivity of a solution as the charged guest cation is complexed by the neutral crown ether.[4]
Q2: How do I choose the best method for my specific experiment?
A2: The choice of method depends on several factors, including the properties of your molecules, the expected binding affinity, and available equipment. The decision-making process can be visualized as follows:
Q3: What factors influence the stability and selectivity of DB18C6 complexes?
A3: Several key factors govern the complexation process:
-
Cation Size: The stability of the complex is highly dependent on how well the cation fits into the crown ether's cavity. For DB18C6, which has a cavity size of 2.6-3.2 Å, it shows a strong preference for the potassium ion (K⁺), whose ionic diameter is approximately 2.76 Å.[5]
-
Solvent: The solvent plays a critical role by competing with the crown ether to solvate the cation. In solvents with high donor ability (e.g., water, DMSO), the stability constants are generally lower than in solvents with low donor ability (e.g., acetonitrile).[6]
-
Counter-ion: The nature of the anion associated with the metal salt can influence complexation, especially in low polarity solvents where ion-pairing is more prevalent.
-
Substituents on the Crown Ether: The dibenzo groups on DB18C6 reduce its flexibility compared to the parent 18-crown-6, which can affect binding affinity and selectivity.[6]
Q4: What does the stoichiometry of the complex mean and how is it determined?
A4: Stoichiometry refers to the ratio of the host (DB18C6) to the guest (cation) in the complex. For DB18C6 and alkali metal ions, a 1:1 complex is most common.[5][7] However, other stoichiometries (e.g., 2:1) can occur, especially with larger cations or different crown ethers.[5] The stoichiometry is typically determined experimentally using a Job plot (continuous variation method) or by fitting titration data to different binding models.
Quantitative Data Summary
The stability of DB18C6 complexes with various alkali metal cations is highly dependent on the solvent. The following table summarizes reported stability constants (log K).
| Cation | Ionic Diameter (Å) | Methanol (log K) | Acetonitrile (log K) | Water (log K) |
| Li⁺ | 1.52 | ~2.6 | - | ~0.8 |
| Na⁺ | 2.04 | 4.3 | 4.37 | 1.6 |
| K⁺ | 2.76 | 5.0 | 5.0 | 2.0 |
| Rb⁺ | 2.96 | 4.5 | - | 1.5 |
| Cs⁺ | 3.34 | 3.9 | ~3.55 | 0.9 |
Note: Values are compiled from multiple sources and experimental conditions may vary. These should be used as a comparative guide.[6][8]
Experimental Protocols & Troubleshooting
This section provides detailed protocols for common methods and guides for troubleshooting potential issues.
General Experimental Workflow
The overall process for determining a binding constant is outlined below.
UV-Vis Spectrophotometry
Protocol:
-
Solution Preparation: Prepare a stock solution of DB18C6 and a stock solution of the metal salt (e.g., KCl, NaCl) of a much higher concentration in the chosen solvent (e.g., acetonitrile).
-
Initial Spectrum: Place a known concentration and volume of the DB18C6 solution in a cuvette and record its UV-Vis spectrum. This is your initial (zero guest) measurement.
-
Titration: Add small, precise aliquots of the concentrated metal salt solution to the cuvette.
-
Data Acquisition: After each addition, mix thoroughly, allow the solution to equilibrate, and record the new UV-Vis spectrum.
-
Data Analysis: Monitor the change in absorbance at a specific wavelength where the change is most significant. Plot the change in absorbance (ΔA) against the molar ratio of the guest to the host.
-
Calculation: Use non-linear regression analysis to fit the resulting binding isotherm to a 1:1 binding model to calculate the binding constant (K).
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant change in absorbance. | 1. The complexation does not cause a change in the electronic environment of the chromophore. 2. The binding is too weak at the concentrations used. | 1. This method may not be suitable; consider NMR or ITC. 2. Increase the concentration of both host and guest. |
| Precipitation occurs during titration. | The complex or the salt is not soluble at the concentrations used. | Reduce the concentrations of the stock solutions or choose a different solvent where all components are more soluble. |
| Data points are scattered and do not form a smooth curve. | 1. Incomplete mixing or insufficient equilibration time. 2. Temperature fluctuations. 3. Pipetting errors. | 1. Ensure thorough mixing and wait a consistent amount of time (e.g., 1-2 minutes) before each measurement. 2. Use a temperature-controlled spectrophotometer. 3. Use calibrated micropipettes and careful technique. |
| No clear isosbestic point is observed. | More than two species are present in equilibrium (e.g., 1:1 and 2:1 complexes), or there is a reaction with the solvent. | Re-evaluate the binding model; a simple 1:1 model may not be appropriate. Consider using software designed for complex equilibria. |
Fluorescence Spectroscopy
Protocol:
-
Solution Preparation: Prepare a dilute stock solution of DB18C6 (host) and a concentrated stock solution of the metal salt (guest) in a suitable solvent (e.g., methanol). Solutions should be degassed if oxygen quenching is a concern.
-
Instrument Setup: Set the excitation wavelength (λ_ex) at the absorbance maximum of DB18C6 and record the emission spectrum over the appropriate range.
-
Initial Spectrum: Record the fluorescence emission spectrum of the DB18C6 solution alone.
-
Titration: Add small aliquots of the guest solution to the host solution in the cuvette.
-
Data Acquisition: After each addition, mix gently, allow for equilibration, and record the emission spectrum.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum (λ_em) versus the concentration of the added guest.
-
Calculation: Fit the titration curve to a suitable binding model using non-linear regression to determine the binding constant.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Fluorescence intensity is unstable or drifting. | 1. Photobleaching of the fluorophore. 2. Temperature fluctuations. 3. Contaminated solvent or cuvette. | 1. Reduce the excitation slit width or the exposure time. 2. Use a temperature-controlled sample holder. 3. Use high-purity solvents and meticulously clean all glassware. |
| Inner filter effect observed at high concentrations. | The absorbance of the solution is too high (>0.1 AU), causing self-absorption of the emitted light. | Dilute the samples. Keep the absorbance of the host and guest at the excitation and emission wavelengths below 0.1. |
| Unexpected quenching of fluorescence. | The guest cation or its counter-ion is a quencher. | This is part of the signal. If the quenching is too strong, it may be difficult to analyze. Ensure the counter-ion is inert (e.g., perchlorate, triflate). |
Isothermal Titration Calorimetry (ITC)
Protocol:
-
Sample Preparation: Prepare the DB18C6 solution (in the cell) and the metal salt solution (in the syringe) in the exact same buffer or solvent. Mismatch will cause large heats of dilution. Degas both solutions thoroughly.
-
Instrument Setup: Set the experimental temperature, stirring speed, and injection parameters (volume, duration, spacing).
-
Equilibration: Allow the instrument to equilibrate until a stable baseline is achieved.
-
Titration: Perform an initial small injection (often discarded in analysis), followed by a series of injections of the guest solution into the host solution.
-
Control Experiment: Perform a control titration by injecting the guest solution into the solvent alone to measure the heat of dilution.
-
Data Analysis: Integrate the heat flow peaks for each injection and subtract the heat of dilution. Plot the heat change per mole of injectant against the molar ratio of guest to host.
-
Calculation: Fit the resulting binding isotherm to a binding model to obtain K, ΔH, and the stoichiometry (n).
Troubleshooting Guide:
NMR Titration
Protocol:
-
Sample Preparation: Prepare a stock solution of DB18C6 in a deuterated solvent. Prepare a highly concentrated stock solution of the metal salt in the same deuterated solvent.
-
Initial Spectrum: Transfer a precise volume of the DB18C6 solution to an NMR tube and acquire a high-quality ¹H NMR spectrum.
-
Titration: Add small, precise aliquots of the concentrated metal salt solution directly to the NMR tube.
-
Data Acquisition: After each addition, gently mix the sample and re-acquire the NMR spectrum.
-
Data Analysis: Monitor the chemical shift (δ) of one or more protons on the DB18C6 molecule that are sensitive to the binding event. Plot the change in chemical shift (Δδ) as a function of the guest/host molar ratio.
-
Calculation: Fit the titration data to a 1:1 binding equation using a non-linear least-squares fitting algorithm to determine the binding constant.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peaks are broad and poorly resolved. | 1. Intermediate exchange rate on the NMR timescale. 2. Sample is too concentrated or has poor solubility. 3. Poor shimming. | 1. Change the temperature of the experiment to move into the fast or slow exchange regime. 2. Reduce the sample concentration. 3. Re-shim the spectrometer. |
| Chemical shifts do not change upon guest addition. | 1. No binding is occurring. 2. The monitored proton is not sensitive to the binding event. | 1. Increase concentrations. 2. Monitor a different proton, preferably one closer to the crown ether cavity. |
| Precipitate forms in the NMR tube. | The complex has low solubility in the chosen deuterated solvent. | Try a different deuterated solvent (e.g., DMSO-d₆, CD₃OD) or lower the concentrations. |
| Observed chemical shift change is very small. | The difference in chemical shift between the free and bound states (Δδ_max) is small. | This limits the accuracy of the method. A higher field spectrometer may help resolve small changes. Consider an alternative method like fluorescence or ITC. |
References
- 1. asianpubs.org [asianpubs.org]
- 2. chemijournal.com [chemijournal.com]
- 3. repository.qu.edu.iq [repository.qu.edu.iq]
- 4. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]
- 5. Thermodynamic study of the binding of this compound with Ag+, Pb2+ and Cd2+ in acetonitrile–water solvents - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. researchgate.net [researchgate.net]
minimizing interference in Dibenzo-18-crown-6 based sensors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dibenzo-18-crown-6 (DB18C6) based sensors.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering ions for DB18C6-based sensors?
A1: this compound is known for its high affinity for potassium (K+) ions due to the compatibility in size between the ion and the crown ether's cavity.[1] Consequently, K+ is a primary interferent in the detection of other ions. For sensors targeting lead (Pb2+), other common interfering ions include silver (Ag+), cadmium (Cd2+), nickel (Ni2+), cobalt (Co2+), sodium (Na+), magnesium (Mg2+), manganese (Mn2+), mercury (Hg2+), and aluminum (Al3+).[2][3][4] The degree of interference is quantified by the selectivity coefficient.
Q2: Why is my sensor exhibiting low sensitivity or a non-Nernstian response?
A2: Low sensitivity can stem from several factors:
-
Improper membrane composition: The ratio of DB18C6, PVC, and plasticizer is crucial for optimal performance. An incorrect composition can hinder the ion-exchange process at the membrane-solution interface.[5]
-
Plasticizer leaching: Over time, the plasticizer can leach from the PVC matrix, reducing the membrane's ability to dissolve the ionophore and facilitate ion transport.[2][6]
-
Contamination of the sensor membrane: The membrane surface can become contaminated or "poisoned" by species in the sample, blocking the active sites.[7]
-
Incorrect conditioning: The sensor membrane requires adequate conditioning in a solution of the target ion to ensure a stable and responsive hydrated layer.[8]
Q3: My sensor's signal is drifting or unstable. What could be the cause?
A3: Signal drift can be caused by:
-
Changes in temperature: Potentiometric measurements are temperature-dependent. Fluctuations in the sample temperature will cause the potential to drift.[9]
-
Clogged or contaminated reference electrode junction: The reference electrode must maintain a stable potential, which can be disrupted by contamination or clogging of its junction.[7]
-
Leaching of membrane components: The loss of the ionophore (DB18C6) or ionic additives from the membrane into the sample solution over time will lead to a gradual change in the sensor's response.[6][10]
-
Formation of a water layer: A water layer can form between the membrane and the solid contact in all-solid-state sensors, leading to a drifting potential.
Q4: How can I improve the selectivity of my DB18C6-based sensor?
A4: Improving selectivity often involves chemical modification of the sensor components:
-
Functionalization of the crown ether: Introducing specific functional groups to the DB18C6 ring can enhance its affinity for the target ion and reduce its interaction with interfering ions.[11]
-
Optimization of the membrane cocktail: The choice and concentration of the plasticizer and the inclusion of lipophilic ionic additives can significantly influence the sensor's selectivity.[12][13]
-
Use of a permselective membrane coating: Applying an outer membrane layer that selectively allows the passage of the target ion can effectively block interfering species.
Q5: What is the optimal pH range for operating a DB18C6-based sensor?
A5: The optimal pH range is dependent on the target analyte and the specific sensor formulation. For instance, a DB18C6-based sensor for daclatasvir dihydrochloride operates optimally in a pH range of 2-5.[10] For Pb2+ detection, a pH of 5.0 has been used.[14] It is crucial to determine the working pH range for your specific application, as pH can influence the charge of the target analyte and the ionophore, as well as potentially cause the formation of hydroxide complexes of the target metal ion.
Troubleshooting Guides
Guide 1: Low or No Sensor Response
This guide provides a step-by-step approach to diagnosing and resolving issues of low or no response from your DB18C6-based sensor.
References
- 1. Studies on the matched potential method for determining the selectivity coefficients of ion-selective electrodes based on neutral ionophores: experimental and theoretical verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Studies on the Matched Potential Method for Determining the Selectivity Coefficients of Ion-Selective Electrodes Based on Neutral Ionophores: Experimental and Theoretical Verification | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Developments in the Field of Conducting and Non-conducting Polymer Based Potentiometric Membrane Sensors for Ions Over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. coleparmer.com [coleparmer.com]
- 8. turtletoughsensors.com [turtletoughsensors.com]
- 9. Studies on the Matched Potential Method for Determining the Selectivity Coefficients of Ion-Selective Electrodes Based on Neutral Ionophores: Experimental and Theoretical Verification [jstage.jst.go.jp]
- 10. Lifetime of ion-selective electrodes based on charged ionophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nico2000.net [nico2000.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Highly selective this compound-based optical sensor for pico-molar determination of Pb2+ for sustainable human health and environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cation Binding: Dibenzo-18-crown-6 vs. 18-crown-6
A comprehensive guide for researchers, scientists, and drug development professionals on the cation binding affinities, thermodynamics, and structural differences between Dibenzo-18-crown-6 and its parent compound, 18-crown-6.
The selective binding of cations by macrocyclic polyethers, or crown ethers, is a cornerstone of supramolecular chemistry with profound implications for fields ranging from analytical chemistry to drug delivery. Among the most studied of these are 18-crown-6 (18C6) and its derivative, this compound (DB18C6). While both possess an 18-membered ring with six oxygen donor atoms, the introduction of two benzo groups in DB18C6 significantly alters its electronic properties, conformation, and, consequently, its cation binding behavior. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate macrocycle for their specific applications.
At a Glance: Key Differences in Cation Binding
The primary distinction in the cation binding properties of 18C6 and DB18C6 lies in their relative affinities and selectivities. Generally, 18-crown-6 exhibits stronger binding to a variety of cations compared to this compound under similar conditions. This is attributed to the increased rigidity and reduced electron-donating ability of the oxygen atoms in DB18C6 due to the presence of the electron-withdrawing benzo groups.
Quantitative Comparison of Cation Binding
The stability of the complexes formed between a crown ether and a cation is quantified by the stability constant (log K). The following tables summarize the experimentally determined stability constants for the 1:1 complexes of 18-crown-6 and this compound with various alkali and alkaline earth metal cations in methanol at 25°C.
Table 1: Stability Constants (log K) of 1:1 Complexes with Alkali Metal Cations in Methanol at 25°C
| Cation | Ionic Radius (Å) | 18-crown-6 (log K) | This compound (log K) |
| Li⁺ | 0.76 | 4.30 | 2.70 |
| Na⁺ | 1.02 | 4.32 | 4.08 |
| K⁺ | 1.38 | 6.05 | 5.00 |
| Rb⁺ | 1.52 | 5.35 | 4.45 |
| Cs⁺ | 1.67 | 4.67 | 3.55 |
Table 2: Stability Constants (log K) of 1:1 Complexes with Alkaline Earth Metal Cations in Methanol at 25°C
| Cation | Ionic Radius (Å) | 18-crown-6 (log K) | This compound (log K) |
| Mg²⁺ | 0.72 | 2.18 | < 2 |
| Ca²⁺ | 1.00 | 3.90 | 3.60 |
| Sr²⁺ | 1.18 | 5.33 | 4.30 |
| Ba²⁺ | 1.35 | 5.95 | 4.29 |
Note: The data presented is a compilation from multiple sources and slight variations may exist between different studies.
As the data indicates, both crown ethers show a preference for potassium (K⁺) and barium (Ba²⁺) ions, which have ionic radii that closely match the cavity size of the 18-crown-6 ring (2.6-3.2 Å). However, the stability constants for the 18-crown-6 complexes are consistently higher than those for this compound.
Thermodynamic Insights into Cation Binding
The thermodynamics of complexation, including the enthalpy (ΔH) and entropy (ΔS) changes, provide a deeper understanding of the binding process.
Table 3: Thermodynamic Parameters for 1:1 Complexation with K⁺ in Methanol at 25°C
| Crown Ether | log K | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |
| 18-crown-6 | 6.05 | -34.5 | -61.5 | -27.0 |
| This compound | 5.00 | -28.5 | -45.6 | -17.1 |
The complexation of both crown ethers with K⁺ is an enthalpy-driven process, as indicated by the negative ΔH values. The more negative enthalpy change for 18-crown-6 suggests a stronger interaction between the cation and the ether oxygens. The entropic contribution is unfavorable for both, which is expected as the complexation process leads to a more ordered system.
Structural and Electronic Factors Influencing Binding
The differences in cation binding between 18C6 and DB18C6 stem from fundamental structural and electronic dissimilarities.
The flexible nature of the 18-crown-6 macrocycle allows it to adopt an optimal conformation to encapsulate the cation, maximizing the electrostatic interactions. In contrast, the benzo groups in this compound impart significant rigidity to the macrocycle. While this pre-organization can be beneficial, it also reduces the molecule's ability to adapt to cations of varying sizes. Furthermore, the electron-withdrawing nature of the aromatic rings decreases the electron density on the adjacent oxygen atoms, thereby weakening the electrostatic attraction with the positively charged cation.
Experimental Protocols
The determination of cation binding constants and thermodynamic parameters relies on precise experimental techniques. Below are detailed methodologies for the key experiments cited in this guide.
Conductometric Titration
This method is based on the change in the molar conductivity of a solution as the crown ether is added to a solution of the metal salt. The formation of a complex between the cation and the crown ether results in a change in the mobility of the charge carrier.
Experimental Workflow:
Detailed Steps:
-
A solution of the metal salt (e.g., chloride or perchlorate) of a known concentration (typically 10⁻⁴ to 10⁻³ M) is prepared in a suitable solvent (e.g., methanol) and placed in a thermostatted conductivity cell.
-
The initial conductance of the salt solution is measured using a calibrated conductometer.
-
A concentrated solution of the crown ether (typically 10⁻² M) in the same solvent is incrementally added to the cell using a micropipette or an automated titrator.
-
After each addition, the solution is stirred to ensure homogeneity, and the conductance is recorded once the reading stabilizes.
-
The process is continued until the molar ratio of crown ether to cation is significantly greater than 1.
-
The raw conductance data is corrected for the change in volume.
-
A plot of molar conductivity versus the molar ratio of the ligand to the metal ion is generated. The change in the slope of the curve indicates the stoichiometry of the complex. The stability constant is calculated by fitting the experimental data to a suitable binding model using non-linear regression analysis.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the simultaneous determination of the binding affinity (K), enthalpy change (ΔH), and stoichiometry (n).
Experimental Workflow:
Detailed Steps:
-
The cation solution is placed in the sample cell of the calorimeter, and the crown ether solution is loaded into the injection syringe. Both solutions must be prepared in the same buffer or solvent to minimize heats of dilution.
-
After thermal equilibration, a series of small, precisely controlled injections of the crown ether solution are made into the cation solution.
-
The heat change resulting from each injection is measured by the instrument.
-
The raw data is integrated to obtain the heat change per injection.
-
A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of the total concentrations of the crown ether and the cation in the cell.
-
This isotherm is then fitted to a suitable binding model (e.g., a single set of identical sites) using software to extract the binding constant (K), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equations ΔG = -RTlnK and ΔG = ΔH - TΔS.
Nuclear Magnetic Resonance (NMR) Titration
NMR spectroscopy can be used to determine binding constants by monitoring the changes in the chemical shifts of the protons of the host (crown ether) or guest (cation-coordinating solvent molecules) upon complexation.
Experimental Workflow:
A Guide to Validating Dibenzo-18-crown-6 Binding Constants via Isothermal Titration Calorimetry
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods for validating the binding constants of Dibenzo-18-crown-6 (DB18C6), with a focus on Isothermal Titration Calorimetry (ITC). This document outlines the experimental protocols and presents supporting data to ensure accurate and reproducible results.
This compound (DB18C6) is a macrocyclic polyether known for its ability to selectively bind various cations, a property that has led to its use in diverse applications, from separation science to the development of ion-selective sensors. The precise and reliable determination of the binding constants of DB18C6 with different guest molecules, particularly alkali metal cations, is crucial for understanding its function and for the rational design of new host-guest systems. Isothermal Titration Calorimetry (ITC) has emerged as a gold-standard technique for the direct measurement of binding thermodynamics, providing a complete thermodynamic profile of the interaction in a single experiment.
This guide will delve into the validation of DB18C6 binding constants using ITC, compare these findings with data from other analytical techniques, and provide a detailed experimental protocol for conducting such measurements.
Comparison of Binding Constants for this compound with Alkali Metal Cations
The interaction of DB18C6 with alkali metal cations is a classic example of host-guest chemistry, driven by the fit between the cation's ionic radius and the crown ether's cavity size, as well as solvation effects. While ITC provides direct calorimetric measurement of the binding enthalpy (ΔH) and the binding constant (Kₐ), other techniques such as conductometry, spectroscopy (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are also employed to determine binding constants. Below is a compilation of binding constant data obtained through various methods. It is important to note that the solvent system significantly influences the binding affinity.
| Guest Cation | Method | Solvent | Log K | ΔH (kJ/mol) | TΔS (kJ/mol) | Reference |
| Na⁺ | Calorimetry (Gas Phase) | Gas Phase | - | -299 ± 26 | - | [1] |
| K⁺ | Calorimetry (Gas Phase) | Gas Phase | - | -221 ± 19 | - | [1] |
| Rb⁺ | Calorimetry (Gas Phase) | Gas Phase | - | -154 ± 38 | - | [1] |
| Cs⁺ | Calorimetry (Gas Phase) | Gas Phase | - | -136 ± 35 | - | [1] |
| K⁺ | Conductometry | Methanol | 4.35 | - | - | [2] |
| Ba²⁺ | Conductometry | Methanol | < K⁺ binding | - | - | [2] |
| UO₂²⁺ | Conductometry | Acetonitrile-DMF | Varies with solvent ratio | - | - | [3] |
| Ce³⁺ | Conductometry | Acetonitrile-DMF | Varies with solvent ratio | - | - | [3] |
| Y³⁺ | Conductometry | Acetonitrile-DMF | Varies with solvent ratio | - | - | [3] |
| Sr²⁺ | Conductometry | Acetonitrile-DMF | Varies with solvent ratio | - | - | [3] |
| NH₄⁺ | NMR | Deuterated Methanol | ~6 | - | - | [4] |
Note: The gas-phase enthalpies represent the intrinsic binding affinity without solvent effects. Data from different sources and methods are presented for comparative purposes, and direct comparison should be made with caution due to varying experimental conditions.
The Principle of Isothermal Titration Calorimetry
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event. A solution of the guest molecule (ligand) is titrated into a solution containing the host molecule (macromolecule) at a constant temperature. The resulting heat change is measured and plotted against the molar ratio of ligand to macromolecule. The binding isotherm can then be fitted to a binding model to determine the binding constant (Kₐ), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). From these parameters, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated using the following equation:
ΔG = -RTlnKₐ = ΔH - TΔS
where R is the gas constant and T is the absolute temperature.
References
A Comparative Guide to Dibenzo-18-crown-6 and Its Analogs in Cation Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dibenzo-18-crown-6 (DB18C6) with other dibenzo crown ethers, focusing on their cation binding properties. The information presented is supported by experimental data to aid in the selection of appropriate macrocyclic compounds for various research and development applications, including ion sensing, separation technologies, and drug delivery systems.
Introduction to Dibenzo Crown Ethers
Dibenzo crown ethers are a class of macrocyclic polyethers characterized by the presence of two benzene rings fused to the crown ether framework. This structural feature imparts greater rigidity and alters the electronic properties of the macrocycle compared to their non-benzannulated counterparts, influencing their selectivity and affinity for various cations. This compound, first synthesized by Charles Pedersen, is a seminal compound in this family, known for its preferential binding of potassium ions.[1][2] This guide will compare the performance of DB18C6 with other commercially available dibenzo crown ethers, providing a quantitative basis for their differentiation.
Comparative Analysis of Cation Binding
The selectivity and stability of complexes formed between dibenzo crown ethers and alkali metal cations are crucial parameters for their application. The stability of these complexes is quantified by the stability constant (log K), where a higher value indicates a more stable complex.
Quantitative Data on Stability Constants (log K)
The following table summarizes the stability constants for the 1:1 complexes of various dibenzo crown ethers with alkali metal cations in different solvents.
| Crown Ether | Cation | Solvent | log K |
| This compound (DB18C6) | Na⁺ | Nitromethane | 4.13 |
| K⁺ | Nitromethane | 3.59 | |
| Rb⁺ | Nitromethane | 3.05 | |
| Cs⁺ | Nitromethane | 2.55 | |
| K⁺ | Acetonitrile | 4.9 - 5.1 | |
| Dibenzo-21-crown-7 (DB21C7) | Na⁺ | Acetonitrile | 3.82 |
| K⁺ | Acetonitrile | 5.25 | |
| Rb⁺ | Acetonitrile | 4.65 | |
| Cs⁺ | Acetonitrile | 4.10 | |
| Dibenzo-24-crown-8 (DB24C8) | Na⁺ | Nitromethane | 3.66 |
| K⁺ | Nitromethane | 3.32 | |
| Rb⁺ | Nitromethane | 3.11 | |
| Cs⁺ | Nitromethane | 2.91 | |
| Na⁺ | Propylene Carbonate | 2.76 | |
| K⁺ | Propylene Carbonate | 3.49 | |
| Rb⁺ | Propylene Carbonate | 3.11 | |
| Cs⁺ | Propylene Carbonate | 2.85 | |
| Dibenzo-30-crown-10 (DB30C10) | Tl⁺ | Nitromethane | 5.40 |
| Rb⁺ | Nitromethane | 5.10 | |
| K⁺ | Nitromethane | 5.00 | |
| Ag⁺ | Nitromethane | 4.75 | |
| Cs⁺ | Nitromethane | 4.60 | |
| Na⁺ | Nitromethane | 4.15 | |
| Li⁺ | Nitromethane | 3.70 |
Note: The stability of crown ether complexes is highly dependent on the solvent used. The values presented are for comparative purposes within the specified solvent system.[2][3]
Key Observations from Experimental Data
-
Influence of Cavity Size: The "size-fit" relationship is a key determinant of binding selectivity. This compound, with its 18-membered ring, generally shows a preference for K⁺, whose ionic diameter is well-suited to the cavity size. In contrast, the larger Dibenzo-24-crown-8 and Dibenzo-30-crown-10 can accommodate larger cations, with DB30C10 showing high stability constants for Tl⁺ and Rb⁺.
-
Effect of Benzene Rings: The electron-withdrawing nature of the benzo groups in dibenzo crown ethers generally reduces the basicity of the ether oxygen atoms compared to their aliphatic counterparts (e.g., 18-crown-6), leading to lower stability constants for their cation complexes.[4]
-
Solvent Effects: The solvent plays a critical role in the complexation process by solvating both the free cation and the crown ether-cation complex. In poorly solvating solvents like nitromethane, the intrinsic binding affinities are more apparent.[2] In more polar solvents, the solvation of the cation competes with complexation by the crown ether, often leading to different selectivity profiles.[5][6]
Experimental Protocols
Determination of Stability Constants by Conductometric Titration
This method relies on the change in molar conductivity of a metal salt solution upon the addition of a crown ether. The formation of a complex alters the mobility of the cation, leading to a change in the solution's conductance.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the metal salt (e.g., KCl, NaCl) of known concentration (typically in the range of 10⁻⁴ to 10⁻³ M) in a suitable polar solvent (e.g., acetonitrile, propylene carbonate).
-
Prepare a solution of the dibenzo crown ether in the same solvent at a concentration approximately 10-20 times higher than the metal salt solution.
-
-
Instrumentation:
-
Use a high-precision conductivity meter and a thermostated conductivity cell to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).
-
-
Titration Procedure:
-
Place a known volume of the metal salt solution into the conductivity cell and measure the initial conductance.
-
Add small, precise aliquots of the crown ether solution to the cell using a microburette or a computer-controlled titration system.
-
Record the conductance of the solution after each addition, ensuring thermal equilibrium is reached.
-
-
Data Analysis:
-
The molar conductivity (Λ) is calculated from the measured conductance.
-
The change in molar conductivity is plotted against the molar ratio of crown ether to metal ion.
-
The stability constant (K) is determined by fitting the experimental data to a suitable binding model (e.g., 1:1 stoichiometry) using non-linear least-squares analysis.[1][7]
-
Solvent Extraction of Metal Ions
This technique is used to assess the ability of a dibenzo crown ether to transfer a metal ion from an aqueous phase to an immiscible organic phase.
Methodology:
-
Phase Preparation:
-
Prepare an aqueous solution containing the metal salt of interest (e.g., picrates of alkali metals) at a known concentration.
-
Prepare an organic solution of the dibenzo crown ether in a suitable solvent (e.g., chloroform, nitrobenzene) at a known concentration.
-
-
Extraction Procedure:
-
Mix equal volumes of the aqueous and organic phases in a separatory funnel.
-
Shake the funnel vigorously for a predetermined time to ensure equilibrium is reached.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Determine the concentration of the metal ion remaining in the aqueous phase using techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS).
-
The concentration of the metal ion in the organic phase can be calculated by difference.
-
-
Calculation of Distribution Ratio:
-
The distribution ratio (D) is calculated as the ratio of the total concentration of the metal ion in the organic phase to its total concentration in the aqueous phase. A higher D value indicates more efficient extraction.[8]
-
References
- 1. ris.utwente.nl [ris.utwente.nl]
- 2. researchgate.net [researchgate.net]
- 3. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. home.iitk.ac.in [home.iitk.ac.in]
- 6. repository.qu.edu.iq [repository.qu.edu.iq]
- 7. scilit.com [scilit.com]
- 8. Solvent extraction of rare earth metals with crown ethers - Analyst (RSC Publishing) [pubs.rsc.org]
performance comparison of Dibenzo-18-crown-6 and cryptands for ion capture
In the realm of supramolecular chemistry and its applications in research and drug development, the selective capture of ions is a process of paramount importance. Among the arsenal of synthetic ionophores, Dibenzo-18-crown-6 (DB18C6) and cryptands stand out for their remarkable ability to form stable complexes with various cations. This guide provides an in-depth performance comparison of these two classes of macrocycles, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal agent for their specific needs.
At a Glance: Performance Comparison
Cryptands generally exhibit superior performance in ion capture compared to this compound. Their three-dimensional, cage-like structure allows for the complete encapsulation of a guest ion, leading to the formation of exceptionally stable complexes, a phenomenon known as the "cryptate effect."[1][2] This structural advantage translates into higher stability constants and greater selectivity for specific cations compared to the two-dimensional ring structure of crown ethers like DB18C6.[1][3] While DB18C6 is a highly effective and selective complexing agent, particularly for potassium ions, cryptands offer a significantly higher degree of preorganization and stronger binding interactions.[4][5]
Quantitative Data: Stability of Alkali Metal Complexes
The stability of the complexes formed between a macrocycle and a metal ion is quantified by the stability constant (log K). A higher log K value indicates a more stable complex. The following table summarizes the stability constants for the 1:1 complexes of this compound and Cryptand-[2.2.2] with various alkali metal ions in methanol at 25°C.
| Cation | Ionic Radius (Å) | This compound (log K in methanol) | Cryptand-[2.2.2] (log K in methanol) |
| Li⁺ | 0.76 | 2.98 | 5.5 |
| Na⁺ | 1.02 | 4.36 | 7.6 |
| K⁺ | 1.38 | 5.02 | 10.5 |
| Rb⁺ | 1.52 | 4.25 | 8.9 |
| Cs⁺ | 1.67 | 3.55 | 4.2 |
Note: Data compiled from multiple sources. Ionic radii are provided for reference.
The data clearly illustrates the superior binding affinity of Cryptand-[2.2.2] for Na⁺, K⁺, and Rb⁺ ions compared to this compound in methanol. The peak selectivity for both macrocycles is observed with the K⁺ ion, which has an ionic radius that closely matches the cavity size of both hosts. However, the stability constant for the K⁺-Cryptand-[2.2.2] complex is several orders of magnitude higher than that of the K⁺-DB18C6 complex, underscoring the enhanced stability conferred by the cryptand's three-dimensional structure.
The Science Behind the Selectivity: Structural and Thermodynamic Principles
The ion-capturing ability of both this compound and cryptands is governed by a combination of factors, including the "hole-size" relationship, the nature of the donor atoms, and the overall conformational rigidity of the macrocycle.[4] The oxygen atoms (and nitrogen atoms in cryptands) create a polar internal cavity that can accommodate a cation, while the exterior of the molecule remains nonpolar.
Cryptands, being bicyclic or polycyclic, offer a three-dimensional cavity that more effectively shields the encapsulated cation from the surrounding solvent molecules.[1][6] This pre-organized structure minimizes the entropic penalty associated with complexation, leading to more stable complexes.[5]
The process of ion capture involves the displacement of solvent molecules from both the cation's solvation shell and the macrocycle's cavity, followed by the formation of ion-dipole interactions between the cation and the donor atoms of the host.
Experimental Protocols
Accurate determination of the binding properties of macrocycles is crucial for their effective application. The following are detailed methodologies for three common experimental techniques used to quantify ion capture performance.
UV-Vis Spectrophotometric Titration
This method is used to determine the stability constant of a complex by monitoring changes in the UV-Vis absorption spectrum of the macrocycle upon addition of a metal ion.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the macrocycle (e.g., this compound) of a known concentration (e.g., 1 x 10⁻⁴ M) in a suitable solvent (e.g., methanol).
-
Prepare a stock solution of the metal salt (e.g., KCl) of a known, higher concentration (e.g., 1 x 10⁻² M) in the same solvent.
-
-
Titration:
-
Place a fixed volume of the macrocycle solution into a quartz cuvette.
-
Record the initial UV-Vis spectrum of the macrocycle solution.
-
Make successive, small additions of the metal salt solution to the cuvette.
-
After each addition, thoroughly mix the solution and record the UV-Vis spectrum.
-
-
Data Analysis:
-
Monitor the change in absorbance at a wavelength where the complex absorbs differently from the free macrocycle.
-
The collected data (absorbance vs. metal ion concentration) is then fitted to a suitable binding isotherm model (e.g., 1:1 binding) using non-linear regression analysis to calculate the stability constant (K).
-
Solvent Extraction
This technique assesses the ability of a macrocycle to transport a metal salt from an aqueous phase to an immiscible organic phase.
Methodology:
-
Phase Preparation:
-
Prepare an aqueous solution of a metal salt (e.g., KCl) of known concentration. The pH of this phase may be controlled with a suitable buffer.
-
Prepare a solution of the macrocycle (this compound or cryptand) of known concentration in an immiscible organic solvent (e.g., chloroform).
-
-
Extraction:
-
Combine equal volumes of the aqueous and organic phases in a separatory funnel.
-
Shake the funnel vigorously for a set period to allow for equilibration.
-
Allow the two phases to separate completely.
-
-
Analysis:
-
Carefully separate the aqueous and organic phases.
-
Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique (e.g., atomic absorption spectroscopy or inductively coupled plasma mass spectrometry).
-
The concentration of the metal ion in the organic phase can be calculated by difference.
-
-
Calculation of Distribution Ratio:
-
The distribution ratio (D) is calculated as the total concentration of the metal in the organic phase divided by the total concentration of the metal in the aqueous phase. A higher D value indicates more efficient extraction.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).
Methodology:
-
Sample Preparation:
-
Prepare a solution of the macrocycle in a suitable buffer.
-
Prepare a solution of the metal salt in the exact same buffer to minimize heats of dilution.
-
Degas both solutions to prevent the formation of air bubbles.
-
-
ITC Experiment:
-
Load the macrocycle solution into the sample cell of the calorimeter.
-
Load the metal salt solution into the injection syringe.
-
Perform a series of small, sequential injections of the metal salt solution into the sample cell while maintaining a constant temperature.
-
-
Data Acquisition:
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Analysis:
-
The raw data (heat per injection vs. molar ratio of metal to macrocycle) is integrated to generate a binding isotherm.
-
This isotherm is then fitted to a binding model to determine the thermodynamic parameters (Kₐ, ΔH, and n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.
-
Conclusion
Both this compound and cryptands are powerful tools for selective ion capture. While this compound offers a cost-effective and efficient solution for many applications, cryptands provide unparalleled stability and selectivity due to their unique three-dimensional architecture. The choice between these two classes of macrocycles will ultimately depend on the specific requirements of the application, including the desired binding strength, selectivity, and the chemical environment. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the performance of these and other ionophores, facilitating informed decisions in their scientific endeavors.
References
- 1. lornajane.net [lornajane.net]
- 2. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 5. Designing isothermal titration calorimetry experiments for the study of 1:1 binding: problems with the "standard protocol" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. curresweb.com [curresweb.com]
A Comparative Guide to the Analytical Cross-Validation of Dibenzo-18-crown-6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical methods for the quantitative determination of Dibenzo-18-crown-6, a macrocyclic polyether crucial in various chemical and pharmaceutical applications. Due to a lack of publicly available, comprehensive validation reports for the direct comparison of these methods, this document outlines plausible experimental protocols and presents illustrative performance data based on established analytical principles and data from analogous compounds. This guide is intended to serve as a practical framework for developing and cross-validating methods for this compound in a research and development setting.
Data Presentation: A Comparative Overview of Analytical Methods
The following table summarizes the typical performance characteristics of three common analytical techniques for the quantification of this compound. The data presented here is illustrative and serves as a baseline for method development and comparison.
| Parameter | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL | 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 1.5 µg/mL | 3 µg/mL |
| Recovery (%) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (RSD %) | < 2.0% | < 3.0% | < 2.5% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point for method development and should be optimized for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers high selectivity and sensitivity for the analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A Newcrom R1 column has also been reported as suitable.[1][2]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). Phosphoric acid or formic acid can be added in small concentrations to improve peak shape.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: this compound exhibits UV absorbance; a wavelength in the range of 275 nm is typically appropriate.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. A series of working standards are then prepared by serial dilution to cover the desired concentration range for linearity assessment.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust technique for the analysis of thermally stable and volatile compounds like this compound.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase to 300 °C at a rate of 15 °C/min.
-
Final hold: Hold at 300 °C for 5 minutes.
-
-
Detector Temperature: 320 °C.
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or acetone. Prepare working standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the chosen solvent, filter if necessary, and inject.
UV-Vis Spectrophotometry
This method is simpler and faster but may be less selective than chromatographic methods. It is suitable for the analysis of relatively pure samples.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A UV-grade solvent in which this compound is soluble and that does not absorb in the analytical wavelength region (e.g., methanol or acetonitrile).
-
Analytical Wavelength (λmax): Determine the wavelength of maximum absorbance by scanning a solution of this compound across the UV spectrum (typically around 275 nm).
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a series of standards by dilution to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the sample in the solvent and measure its absorbance at the λmax.
-
Quantification: The concentration of this compound in the sample is determined by comparing its absorbance to the calibration curve.
Visualizing the Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of the described analytical methods.
Caption: Workflow for Cross-Validation of Analytical Methods.
References
A Head-to-Head Computational Showdown: Dibenzo-18-crown-6 vs. Dicyclohexano-18-crown-6 in Cation Binding
For researchers, scientists, and drug development professionals, the selection of an appropriate macrocyclic ligand is a critical decision. Among the most versatile and widely studied are the crown ethers, particularly Dibenzo-18-crown-6 (DB18C6) and its hydrogenated derivative, Dicyclohexano-18-crown-6 (DC18C6). This guide provides a detailed computational and experimental comparison of these two prominent crown ethers, focusing on their structural differences, cation binding affinities, and the methodologies used to evaluate them.
The fundamental difference between DB18C6 and DC18C6 lies in the nature of the groups attached to the 18-crown-6 polyether ring. DB18C6 possesses two rigid, electron-withdrawing benzo groups, while DC18C6 features two flexible, electron-donating cyclohexyl groups. This seemingly subtle distinction has profound implications for their conformational flexibility, cavity size, and, consequently, their efficacy in selectively binding various cations.
Structural and Physicochemical Properties
The presence of aromatic rings in this compound lends it a more rigid structure compared to the more flexible Dicyclohexano-18-crown-6. This rigidity can influence the preorganization of the ligand for cation binding.
| Property | This compound (DB18C6) | Dicyclohexano-18-crown-6 (DC18C6) |
| Molecular Formula | C₂₀H₂₄O₆ | C₂₀H₃₆O₆ |
| Molar Mass | 360.40 g/mol | 372.50 g/mol |
| Appearance | White solid | White crystalline solid |
| Key Structural Feature | Two ortho-fused benzene rings | Two fused cyclohexane rings |
| Flexibility | More rigid due to aromatic rings | More flexible due to cyclohexyl rings |
Computational Analysis of Cation Binding
Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have proven invaluable in elucidating the intricate details of cation complexation by crown ethers. These techniques allow for the calculation of binding energies, bond dissociation free energies, and the visualization of complex geometries.
Binding Affinity Insights
A crucial finding from comparative studies is that the nature of the substituent significantly impacts the ligand's binding strength. Experimental and computational results indicate that the dibenzo substitution on the 18-crown-6 framework generally weakens its ability to bind alkali metal ions. Conversely, the dicyclohexano substitution enhances the binding affinity for these cations.[1] This is attributed to the electron-withdrawing nature of the benzo groups in DB18C6, which reduces the electron density on the ether oxygen atoms, making them less effective donors for cation coordination. The electron-donating effect of the alkyl groups in DC18C6, in contrast, increases the basicity of the oxygen atoms and strengthens the cation-ligand interaction.
Quantitative Comparison of Binding Energies
| Cation | Crown Ether | Computational Method | Calculated Binding Energy (kcal/mol) | Reference |
| K⁺ | This compound | DFT (B3LYP/6-311++G(d,p)) | -29.8 (BDFE in aqueous solution) | [2][3] |
| Na⁺ | This compound | DFT (B3LYP/6-311++G(d,p)) | -28.9 (BDFE in aqueous solution) | [2][3] |
| Li⁺ | This compound | DFT (B3LYP/6-311++G(d,p)) | -28.1 (BDFE in aqueous solution) | [2][3] |
| K⁺ | Dicyclohexano-18-crown-6 | - | Stronger than DB18C6 | [1] |
Note: BDFE refers to Bond Dissociation Free Energy. A more negative value indicates stronger binding.
Experimental Protocols
The computational findings are corroborated by experimental data, primarily obtained through techniques such as conductometric titrations, calorimetry, and spectroscopy. These methods allow for the determination of stability constants of the crown ether-cation complexes.
Synthesis of Dicyclohexano-18-crown-6 from this compound
DC18C6 is commonly synthesized via the catalytic hydrogenation of DB18C6.
Procedure:
-
A stainless-steel autoclave is charged with this compound, a suitable solvent such as n-butanol, and a ruthenium-on-alumina catalyst.
-
The autoclave is sealed, flushed with nitrogen, and then filled with hydrogen gas to a pressure of approximately 70 atm.
-
The mixture is heated to around 100°C and agitated until the theoretical amount of hydrogen is consumed.
-
After cooling and venting, the reaction mixture is filtered to remove the catalyst.
-
The solvent is removed under reduced pressure to yield the crude Dicyclohexano-18-crown-6, which can be further purified by recrystallization or chromatography.[4]
Determination of Stability Constants by Conductometry
Conductometry is a widely used method to determine the stability constants of crown ether complexes.
Procedure:
-
A solution of a metal salt with a known concentration is prepared in a suitable solvent (e.g., acetonitrile, methanol-water mixture).
-
The initial molar conductivity of the salt solution is measured.
-
A solution of the crown ether is incrementally added to the salt solution.
-
The molar conductivity is measured after each addition.
-
The change in molar conductivity is used to calculate the stability constant (K) of the 1:1 complex using appropriate software for non-linear least-squares analysis.[5][6][7]
Visualizing the Structures and Workflow
To better understand the molecules and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Molecular structures of DB18C6 and DC18C6.
Caption: Workflow for computational analysis of crown ether-cation binding.
Caption: Synthesis pathway of DC18C6 from DB18C6.
Conclusion
The computational and experimental evidence consistently demonstrates that Dicyclohexano-18-crown-6 is a superior ligand for binding alkali metal cations compared to this compound. The increased flexibility and the electron-donating nature of the cyclohexyl groups in DC18C6 contribute to its enhanced binding capabilities. For applications requiring strong and selective cation complexation, particularly in non-polar environments, DC18C6 often represents the more effective choice. However, the rigid structure of DB18C6 may be advantageous in specific contexts, such as the design of certain molecular sensors or materials where a well-defined geometry is paramount. The choice between these two versatile crown ethers should, therefore, be guided by a thorough understanding of their distinct properties and the specific requirements of the intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. Binding selectivity of this compound for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]
- 7. researchgate.net [researchgate.net]
Assessing the Purity of Synthesized Dibenzo-18-crown-6: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of various analytical techniques for assessing the purity of Dibenzo-18-crown-6, a widely used macrocyclic polyether. We will delve into the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Melting Point Analysis, and Quantitative Nuclear Magnetic Resonance (qNMR), and present a comparative analysis of their performance.
This compound is a key building block in supramolecular chemistry and finds applications in areas such as phase-transfer catalysis and ion sensing. The purity of this compound is paramount to ensure the reliability and reproducibility of experimental results. While HPLC is a commonly employed technique for purity assessment, a comprehensive understanding of alternative and complementary methods is beneficial for a robust quality control strategy.
Comparative Analysis of Purity Assessment Methods
The choice of an analytical method for purity determination depends on various factors, including the nature of the impurities, the required accuracy and precision, and the available instrumentation. Below is a summary of the performance of different techniques for assessing the purity of this compound.
| Analytical Method | Principle | Typical Purity Value (%) | Advantages | Limitations |
| HPLC | Chromatographic separation based on polarity | ≥ 98.0 | High resolution, quantitative, suitable for non-volatile impurities. | Requires a suitable chromophore for UV detection, can be time-consuming. |
| GC-MS | Chromatographic separation based on volatility and mass-to-charge ratio | ≥ 98.0 | High sensitivity, excellent for volatile and semi-volatile impurities, provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile impurities. |
| Melting Point | Depression and broadening of melting range by impurities | Broad range indicates impurity | Simple, rapid, and inexpensive. | Not quantitative, insensitive to small amounts of impurities, not suitable for amorphous solids. |
| qNMR | Signal intensity is directly proportional to the number of nuclei | > 99 (with internal standard) | Primary analytical method, highly accurate and precise, provides structural information, non-destructive. | Requires a relatively large amount of sample, potential for signal overlap. |
| TLC | Qualitative separation on a stationary phase | - | Simple, rapid, and inexpensive for qualitative assessment. | Not quantitative, lower resolution than HPLC. |
Note: The purity values presented in this table are illustrative and based on typical specifications for commercially available this compound. Actual results will vary depending on the synthesis and purification methods.
Experimental Workflows and Protocols
A clear understanding of the experimental workflow is essential for the successful implementation of any analytical method.
Experimental workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reverse-phase HPLC method for the purity assessment of this compound.
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Acetonitrile, Water, and Phosphoric Acid. For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 275 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the analysis of volatile and semi-volatile impurities in this compound.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 amu.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or acetone) to a concentration of approximately 1 mg/mL.
-
Quantification: Purity is determined by the area percentage of the main peak. Impurities can be identified by comparing their mass spectra to a library.
Melting Point Analysis Protocol
Melting point is a simple and rapid method to assess the purity of a crystalline solid. Impurities will typically cause a depression and broadening of the melting point range.
-
Apparatus: A calibrated melting point apparatus.
-
Sample Preparation: Finely powder a small amount of the dried this compound sample and pack it into a capillary tube to a height of 2-3 mm.
-
Procedure:
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C/min.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
-
Interpretation: A sharp melting range (typically ≤ 1 °C) close to the literature value (162-164 °C) indicates high purity. A broad and depressed melting range suggests the presence of impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR is a primary ratio method that can provide highly accurate and precise purity values without the need for a specific reference standard of the analyte.
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity that has a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all signals (typically 5 times the longest T1).
-
Ensure a high signal-to-noise ratio.
-
-
Data Processing and Quantification:
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Signaling Pathways and Logical Relationships
The selection of an appropriate analytical technique is a critical decision in the quality control process. The following diagram illustrates the logical considerations for choosing a method for purity assessment.
Decision tree for selecting a purity analysis method.
DFT Insights into Dibenzo-18-crown-6 Cation Selectivity: A Comparative Guide
A comprehensive analysis based on Density Functional Theory (DFT) reveals the intrinsic factors governing the selective binding of alkali metal cations by Dibenzo-18-crown-6 (DB18C6). This guide provides a comparative overview of theoretical and experimental data, offering valuable insights for researchers in supramolecular chemistry and drug development.
The remarkable ability of crown ethers to selectively bind specific cations is a cornerstone of host-guest chemistry. This compound, a rigid and well-studied ionophore, exhibits a pronounced preference for the potassium ion (K⁺) in aqueous solutions. This selectivity arises from a delicate interplay of factors including cation size, solvation energies, and the conformational arrangement of the crown ether. Computational studies, particularly those employing Density Functional Theory, have been instrumental in dissecting these interactions.
A pivotal study in this area utilized DFT with a conductor-like polarizable continuum model (CPCM) to elucidate the binding selectivity of DB18C6 for a series of alkali metal cations: Li⁺, Na⁺, K⁺, Rb⁺, and Cs⁺.[1][2] The findings from this research form the basis of the comparative data presented herein.
Comparative Binding Affinities
The cation selectivity of DB18C6 is quantified by the bond dissociation free energy (BDFE), which represents the energy required to separate the cation from the crown ether. A higher BDFE indicates a stronger and more stable complex. The following table summarizes the theoretical BDFEs calculated via DFT and the corresponding experimental values in both the gas phase and an aqueous solution.
| Cation | Gas Phase BDFE (kcal/mol)[1] | Aqueous Solution BDFE (kcal/mol)[1] | Experimental Aqueous Solution BDFE (kcal/mol)[3] |
| Li⁺ | -107.03 | -3.66 | -1.91 |
| Na⁺ | -92.21 | -5.73 | -5.87 |
| K⁺ | -76.32 | -8.11 | -7.03 |
| Rb⁺ | -68.45 | -6.64 | -5.59 |
| Cs⁺ | -61.21 | -4.43 | -4.64 |
In the gas phase, the binding affinity is strongest for the smallest cation, Li⁺, and decreases with increasing ionic radius.[3] This trend is a direct reflection of the electrostatic interaction between the cation and the oxygen atoms of the crown ether, which is strongest for smaller, more charge-dense ions.
However, in an aqueous solution, the trend is significantly different. The theoretical and experimental data both confirm that DB18C6 exhibits the highest binding affinity for K⁺.[1][2] This reversal in selectivity highlights the crucial role of solvation. The high desolvation penalty for smaller, more heavily hydrated ions like Li⁺ and Na⁺ counteracts their strong intrinsic binding to the crown ether. For larger ions like Rb⁺ and Cs⁺, the weaker electrostatic interaction with the crown ether leads to lower binding affinities. The optimal balance between these competing factors is achieved with K⁺, whose size is a near-perfect fit for the DB18C6 cavity.
Experimental and Computational Protocols
The theoretical data presented was obtained through a rigorous computational methodology designed to accurately model the molecular interactions and solvent effects.
Computational Methodology
The geometries of the DB18C6-cation complexes were optimized using Density Functional Theory (DFT) at the B3LYP/6-31+G(d) level of theory.[1][3] To obtain more accurate electronic energies, single-point energy calculations were then performed on the optimized geometries using a larger basis set, B3LYP/6-311++G(d,p).[1][3]
To account for the influence of the aqueous environment, the conductor-like polarizable continuum model (CPCM) was employed.[1][2] This model simulates the solvent as a continuous dielectric medium, providing a computationally efficient way to calculate solvation free energies. The final bond dissociation free energies in the aqueous solution were calculated by considering the gas-phase BDFE and the solvation free energies of the crown ether, the cation, and the complex.
DFT Workflow for Cation Selectivity
The logical progression of a DFT study on the cation selectivity of a crown ether can be visualized as a systematic workflow, from the initial model construction to the final analysis of binding energies.
Computational workflow for determining cation selectivity.
References
- 1. Binding selectivity of this compound for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding selectivity of this compound for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
A Comparative Guide to the Binding of Dibenzo-18-crown-6 with Alkali Metal Cations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of Dibenzo-18-crown-6 (DB18C6) with various alkali metal cations. The information presented is supported by experimental data to assist researchers in understanding the selective binding properties of this macrocyclic polyether.
This compound is a macrocyclic ligand known for its ability to selectively form stable complexes with specific cations.[1] This selectivity is primarily driven by the compatibility between the size of the cation and the cavity of the crown ether, as well as solvation effects.[2] In solution, DB18C6 exhibits a pronounced preference for the potassium ion (K+) over other alkali metal cations.[2][3] This phenomenon is attributed to the optimal fit of the K+ ion within the ~2.6–3.2 Å diameter cavity of the 18-crown-6 ring structure.
Quantitative Binding Data
The stability of the complexes formed between this compound and alkali metal cations is quantified by the stability constant (log K). A higher log K value indicates a more stable complex and stronger binding affinity. The following table summarizes the experimentally determined stability constants for the 1:1 complexes of DB18C6 with Lithium (Li+), Sodium (Na+), Potassium (K+), Rubidium (Rb+), and Cesium (Cs+) in methanol at 25°C.
| Alkali Metal Cation | Ionic Radius (Å) | log K (in Methanol) |
| Li⁺ | 0.76 | < 2 |
| Na⁺ | 1.02 | 4.31 |
| K⁺ | 1.38 | 5.02 |
| Rb⁺ | 1.52 | 4.19 |
| Cs⁺ | 1.67 | 3.55 |
Data sourced from a competitive potentiometric study using an Ag+/Ag electrode.
As the data indicates, the binding affinity follows the order: K⁺ > Na⁺ > Rb⁺ > Cs⁺ > Li⁺ . The potassium cation, with an ionic radius that closely matches the cavity size of the crown ether, forms the most stable complex.[2] While smaller ions like Li+ and Na+ or larger ions like Rb+ and Cs+ can still form complexes, the geometric mismatch results in weaker interactions and lower stability constants. It is noteworthy that in the gas phase, where solvent effects are absent, the binding affinity trend is reversed, with smaller cations showing stronger interactions (Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺).[4] This highlights the critical role of solvent competition and solvation energy in determining the binding selectivity in solution.[2]
Visualizing Binding Selectivity & Experimental Workflow
The following diagrams illustrate the binding hierarchy and a typical experimental process for determining these binding constants.
Caption: Binding affinity hierarchy of DB18C6 with alkali metal cations in a methanolic solution.
Caption: A typical experimental workflow for determining binding constants via spectroscopic methods.
Experimental Protocols
The stability constants of crown ether-cation complexes are determined using various analytical techniques. Below are detailed methodologies for three common approaches.
Potentiometric Titration
This method measures the change in the potential of a solution containing a metal ion as the crown ether is added. It is particularly useful for systems with high binding affinities. A competitive potentiometric setup is often employed.
-
Apparatus: A high-impedance potentiometer with an ion-selective electrode (e.g., Ag+ electrode) and a reference electrode (e.g., Ag/AgCl). The titration is performed in a thermostated cell at a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Reagents:
-
Solution of the alkali metal perchlorate (e.g., 5 x 10⁻⁴ M) in the chosen solvent (e.g., methanol).
-
Solution of a competing metal ion perchlorate (e.g., AgNO₃, 1 x 10⁻³ M) in the same solvent.
-
Titrant solution containing the crown ether (DB18C6, e.g., 1 x 10⁻² M) and the alkali metal perchlorate at the same concentration as the cell solution.
-
-
Procedure:
-
The electrochemical cell is filled with a solution containing both the alkali metal salt and the competing silver salt.
-
The initial potential of the solution is recorded once stable.
-
The DB18C6 solution is added incrementally to the cell using a calibrated microburet.
-
After each addition, the solution is stirred until the potential reading stabilizes, and the value is recorded.
-
The titration continues until a significant change in potential is observed, indicating complexation of the Ag+ ions after the primary alkali metal ions have been complexed.
-
-
Data Analysis: The potential shifts are used to calculate the concentration of free Ag+ ions at each titration point. By knowing the stability constant of the DB18C6-Ag+ complex (determined separately), the stability constant for the DB18C6-alkali metal complex can be calculated using competitive binding equations. The data is often processed with a computer program like MINIQUAD.[5]
UV-Vis Spectrophotometric Titration
This technique is applicable when the complexation of the crown ether with a cation causes a measurable change in the ultraviolet-visible absorption spectrum of the crown ether.
-
Apparatus: A dual-beam UV-Vis spectrophotometer with a thermostated cell holder.
-
Reagents:
-
A solution of this compound of a known concentration (e.g., 1 x 10⁻⁵ M) in a suitable solvent (e.g., acetonitrile). The concentration is chosen to give a measurable absorbance in the desired wavelength range.
-
A highly concentrated stock solution of the alkali metal salt (e.g., 1 x 10⁻² M sodium perchlorate) in the same solvent.
-
-
Procedure:
-
A constant volume of the DB18C6 solution is placed in a quartz cuvette, and its initial UV-Vis spectrum is recorded.
-
Small, precise aliquots of the concentrated metal salt solution are incrementally added to the cuvette.
-
After each addition, the solution is thoroughly mixed, and the UV-Vis spectrum is recorded. The addition of a small volume of titrant minimizes dilution effects.
-
The process is repeated until no further significant changes in the spectrum are observed, indicating saturation of the crown ether.
-
-
Data Analysis: The change in absorbance at a specific wavelength is plotted against the molar ratio of the metal cation to the crown ether. The resulting binding isotherm is then fitted to a 1:1 binding model using non-linear regression analysis to calculate the stability constant (K).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (enthalpy ΔH, entropy ΔS, and binding affinity K) in a single experiment.
-
Apparatus: An isothermal titration calorimeter, which includes a reference cell and a sample cell maintained at a constant temperature.
-
Reagents:
-
The sample cell is filled with a dilute solution of DB18C6 (e.g., 0.1 mM) in the desired buffer or solvent.
-
A syringe is filled with a more concentrated solution of the alkali metal salt (e.g., 2 mM) prepared in the exact same solvent to minimize heats of dilution.
-
-
Procedure:
-
The sample and reference cells are loaded, and the system is allowed to thermally equilibrate.
-
The titration begins with a series of small, automated injections (e.g., 5-10 µL) of the metal salt solution from the syringe into the sample cell containing the DB18C6 solution.
-
The heat change associated with each injection is measured by the power required to maintain a zero temperature difference between the sample and reference cells.
-
Injections are continued until the binding sites are saturated, and the heat signal returns to the baseline heat of dilution.
-
-
Data Analysis: The raw data (power vs. time) is integrated to yield the heat change per injection (kcal/mol). These values are plotted against the molar ratio of the metal to the crown ether. The resulting titration curve is fitted to a suitable binding model (e.g., one-site binding) to determine the binding constant (K), the stoichiometry (n), and the enthalpy of binding (ΔH).
References
- 1. Competitive Potentiometric Study of a Series of 18-crown-6 with Some Alkali and Alkaline Earth Metal Ions in Methanol Using an Ag+/Ag Electrode | Semantic Scholar [semanticscholar.org]
- 2. Binding selectivity of this compound for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.qu.edu.iq [repository.qu.edu.iq]
- 4. home.iitk.ac.in [home.iitk.ac.in]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Dibenzo-18-crown-6: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of Dibenzo-18-crown-6 is critical for ensuring a safe laboratory environment and regulatory compliance. This guide provides a step-by-step operational plan for researchers, scientists, and drug development professionals.
This compound is a white, solid organic compound that may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) and handling procedures is paramount. Unused product and contaminated materials should be disposed of as hazardous waste through an approved waste disposal plant.[1] Do not allow the product to enter drains.[2][3]
Hazard and Safety Data
A summary of key quantitative safety data for this compound is presented below.
| Parameter | Value | Reference |
| Oral LD50 (Rat) | 2600 mg/kg | [2][4] |
| Melting Point | 162-164 °C | [4][5] |
| Water Solubility | 0.007 g/L | [4] |
| Storage Class | 10-13 (Other liquids and solids) | [4] |
| Water Hazard Class (WGK) | 3 (highly hazardous to water) | [4] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste.
1. Personal Protective Equipment (PPE) and Handling:
-
Always wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety goggles or face shield, and a lab coat.[2]
-
When handling the solid, use a dust mask (type N95 or equivalent) to avoid inhalation.[2]
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2][6]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Contaminated Labware and PPE:
-
Dispose of contaminated items such as gloves, weighing papers, and pipette tips as hazardous waste.
-
Place these items in the same designated hazardous waste container as the solid this compound.
-
Contaminated packaging should also be disposed of as unused product.[2]
-
-
Solutions:
-
If this compound is in a solution, it should not be disposed of down the drain.
-
Collect the solution in a labeled, sealed, and appropriate hazardous waste container. Check for chemical compatibility with other waste streams before mixing.
-
3. Labeling and Storage:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.
-
Follow all institutional and local regulations for hazardous waste disposal.
5. Accidental Release Measures:
-
In case of a spill, evacuate personnel from the immediate area.[6]
-
Sweep up the spilled material and place it in a suitable, closed container for disposal.[2][6]
Experimental Workflow for Disposal
The logical workflow for the disposal of this compound is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
References
- 1. Utilization of different crown ethers impregnated polymeric resin for treatment of low level liquid radioactive waste by column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Macrocyclic Polyether N,N′-Diallyl-7,16-diaza-1,4,10,13-tetraoxa-dibenzo-18-crown-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Mechanism unravelling for highly efficient and selective 99 TcO 4 − sequestration utilising crown ether based solvent system from nuclear liquid waste ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07738D [pubs.rsc.org]
- 6. Mechanism unravelling for highly efficient and selective 99TcO4− sequestration utilising crown ether based solvent system from nuclear liquid waste: experimental and computational investigations - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Dibenzo-18-crown-6
Essential Safety and Handling Guide for Dibenzo-18-crown-6
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Personal Protective Equipment (PPE) Specifications
| PPE Category | Specification | Standard |
| Eye Protection | Tightly fitting safety goggles or safety glasses with side-shields. | EN 166 (EU) or NIOSH (US) |
| Hand Protection | Nitrile or Butyl rubber gloves. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected. | EN 374 |
| Skin Protection | A lab coat or chemical-resistant apron should be worn. In cases of potential for significant exposure, impervious clothing may be necessary. | |
| Respiratory Protection | For handling small quantities in a well-ventilated area, respiratory protection may not be required. For operations that may generate dust, a NIOSH-approved N95 or P1/P2 particulate respirator is recommended. For larger quantities or in situations where ventilation is inadequate, a full-face respirator with appropriate cartridges should be used. | NIOSH (US) or EN 143 (EU) |
Operational Plan for Handling this compound
This section outlines a step-by-step procedure for the safe handling of this compound, from receipt to disposal.
Pre-Handling Preparations
-
Safety Data Sheet (SDS) Review: Before working with this compound, all personnel must read and understand the SDS.
-
Engineering Controls: Ensure a calibrated chemical fume hood is available and functioning correctly. All handling of the solid compound should be performed within the fume hood to minimize inhalation exposure.
-
PPE Inspection: Inspect all PPE for integrity before use. Ensure gloves are free of pinholes or tears and that eye protection is clean and fits properly.
-
Spill Kit: Confirm that a chemical spill kit containing absorbent materials (e.g., vermiculite, sand), and designated waste containers is readily accessible.
Handling Procedure
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood.
-
Use a disposable weighing boat or line the balance with appropriate paper to prevent contamination.
-
Handle the solid with a spatula or other appropriate tool to avoid generating dust.
-
-
Solution Preparation:
-
When dissolving the solid, add the solvent to the vessel containing the this compound slowly to avoid splashing.
-
Ensure the container is appropriately labeled with the chemical name, concentration, and hazard information.
-
-
Experimental Use:
-
Conduct all reactions and procedures involving this compound within the fume hood.
-
Keep containers closed when not in use to prevent the release of any potential vapors or dust.
-
Post-Handling Procedures
-
Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol, ethanol) and then with soap and water.
-
Thoroughly clean all non-disposable equipment that came into contact with the chemical.
-
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any potential contamination on the outer surface of the glove.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact with the chemical is suspected.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or waste this compound solid in a clearly labeled, sealed container designated for chemical waste.
-
Contaminated disposable items such as gloves, weighing boats, and paper towels should be placed in a separate, sealed plastic bag and then into the solid chemical waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a labeled, sealed, and chemically compatible waste container. Do not mix with incompatible waste streams.
-
-
Sharps Waste:
-
Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
-
Disposal Method
-
All waste containing this compound must be disposed of as hazardous waste through an approved environmental health and safety (EHS) program or a licensed chemical waste disposal company.[1]
-
One recommended disposal method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Never dispose of this compound down the drain or in regular trash.
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
